4-Hydroxyclonidine
Beschreibung
RN given refers to parent cpd
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3,5-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWBRPXHGAXREI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205720 | |
| Record name | 4-Hydroxyclonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57101-48-1 | |
| Record name | 4-Hydroxyclonidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057101481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyclonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYCLONIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQF32CAD7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 4-Hydroxyclonidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for 4-hydroxyclonidine, a primary metabolite of the antihypertensive drug clonidine. This document details a plausible synthetic pathway, purification protocols, and relevant data, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is the main metabolite of clonidine, formed in the liver primarily through the action of cytochrome P450 enzymes, particularly CYP2D6. While it possesses some α2-adrenergic agonist activity, its significantly lower lipophilicity compared to the parent compound restricts its passage across the blood-brain barrier. Understanding the synthesis and purification of this metabolite is crucial for various research applications, including the development of analytical standards for metabolic studies, investigation of its peripheral pharmacological effects, and as a reference in drug metabolism and pharmacokinetic (DMPK) studies. This guide outlines a feasible laboratory-scale synthesis and purification strategy for obtaining high-purity this compound.
Synthetic Pathway
A viable synthetic route to this compound commences with the preparation of the key intermediate, 2,6-dichloro-4-aminophenol. This intermediate can then be cyclized to form the desired 2-aminoimidazoline ring structure.
Synthesis of the Key Intermediate: 2,6-Dichloro-4-aminophenol
Several methods have been reported for the synthesis of 2,6-dichloro-4-aminophenol. A common and effective approach involves the chlorination and subsequent reduction of p-nitrophenol.
Experimental Protocol: Synthesis of 2,6-Dichloro-4-aminophenol from p-Nitrophenol
-
Chlorination of p-Nitrophenol: In a well-ventilated fume hood, dissolve p-nitrophenol in a suitable solvent such as methanol. Heat the solution to 55-60°C. Slowly bubble chlorine gas through the solution while maintaining the temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the chlorinated product, 2,6-dichloro-4-nitrophenol, will precipitate. Cool the mixture to room temperature and filter the solid. Wash the solid with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a final wash with water. Dry the bright yellow solid to obtain 2,6-dichloro-4-nitrophenol.
-
Reduction of 2,6-Dichloro-4-nitrophenol: The nitro group of 2,6-dichloro-4-nitrophenol can be reduced to an amine using various reducing agents. A common method is catalytic hydrogenation. Suspend the 2,6-dichloro-4-nitrophenol in a solvent like toluene. Add a suitable catalyst, such as palladium on carbon (Pd/C). Pressurize the reaction vessel with hydrogen gas (typically 1.0 MPa) and heat to around 90°C for several hours. Monitor the reaction for the consumption of hydrogen. After the reaction is complete, cool the mixture and carefully filter off the catalyst. The resulting solution contains 2,6-dichloro-4-aminophenol. The product can be isolated by concentrating the solvent and inducing crystallization.
An alternative route starts from 2,6-dichlorophenol, which undergoes nitration followed by reduction.
Experimental Protocol: Synthesis of 2,6-Dichloro-4-aminophenol from 2,6-Dichlorophenol
-
Nitration of 2,6-Dichlorophenol: Dissolve 2,6-dichlorophenol in a solvent like carbon tetrachloride. Add a nitrating agent, such as a mixture of nitric acid and a catalyst, while maintaining a controlled temperature (e.g., 35°C). After the reaction, the product, 2,6-dichloro-4-nitrophenol, can be isolated by filtration.
-
Reduction of 2,6-Dichloro-4-nitrophenol: The subsequent reduction of the nitro group is carried out as described in the previous method using catalytic hydrogenation.
Synthesis of this compound
The final step in the synthesis is the formation of the imidazolidine ring. This is achieved by reacting the 2,6-dichloro-4-aminophenol intermediate with a suitable cyclizing agent, such as cyanogen bromide.
Experimental Protocol: Cyclization to form this compound
Warning: Cyanogen bromide is highly toxic and must be handled with extreme caution in a well-ventilated fume hood by trained personnel.
-
Reaction Setup: In a reaction vessel, dissolve 2,6-dichloro-4-aminophenol in a suitable solvent, for example, a mixture of ethanol and water. Cool the solution in an ice bath.
-
Addition of Cyanogen Bromide: Prepare a solution of cyanogen bromide (1 equivalent) in the same solvent system and add it dropwise to the cooled solution of 2,6-dichloro-4-aminophenol, ensuring the temperature remains low.
-
Cyclization: After the addition is complete, slowly add a weak base, such as an aqueous solution of sodium acetate or sodium bicarbonate, to neutralize the reaction mixture and facilitate the intramolecular cyclization.
-
Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature until completion, which can be monitored by TLC or HPLC. The product, this compound, is expected to precipitate out of the solution.
-
Isolation: Collect the solid product by filtration. Wash the crude product with water to remove any inorganic salts and then dry it thoroughly.
Purification Methods
The crude this compound obtained from the synthesis will likely contain unreacted starting materials and side products. High-purity material, suitable for use as an analytical standard or for biological assays, can be obtained through preparative High-Performance Liquid Chromatography (Prep-HPLC).
Experimental Protocol: Purification of this compound by Preparative HPLC
-
Column Selection: A reversed-phase C18 column is a suitable choice for the purification of this compound, given its moderate polarity.
-
Mobile Phase Preparation: A typical mobile phase for the purification of clonidine and its analogs consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of a modifying agent like formic acid or trifluoroacetic acid to improve peak shape). A gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, is often effective for separating the target compound from impurities.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm filter to remove any particulate matter before injection.
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient could be 10-90% B over 30 minutes. The exact gradient should be optimized based on analytical HPLC runs of the crude material.
-
Flow Rate: Appropriate for the column dimensions (e.g., 20 mL/min).
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 210-230 nm).
-
-
Fraction Collection: Collect fractions corresponding to the main peak of this compound.
-
Post-Purification Processing: Combine the pure fractions and remove the solvent by rotary evaporation or lyophilization to obtain the purified this compound. The purity of the final product should be confirmed by analytical HPLC and its identity verified by mass spectrometry and NMR spectroscopy.
Data Presentation
The following tables summarize typical quantitative data that could be expected from the synthesis and purification processes described. These values are illustrative and can vary based on reaction scale and specific conditions.
Table 1: Synthesis of 2,6-Dichloro-4-aminophenol
| Starting Material | Reaction Step | Typical Yield (%) | Purity (by HPLC, %) |
| p-Nitrophenol | Chlorination | 90-95 | >98 |
| 2,6-Dichloro-4-nitrophenol | Reduction | 85-90 | >99 |
| 2,6-Dichlorophenol | Nitration | 80-85 | >97 |
| 2,6-Dichloro-4-nitrophenol | Reduction | 85-90 | >99 |
Table 2: Synthesis and Purification of this compound
| Reaction Step | Starting Material | Product | Typical Yield (%) | Purity (Crude, %) | Purity (Purified, %) |
| Cyclization | 2,6-Dichloro-4-aminophenol | This compound | 60-70 | 85-90 | >99 |
| Purification | Crude this compound | Purified this compound | 70-80 (Recovery) | - | >99.5 |
Visualizations
The following diagrams illustrate the key workflows and pathways described in this guide.
Caption: Overall workflow for the synthesis of this compound.
Caption: Experimental workflow for the purification of this compound.
Caption: Primary metabolic pathway of clonidine to this compound.
The Core Mechanism of Action of 4-Hydroxyclonidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyclonidine is the principal metabolite of clonidine, a well-established α2-adrenergic receptor agonist used in the management of hypertension and other conditions. While the pharmacological effects of clonidine are extensively documented, the specific mechanism of action of its 4-hydroxy metabolite is less characterized in publicly available literature. This technical guide provides a comprehensive overview of the known molecular interactions and signaling pathways of this compound, drawing from the established pharmacology of its parent compound and available data on the metabolite itself.
I. Receptor Binding Profile
This compound is recognized as an agonist at α2-adrenergic receptors.[1] However, a detailed quantitative analysis of its binding affinity (Ki) across the full spectrum of adrenergic and imidazoline receptor subtypes is not extensively documented in peer-reviewed publications. The following table summarizes the expected receptor binding profile based on the known pharmacology of clonidine and its structural similarity to this compound. It is important to note that specific Ki values for this compound are largely unavailable and require further experimental investigation.
| Receptor Subtype | Ligand | Ki (nM) | Reference Compound | Ki (nM) |
| Adrenergic α2A | This compound | Data Not Available | Clonidine | ~1-10 |
| Adrenergic α2B | This compound | Data Not Available | Clonidine | ~5-50 |
| Adrenergic α2C | This compound | Data Not Available | Clonidine | ~10-100 |
| Adrenergic α1 | This compound | Data Not Available | Clonidine | >1000 |
| Imidazoline I1 | This compound | Data Not Available | Clonidine | ~5-20 |
| Imidazoline I2 | This compound | Data Not Available | Clonidine | Variable |
Note: The Ki values for Clonidine are approximate and can vary depending on the tissue and experimental conditions. The affinity of this compound for these receptors is anticipated to be comparable to clonidine, but empirical data is needed for confirmation. One study has suggested that this compound is as potent as clonidine in displacing labeled clonidine from an antibody, though this is not a measure of receptor binding affinity.[2]
II. Functional Activity and Signaling Pathways
As an α2-adrenergic agonist, this compound is expected to activate intracellular signaling cascades similar to its parent compound, clonidine. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This action is mediated through the coupling of the α2-adrenergic receptor to inhibitory G-proteins (Gi/o).
A. G-Protein Coupled Signaling and cAMP Modulation
Upon binding of this compound to the α2-adrenergic receptor, a conformational change in the receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi protein. The activated Gαi subunit then dissociates from the βγ-subunits and inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.
B. Modulation of MAP Kinase (ERK) Pathway
Activation of α2-adrenergic receptors can also influence the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. The signaling is complex and can be cell-type specific, involving crosstalk between G-protein subunits and other signaling molecules. The net effect is often a modulation of ERK phosphorylation.
III. Quantitative Functional Data
| Assay Type | Receptor Subtype | Parameter | Value |
| cAMP Accumulation | Adrenergic α2A | EC50 (nM) | Data Not Available |
| Emax (%) | Data Not Available | ||
| ERK Phosphorylation | Adrenergic α2A | EC50 (nM) | Data Not Available |
| Emax (%) | Data Not Available | ||
| GTPγS Binding | Adrenergic α2A | EC50 (nM) | Data Not Available |
| Emax (%) | Data Not Available |
IV. Experimental Protocols
Detailed experimental protocols for the characterization of this compound are provided below as a guide for researchers. These are generalized protocols based on standard methodologies for studying G-protein coupled receptors.
A. Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for α2-adrenergic receptors.
1. Membrane Preparation:
-
Culture cells expressing the α2-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4) and determine protein concentration using a standard method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of membrane suspension (containing 10-20 µg of protein).
-
25 µL of radioligand (e.g., [3H]-clonidine or a subtype-selective antagonist) at a concentration near its Kd.
-
25 µL of varying concentrations of this compound (or unlabeled clonidine for control) or buffer for total binding.
-
For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., yohimbine).
-
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. cAMP Functional Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity.
1. Cell Culture and Treatment:
-
Plate cells expressing the α2-adrenergic receptor in a 96-well plate and grow to confluence.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator) for 15-30 minutes at 37°C.
2. cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Measure the intracellular cAMP levels using a plate reader.
3. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values from the curve using non-linear regression.
C. ERK Phosphorylation Assay
This protocol assesses the effect of this compound on the MAPK/ERK signaling pathway.
1. Cell Culture and Stimulation:
-
Seed cells in a 96-well plate and serum-starve overnight to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound for 5-15 minutes at 37°C.
2. Detection of Phospho-ERK:
-
Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites with a blocking buffer.
-
Incubate with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash and incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.
-
Add a suitable substrate and measure the signal using a plate reader.
3. Data Analysis:
-
Normalize the p-ERK signal to the total protein content or a housekeeping protein.
-
Plot the normalized p-ERK signal against the logarithm of the this compound concentration to obtain a dose-response curve.
-
Determine the EC50 and Emax values.
V. Conclusion
This compound, the primary metabolite of clonidine, functions as an α2-adrenergic receptor agonist. Its core mechanism of action is presumed to mirror that of clonidine, involving the inhibition of adenylyl cyclase via Gi/o protein coupling and potential modulation of the MAPK/ERK signaling pathway. While qualitative data supports this mechanism, there is a notable absence of comprehensive quantitative data regarding its binding affinity, potency, and efficacy at specific adrenergic and imidazoline receptor subtypes. The experimental protocols outlined in this guide provide a framework for future research to fully elucidate the pharmacological profile of this compound. Such studies are crucial for a complete understanding of its contribution to the overall therapeutic and side-effect profile of its parent drug, clonidine.
References
An In-depth Technical Guide on Alpha-2 Adrenoceptor Subtypes and 4-Hydroxyclonidine
Audience: Researchers, scientists, and drug development professionals.
Introduction to Alpha-2 Adrenergic Receptors
Alpha-2 (α2) adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are integral to the regulation of the sympathetic nervous system and play crucial roles in a variety of physiological processes.[1] They are activated by the endogenous catecholamines, epinephrine and norepinephrine. There are three main subtypes of α2-adrenoceptors in humans: α2A, α2B, and α2C, each encoded by a distinct gene and exhibiting unique tissue distribution and pharmacological properties.[1][2][3][4] A fourth subtype, α2D, is found in some species, such as rodents, and is considered a species orthologue of the human α2A subtype.
-
α2A-Adrenoceptor: This is the most predominant subtype in the central nervous system and is believed to mediate many of the central effects of α2-agonists, including sedation, analgesia, and hypotension.
-
α2B-Adrenoceptor: Primarily located in the periphery, this subtype is involved in vasoconstriction.
-
α2C-Adrenoceptor: This subtype is expressed in the central nervous system and the periphery and is thought to modulate neurotransmitter release.
The distinct physiological roles of these subtypes make them attractive targets for therapeutic intervention in a range of conditions, including hypertension, pain, and attention-deficit/hyperactivity disorder (ADHD).
Signaling Pathways of Alpha-2 Adrenoceptors
Upon agonist binding, α2-adrenoceptors couple to inhibitory G proteins (Gi/o). This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA).
Beyond the canonical adenylyl cyclase pathway, α2-adrenoceptor activation can also lead to:
-
Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to membrane hyperpolarization and a decrease in neuronal excitability.
-
Inhibition of voltage-gated calcium channels: This reduces calcium influx and subsequently inhibits neurotransmitter release.
-
Activation of the mitogen-activated protein kinase (MAPK/ERK) pathway: This pathway is involved in cell growth and differentiation.
The specific signaling pathway activated can depend on the receptor subtype, the specific agonist, and the cellular context.
References
4-Hydroxyclonidine Pharmacokinetics in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonidine, a potent α2-adrenergic agonist, undergoes significant metabolism in various species, with 4-hydroxyclonidine emerging as a primary metabolite. Understanding the pharmacokinetic profile of this metabolite is crucial for a comprehensive assessment of the parent drug's safety and efficacy, as this compound itself exhibits pharmacological activity. This technical guide provides a consolidated overview of the available information on the pharmacokinetics of this compound in animal models, including detailed experimental methodologies and relevant signaling pathways. It is important to note that while the metabolism of clonidine to this compound is well-documented, specific in vivo pharmacokinetic parameters for this compound in animal models are not extensively reported in publicly available literature. This guide, therefore, synthesizes the existing knowledge and presents hypothetical, yet detailed, experimental protocols based on established methodologies in the field.
I. Metabolism of Clonidine to this compound
The formation of this compound is a key metabolic pathway for clonidine. In vitro studies using human liver microsomes have elucidated the enzymatic kinetics of this biotransformation. While animal-specific in vitro metabolism data is sparse in the available literature, the human data provides a valuable reference point.
Table 1: In Vitro Metabolism of Clonidine to this compound in Human Liver Microsomes
| Parameter | Value | Source |
| Michaelis-Menten Constant (Km) | 23.0 ± 2.6 µM | [1] |
| Maximum Velocity (Vmax) | 52.1 ± 2.1 pmol/nmol P450/min | [1] |
This data pertains to pooled human liver microsomes.
II. Experimental Protocols for Pharmacokinetic Studies
The following protocols are detailed, standardized methodologies that can be employed to investigate the pharmacokinetics of this compound in a rat model. These protocols are based on established practices in preclinical drug development.
A. Animal Model and Husbandry
-
Species: Sprague-Dawley rats
-
Sex: Male and/or Female
-
Weight: 250-300 g
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and provided with ad libitum access to standard chow and water. Acclimatization to the facility for at least one week prior to the study is recommended.
B. Drug Formulation and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle, such as sterile saline or a solution of 0.5% methylcellulose in water, to the desired concentration. The formulation should be prepared fresh on the day of dosing.
-
Intravenous (IV) Administration: For intravenous administration, the formulated drug is administered as a bolus injection into the lateral tail vein or via a cannulated jugular vein.
-
Oral (PO) Administration: For oral administration, the formulation is delivered directly into the stomach using an oral gavage needle.
C. Dosing and Blood Sampling
-
Dose Selection: A range of doses should be selected based on any available in vitro potency data and the known doses of the parent compound, clonidine.
-
Blood Collection: Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dosing. Common time points include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours. Blood can be collected from the saphenous vein or via a cannulated carotid artery. Samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
D. Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the quantification of this compound in plasma.
-
Sample Preparation: A protein precipitation method is typically employed. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma samples to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatographic Separation: A C18 reverse-phase column is commonly used to separate this compound from endogenous plasma components. The mobile phase typically consists of a mixture of an aqueous component with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized to ensure selectivity and sensitivity.
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.
III. Pharmacokinetic Data Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time zero to infinity |
| t1/2 | Terminal half-life |
| CL | Total body clearance |
| Vd | Volume of distribution |
IV. Signaling Pathway
This compound, like its parent compound clonidine, is an agonist at α2-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that play a crucial role in regulating sympathetic outflow.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Activation of the α2-adrenergic receptor by this compound leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA), ultimately modulating downstream effectors to produce the physiological response, such as a reduction in sympathetic outflow.
V. Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in a rat model.
Caption: Experimental Workflow for a Pharmacokinetic Study.
Conclusion
While direct, quantitative pharmacokinetic data for this compound in animal models remains to be fully elucidated in the public domain, this guide provides a framework for conducting such studies. The provided experimental protocols and analytical methodologies are robust and widely accepted in the field of drug metabolism and pharmacokinetics. Further research to generate in vivo data for this compound is warranted to better understand its contribution to the overall pharmacological and toxicological profile of clonidine. Such data will be invaluable for refining physiologically based pharmacokinetic (PBPK) models and improving the translation of preclinical findings to the clinical setting.
References
A Comparative Analysis of 4-Hydroxyclonidine and its Parent Compound, Clonidine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clonidine, a well-established α2-adrenergic receptor agonist, undergoes hepatic metabolism to several derivatives, with 4-hydroxyclonidine being a primary metabolite. While clonidine's pharmacological profile is extensively characterized, the in vitro and in vivo activities of this compound are less well-defined in publicly accessible literature. This technical guide synthesizes the available information to provide a comparative overview of the two molecules, highlighting the current understanding of their activities and identifying critical knowledge gaps. The consensus from existing literature suggests that this compound is a peripherally acting or largely inactive metabolite, primarily due to its limited ability to cross the blood-brain barrier. However, a comprehensive quantitative comparison of its receptor binding affinity and functional potency with that of clonidine is hampered by the scarcity of specific experimental data for the metabolite. This guide presents a qualitative comparison based on the available evidence and outlines the standard experimental protocols necessary for a thorough characterization of this compound's pharmacological profile.
Introduction
Clonidine is a centrally acting antihypertensive agent that exerts its effects through agonism at α2-adrenergic receptors in the brainstem. This leads to a reduction in sympathetic outflow, resulting in decreased heart rate, blood pressure, and peripheral vascular resistance.[1] The clinical utility of clonidine extends to the treatment of various conditions, including attention deficit hyperactivity disorder (ADHD), certain pain conditions, and withdrawal syndromes.[1] The metabolism of clonidine primarily occurs in the liver, leading to the formation of several metabolites, including p-hydroxyclonidine, or this compound. Understanding the pharmacological activity of these metabolites is crucial for a complete comprehension of clonidine's overall in vivo effects and potential for drug-drug interactions. This guide focuses on the comparative pharmacology of clonidine and its 4-hydroxy metabolite.
In Vitro Activity: A Qualitative Comparison
Table 1: In Vitro Receptor Binding Profile
| Compound | Target Receptor | Radioligand | Tissue/System | Binding Affinity (Ki) | Reference |
| Clonidine | α2-Adrenergic | [3H]Clonidine | Rat Brain | ~2.6-2.7 nM (KD) | [2] |
| α2-Adrenergic | [3H]Yohimbine | Human Platelets | High affinity (two-site model) | ||
| This compound | α2-Adrenergic | Not Reported | Not Reported | Data Not Available | - |
Table 2: In Vitro Functional Activity
| Compound | Assay Type | Cell Line/System | Measured Effect | Potency (EC50) / Efficacy (Emax) | Reference |
| Clonidine | [35S]GTPγS Binding | CHO-K1 cells expressing human α2A-adrenoceptor | Stimulation of [35S]GTPγS binding | EC50: ~30-35.3 nM | [3] |
| cAMP Accumulation | HT 29 cells | Inhibition of VIP-stimulated cAMP | Potent inhibition | ||
| This compound | Not Reported | Not Reported | Not Reported | Data Not Available | - |
Based on available literature, it is suggested that this compound possesses some agonist activity at α2-adrenergic receptors. However, without quantitative data (Ki, EC50, Emax), a direct comparison of its potency and efficacy relative to clonidine is not possible. The repeated description of this compound as "inactive" likely pertains to its overall in vivo effects, which are diminished by its poor central nervous system penetration.
In Vivo Activity: Central vs. Peripheral Effects
The key differentiator between the in vivo activity of clonidine and this compound appears to be their ability to penetrate the blood-brain barrier (BBB).
Clonidine: Readily crosses the BBB to exert its primary effects on central α2-adrenergic receptors, leading to a decrease in sympathetic tone.[1]
This compound: Is reported to be less lipophilic than clonidine and does not significantly cross the blood-brain barrier. This restricts its activity primarily to the periphery. While it may act as an α2-agonist peripherally, its contribution to the overall cardiovascular effects of clonidine is considered minimal due to its reduced central action.
Table 3: In Vivo Pharmacological Effects
| Compound | Animal Model | Route of Administration | Primary Effects | Central/Peripheral | Reference |
| Clonidine | Rats, Rabbits | Intravenous, Intracerebroventricular | Hypotension, Bradycardia | Central & Peripheral | |
| This compound | Not Reported | Not Reported | Data Not Available | Peripheral (presumed) | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of α2-adrenergic receptors and a general workflow for the in vitro characterization of compounds like clonidine and this compound.
References
The Pivotal Role of CYP2D6 in the Metabolic Activation of Clonidine to 4-Hydroxyclonidine
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide delineates the critical role of the cytochrome P450 enzyme CYP2D6 in the metabolic conversion of clonidine to its primary metabolite, 4-hydroxyclonidine. A comprehensive review of in vitro studies provides quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Executive Summary
Clonidine, a potent α-2 adrenergic agonist, undergoes hepatic metabolism, with 4-hydroxylation being a key pathway. In vitro research has definitively identified CYP2D6 as the principal enzyme responsible for this metabolic step.[1][2][3] Studies utilizing human liver microsomes (HLMs) and recombinant cDNA-expressed P450 enzymes have demonstrated that CYP2D6 accounts for approximately two-thirds of this compound formation.[1][2] This enzymatic preference has significant implications for clonidine's pharmacokinetics, including interindividual variability due to CYP2D6 genetic polymorphisms and potential alterations in drug clearance during physiological states such as pregnancy.
Quantitative Analysis of CYP2D6-Mediated this compound Formation
The following tables summarize the key quantitative data from in vitro studies, providing a clear comparison of enzyme kinetics and the relative contributions of various P450 isoforms to clonidine's 4-hydroxylation.
Table 1: Enzyme Kinetic Parameters for Clonidine 4-Hydroxylation
| Enzyme Source | Michaelis-Menten Constant (Km) (μM) | Maximum Velocity (Vmax) |
| Pooled Human Liver Microsomes (HLM) | 23.0 ± 2.6 | 52.1 ± 2.1 pmol/nmol P450/min |
| Recombinant CYP2D6 | 10.3 ± 0.7 | 26.1 ± 0.5 nmol/nmol P450/min |
Data sourced from Claessens et al., 2010.
Table 2: Relative Contribution of P450 Isoforms to this compound Formation in Human Liver Microsomes
| P450 Isoform | Inhibition of this compound Formation (%) | Selective Inhibitor Used |
| CYP2D6 | 66.9 ± 1.6 | Quinidine (100 nM) |
| CYP3A4/5 | 22.6 ± 3.0 | Ketoconazole (5 μM) |
| CYP1A2 | 14.5 ± 1.5 | Furafylline (20 μM) |
Data represents the percentage of inhibition of this compound formation at a clonidine concentration of 1 μM. Sourced from Claessens et al., 2010.
Table 3: Formation Rate of this compound by Recombinant P450 Enzymes
| P450 Isoform | Formation Rate (nmol/nmol P450/min) |
| CYP2D6 | 5.88 ± 3.27 |
| CYP1A2 | 2.74 ± 0.10 |
| CYP3A4 | 2.21 ± 0.12 |
| CYP1A1 | 1.74 ± 0.08 |
| CYP3A5 | 0.48 ± 0.06 |
This table shows the rank order of formation rate per nanomole of P450 per minute. Sourced from Claessens et al., 2010.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide, based on the work of Claessens et al., 2010.
In Vitro Incubation with Human Liver Microsomes (HLMs) and Recombinant P450s
-
Enzyme Sources: Pooled human liver microsomes from 50 mixed-gender donors and 17 cDNA-expressed recombinant human P450 enzymes (including CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP3A5) were utilized.
-
Incubation Conditions:
-
A typical incubation mixture (200 μL final volume) contained 50 mM potassium phosphate buffer (pH 7.4), 10 mM magnesium chloride, and an NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
The reaction was initiated by the addition of clonidine (at varying concentrations, typically 0.5 to 10 μM) to the mixture containing either HLM protein (0.25 mg/mL) or recombinant P450 enzyme (10-50 pmol/mL).
-
The mixture was incubated at 37°C for a predetermined time (e.g., 20 minutes), ensuring linearity of the reaction.
-
-
Reaction Termination: The reaction was stopped by the addition of 100 μL of ice-cold acetonitrile.
-
Internal Standards: Deuterated internal standards of clonidine and this compound were added to all samples for accurate quantification.
Selective Inhibition Studies
-
Protocol: To determine the relative contribution of different P450 isoforms, incubations with HLMs were performed in the presence and absence of selective chemical inhibitors.
-
Inhibitors and Concentrations:
-
Quinidine (100 nM) for CYP2D6.
-
Ketoconazole (5 μM) for CYP3A4/5.
-
Furafylline (20 μM) for CYP1A2.
-
-
Procedure: The inhibitors were pre-incubated with the microsomes for a specified time before the addition of the substrate (clonidine at 1 μM) to initiate the reaction. The subsequent steps were the same as the standard incubation protocol.
Analytical Method for this compound Quantification
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed for the sensitive and specific quantification of this compound.
-
Sample Preparation: Following reaction termination and addition of internal standards, the samples were centrifuged to precipitate proteins. The supernatant was then injected into the LC-MS/MS system.
-
Chromatography: A suitable C18 column was used for chromatographic separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer was operated in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for this compound and its deuterated internal standard.
-
Quantification: A standard curve was generated using known concentrations of this compound to quantify the metabolite in the experimental samples. The lower limit of quantitation was 0.25 ng/ml.
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key relationships and processes described in this guide.
Caption: Metabolic pathway of clonidine hydroxylation.
Caption: In vitro clonidine metabolism workflow.
Conclusion
References
- 1. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CYP2D6 mediates 4-hydroxylation of clonidine in vitro: implication for pregnancy-induced changes in clonidine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
blood-brain barrier permeability of 4-Hydroxyclonidine
An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of 4-Hydroxyclonidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Physicochemical Properties and Inferred BBB Permeability
The ability of a molecule to cross the BBB is largely dictated by its physicochemical properties. Key parameters include lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. A comparison of these properties between clonidine and its metabolite, this compound, provides a strong basis for inferring the latter's reduced BBB permeability.
| Property | Clonidine | This compound | Implication for BBB Permeability |
| Molecular Weight ( g/mol ) | 230.09 | 246.09[2] | The addition of a hydroxyl group slightly increases the molecular weight, which can modestly decrease passive diffusion across the BBB. |
| logP (Octanol/Water Partition Coefficient) | 1.59 | 1.5[2] | The hydroxyl group on this compound increases its polarity, resulting in a lower logP value. This reduced lipophilicity is a primary reason for its expected poor BBB penetration[1]. |
| Hydrogen Bond Donors | 2 | 3 | An increased number of hydrogen bond donors in this compound leads to stronger interactions with water, hindering its ability to partition into the lipid-rich environment of the BBB. |
| Hydrogen Bond Acceptors | 3 | 4 | Similar to hydrogen bond donors, an increase in acceptors enhances hydrophilicity and reduces the likelihood of passive diffusion across the BBB. |
Transport Mechanisms at the Blood-Brain Barrier
While passive diffusion is a key factor, carrier-mediated transport can also play a significant role in the CNS penetration of drugs.
Clonidine Transport
Studies have shown that clonidine's entry into the brain is not solely dependent on passive diffusion. It is a substrate for a novel H+-coupled antiporter at the luminal side of the BBB[3]. This active transport mechanism facilitates its movement into the brain parenchyma. The transport is saturable and can be described by Michaelis-Menten kinetics.
Inferred Transport of this compound
The structural modification in this compound (the addition of a hydroxyl group) likely alters its affinity for the H+-coupled antiporter that transports clonidine. It is plausible that the increased polarity of this compound reduces its recognition and transport by this carrier, further limiting its entry into the CNS.
Below is a conceptual diagram illustrating the transport of clonidine and the inferred lack of transport for this compound at the BBB.
Transport of Clonidine vs. This compound at the BBB.
Experimental Protocols for Assessing BBB Permeability
While specific experimental data for this compound is lacking, the following are standard methodologies that would be employed to determine its BBB permeability.
In Vitro Models
-
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
-
Methodology: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids) to form an artificial membrane. The test compound is added to a donor well, and a buffer solution is placed in the acceptor well. After an incubation period, the concentration of the compound in both wells is measured by LC-MS/MS. The permeability coefficient (Pe) is then calculated.
-
-
Cell-Based Transwell Assays:
-
Objective: To measure the permeability of a compound across a monolayer of brain endothelial cells.
-
Methodology: Brain capillary endothelial cells (e.g., primary cells or immortalized cell lines like hCMEC/D3) are cultured on a semi-permeable membrane in a Transwell insert, which separates an apical (blood side) and a basolateral (brain side) compartment. The test compound is added to the apical side. At various time points, samples are taken from the basolateral side to determine the amount of compound that has crossed the cell monolayer. The apparent permeability coefficient (Papp) is calculated. The integrity of the cell monolayer is monitored by measuring the transendothelial electrical resistance (TEER).
-
In Vivo Models
-
Brain-to-Plasma Concentration Ratio (Kp):
-
Objective: To determine the extent of a compound's distribution into the brain tissue from the blood at a specific time point.
-
Methodology: The test compound is administered to an animal (e.g., rat or mouse). At a predetermined time, a blood sample is collected, and the animal is euthanized. The brain is harvested and homogenized. The concentration of the compound in the plasma and the brain homogenate is quantified using LC-MS/MS. The Kp value is calculated as the ratio of the concentration in the brain to the concentration in the plasma.
-
-
In Situ Brain Perfusion:
-
Objective: To measure the rate of transport of a compound across the BBB in its intact microenvironment, independent of peripheral clearance.
-
Methodology: Anesthetized animal (typically a rat) is surgically prepared to isolate the carotid artery. A perfusion fluid containing the radiolabeled or unlabeled test compound is infused directly into the carotid artery for a short period. After perfusion, the brain is removed, and the amount of compound that has entered the brain is measured. This allows for the calculation of a brain uptake clearance.
-
Below is a workflow diagram illustrating the experimental approach to determine the BBB permeability of a test compound.
References
4-Hydroxyclonidine: An In-Depth Technical Guide to the Core Clonidine Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonidine, a potent α2-adrenergic agonist, is a widely prescribed medication for hypertension and is increasingly utilized for other conditions such as attention-deficit/hyperactivity disorder (ADHD), drug withdrawal, and certain pain disorders. The metabolism of clonidine is a critical aspect of its pharmacology, leading to the formation of several metabolites. Among these, 4-hydroxyclonidine stands out as the principal metabolite. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic formation, pharmacological activity, and the analytical methodologies used for its characterization. All quantitative data are presented in structured tables for ease of comparison, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.
Chemical and Physical Properties
This compound is the hydroxylated derivative of clonidine, with the chemical formula C₉H₉Cl₂N₃O and a molecular weight of 246.09 g/mol .[1] Its structure is characterized by the addition of a hydroxyl group to the phenyl ring of the clonidine molecule.
| Property | Value | Reference |
| Chemical Formula | C₉H₉Cl₂N₃O | [1] |
| Molecular Weight | 246.09 g/mol | [1] |
| IUPAC Name | 3,5-dichloro-4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenol | |
| CAS Number | 57101-48-1 | [1] |
Metabolic Pathway of Clonidine to this compound
The primary metabolic transformation of clonidine in humans is the hydroxylation of the phenyl ring to form this compound.[2] This reaction is predominantly catalyzed by the cytochrome P450 enzyme system in the liver.
Key Enzymes Involved
Several cytochrome P450 isoenzymes have been identified to participate in the 4-hydroxylation of clonidine. In vitro studies using human liver microsomes and recombinant P450 enzymes have demonstrated the involvement of CYP2D6, CYP1A2, CYP3A4, CYP1A1, and CYP3A5. Among these, CYP2D6 is the major contributor, accounting for approximately two-thirds of the metabolic activity.
Pharmacokinetics
While extensive pharmacokinetic data is available for the parent drug, clonidine, specific in vivo pharmacokinetic parameters for this compound are not well-documented in the available literature. Clonidine itself is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 3 hours. The elimination half-life of clonidine ranges from 6 to 23 hours. It is known that this compound is less lipophilic than clonidine, which suggests it does not readily cross the blood-brain barrier, thereby limiting its contribution to the central effects of clonidine.
| Parameter | Clonidine | This compound | Reference |
| Cmax (after 100µg oral dose) | 400.72 pg/mL | Not Reported | |
| Tmax | 60-90 minutes | Not Reported | |
| Elimination Half-life | 6-23 hours | Not Reported | |
| Clearance | 1.9-4.3 mL/min/kg | Not Reported |
Pharmacological Activity
This compound is an α2-adrenergic receptor agonist, similar to its parent compound, clonidine. However, its overall pharmacological contribution to the therapeutic effects of clonidine is considered minimal due to its reduced ability to penetrate the central nervous system.
Receptor Binding Affinity
Experimental Protocols
In Vitro Clonidine 4-Hydroxylation Assay
This protocol describes the in vitro metabolism of clonidine to this compound using human liver microsomes (HLM) or recombinant CYP enzymes.
Materials:
-
Human liver microsomes (HLM) or recombinant CYP enzymes (e.g., CYP2D6)
-
Clonidine
-
This compound standard
-
This compound-d4 (internal standard)
-
0.1 M Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (or 1 mM NADPH)
-
Methanol (ice-cold)
-
Microcentrifuge tubes
-
Shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of clonidine in methanol.
-
In a microcentrifuge tube, add 0.1 mg of HLM protein or 0.02 mg of recombinant enzyme in 0.1 M potassium phosphate buffer.
-
Pre-incubate the tubes at 37°C for 5 minutes in a shaking water bath.
-
Add clonidine to the tubes to initiate the reaction (final methanol concentration <0.5% v/v).
-
Add 1 mM NADPH to start the metabolic reaction. The final incubation volume should be 200 µL.
-
Incubate for 30 minutes (for recombinant enzymes) to 60 minutes (for HLM) at 37°C with shaking.
-
Terminate the reaction by adding an equal volume of ice-cold methanol.
-
Vortex the samples and place them on ice.
-
Add the internal standard (this compound-d4) to each sample.
-
Centrifuge the samples at 13,000 x g for 5 minutes to pellet the protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
The formation of this compound is quantified using a validated LC-MS/MS method.
-
Monitor the mass-to-charge ratio (m/z) for this compound and its deuterated internal standard.
Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol provides a general framework for determining the binding affinity of a test compound, such as this compound, to α2-adrenergic receptors using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-Rauwolscine).
Materials:
-
Cell membranes expressing the α2-adrenergic receptor subtype of interest.
-
Radiolabeled ligand (e.g., [³H]-Rauwolscine) with a known Kd.
-
Unlabeled test compound (this compound).
-
Non-specific binding control (e.g., phentolamine at a high concentration).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
96-well filter plates (e.g., GF/B glass fiber).
-
Cell harvester.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in binding buffer.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding at each concentration of the test compound.
-
Total Binding wells: Add binding buffer, a fixed concentration of the radioligand (typically at or near its Kd), and the cell membrane preparation.
-
Non-specific Binding wells: Add the non-specific binding control, the radioligand, and the cell membrane preparation.
-
Competitive Binding wells: Add the diluted test compound, the radioligand, and the cell membrane preparation.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway of α2-Adrenergic Receptors
Clonidine and its metabolite, this compound, exert their effects by acting as agonists at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gi.
Upon agonist binding, the α2-adrenergic receptor undergoes a conformational change, leading to the activation of the associated Gi protein. The activated α-subunit of the Gi protein then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels leads to a variety of downstream cellular responses, including the modulation of ion channel activity and the activity of protein kinase A (PKA).
Conclusion
This compound is the primary metabolite of clonidine, formed through a metabolic pathway dominated by the CYP2D6 enzyme. While it retains α2-adrenergic agonist activity, its limited ability to cross the blood-brain barrier suggests a minor role in the central therapeutic effects of clonidine. This technical guide has provided a detailed overview of the current knowledge on this compound, including its formation, known pharmacological properties, and the experimental methodologies for its study. The lack of comprehensive in vivo pharmacokinetic and receptor binding data for this compound highlights an area for future research that could further elucidate the complete pharmacological profile of clonidine and its metabolites. The provided protocols and diagrams serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and drug development.
References
An In-depth Technical Guide to the Core Physical and Chemical Properties of 4-Hydroxyclonidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyclonidine, a primary metabolite of the well-known antihypertensive drug clonidine, is an α2A-adrenergic receptor agonist. Unlike its parent compound, this compound is characterized by its limited ability to cross the blood-brain barrier. This property makes it a compound of significant interest in pharmacological research, particularly for studies aiming to differentiate the peripheral and central effects of α2-adrenergic receptor agonism. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a review of its primary signaling pathway.
Chemical and Physical Properties
A summary of the known and predicted chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, particularly from mass spectrometry, other key physical properties such as melting point, solubility, and pKa are primarily based on predicted values and require experimental verification for definitive characterization.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3,5-dichloro-4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenol | PubChem[1] |
| Synonyms | p-Hydroxyclonidine, para-Hydroxyclonidine | PubChem[1] |
| CAS Number | 57101-48-1 | Santa Cruz Biotechnology[2] |
| Molecular Formula | C₉H₉Cl₂N₃O | PubChem[1] |
| Molecular Weight | 246.09 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not experimentally determined | --- |
| Water Solubility | 0.621 mg/mL (predicted) | DrugBank Online |
| logP | 1.78 (predicted) | DrugBank Online |
| pKa (Strongest Acidic) | 8.67 (predicted) | DrugBank Online |
| pKa (Strongest Basic) | 7.91 (predicted) | DrugBank Online |
| Mass (m/z) | 246 (molecular ion) | CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro |
Synthesis
This compound is primarily known as a metabolite of clonidine, formed via hydroxylation in the liver, a reaction predominantly catalyzed by the CYP2D6 enzyme. For laboratory-scale production, a common method involves the in vitro hydroxylation of clonidine.
Experimental Protocol: In Vitro Synthesis of this compound
This protocol is adapted from the methodology used to study the metabolism of clonidine.
Materials:
-
Clonidine
-
Human liver microsomes (HLM) or recombinant CYP2D6 enzyme
-
0.1 M Potassium phosphate buffer (pH 7.4)
-
NADPH (1 mM)
-
Methanol (ice-cold)
-
Microcentrifuge tubes (2 mL)
-
Shaking water bath (37°C)
-
Centrifuge
Procedure:
-
To a 2 mL microcentrifuge tube, add either 0.1 mg of microsomal protein or 0.02 mg of recombinant CYP2D6 enzyme in 0.1 M potassium phosphate buffer (pH 7.4).
-
Place the tubes in a shaking water bath at 37°C.
-
Add clonidine (dissolved in methanol to a final concentration of <0.5% v/v) to initiate a 5-minute preincubation.
-
Start the reaction by adding 1 mM NADPH. The final incubation volume should be 200 µL.
-
Allow the reaction to proceed for 60 minutes for HLM or 30 minutes for recombinant enzymes.
-
Terminate the reaction by adding an equal volume of ice-cold methanol, vortexing, and placing the samples on ice.
-
Centrifuge the samples at 13,000g for 5 minutes to pellet the protein.
-
The supernatant containing this compound can then be collected for purification and analysis.
Workflow for In Vitro Synthesis of this compound
References
The Discovery and Pharmacological Journey of 4-Hydroxyclonidine: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyclonidine, the principal metabolite of the widely recognized antihypertensive agent clonidine, has a unique history intertwined with the study of its parent compound. Initially identified as a metabolic byproduct, subsequent research has elucidated its distinct pharmacological profile as a peripherally acting α2-adrenergic agonist. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, offering detailed experimental insights and quantitative data for the scientific community.
Discovery and Historical Context
The story of this compound begins with the extensive investigation into the metabolism of clonidine following its introduction as an antihypertensive drug in 1966. Early metabolic studies in the late 1960s and early 1970s were pivotal in identifying the biotransformation pathways of clonidine.
First Identification as a Metabolite
One of the earliest and most comprehensive investigations into the pharmacokinetics and metabolism of clonidine was published in 1969 by Rehbinder and Deckers. Their work, detailed in Arzneimittelforschung, was instrumental in identifying the metabolic fate of clonidine in various species, including humans. Through their research, p-hydroxyclonidine, or this compound, was identified as the major metabolite.
Elucidation of Metabolic Pathways
Subsequent research further clarified the metabolic pathway leading to the formation of this compound. It is now well-established that the hydroxylation of the phenyl ring of clonidine at the para (4-) position is primarily mediated by the cytochrome P450 enzyme system in the liver. Specifically, CYP2D6 has been identified as the major enzyme responsible for this metabolic conversion[1]. This discovery has significant implications for understanding the variability in clonidine metabolism among individuals due to genetic polymorphisms in CYP2D6.
Chemical Synthesis
The synthesis of this compound has been crucial for its pharmacological characterization and for its use as a reference standard in metabolic studies.
Patented Synthesis
A key development in the chemical synthesis of this compound was documented in a German patent (DE 2615731) filed in 1977 by Stahle and Plettner. This patent provided a detailed method for the preparation of p-hydroxyclonidine.
General Synthetic Approach
While the specific details are proprietary to the patent, a general synthetic strategy for this compound and its analogs can be outlined. The synthesis typically involves the construction of the 2-aminoimidazoline ring and its subsequent linkage to a substituted aniline derivative. For this compound, this would involve a 2,6-dichloro-4-hydroxyaniline precursor.
Experimental Protocols
This section details the methodologies employed in the key experiments that have defined our understanding of this compound.
Synthesis of this compound (General Protocol)
This is a generalized protocol based on common organic synthesis principles for similar compounds and should be adapted and optimized based on the specific requirements and safety considerations of the laboratory.
Objective: To synthesize this compound.
Materials:
-
2,6-dichloro-4-aminophenol
-
Cyanogen bromide (CNBr) or a suitable equivalent
-
Ethylenediamine
-
Appropriate solvents (e.g., ethanol, methanol, tetrahydrofuran)
-
Acid or base for pH adjustment
-
Standard laboratory glassware and equipment for organic synthesis (reflux condenser, stirring plates, etc.)
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Formation of the Guanidine Intermediate:
-
React 2,6-dichloro-4-aminophenol with a cyanylating agent like cyanogen bromide in a suitable solvent. This reaction forms the corresponding N-cyanourea derivative.
-
The reaction mixture is typically stirred at a controlled temperature for a specific duration to ensure complete reaction.
-
-
Ring Closure to form the Imidazoline Ring:
-
The guanidine intermediate is then reacted with ethylenediamine in a suitable solvent, often under reflux conditions.
-
This step facilitates the cyclization to form the 2-(2,6-dichloro-4-hydroxyphenylamino)-2-imidazoline (this compound).
-
-
Purification:
-
The crude product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization from an appropriate solvent system to yield pure this compound.
-
Characterization:
-
The final product should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Adrenergic Receptor Binding Assay (Based on Summers et al., 1980)
Objective: To determine the binding affinity (Ki) of this compound for α-adrenergic receptors.
Materials:
-
Rat cerebral cortex membranes (or other tissue preparations expressing adrenergic receptors)
-
[³H]clonidine (radioligand)
-
This compound (unlabeled ligand)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.7)
-
Filtration apparatus (e.g., Brandel cell harvester)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Rat cerebral cortices are homogenized in ice-cold buffer and centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in the incubation buffer to a specific protein concentration.
-
-
Binding Assay:
-
A constant concentration of [³H]clonidine is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled α-agonist (e.g., 10 µM noradrenaline).
-
Incubations are typically carried out at 25°C for a predetermined time to reach equilibrium (e.g., 20-30 minutes).
-
-
Termination of Binding:
-
The incubation is terminated by rapid filtration through glass fiber filters.
-
The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]clonidine (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Pharmacological Profile
Adrenergic Receptor Binding Affinity
Research by Summers and colleagues in 1980 provided crucial insights into the adrenergic receptor binding profile of this compound. Their study, which involved displacement of [³H]clonidine from rat cerebral cortex membranes, demonstrated that this compound is a potent ligand at α-adrenergic receptors.
| Compound | Receptor Target | Binding Affinity (Ki) | Reference |
| This compound | α-Adrenergic Receptors (rat cerebral cortex) | Potent displacement of [³H]clonidine | Summers et al., 1980 |
Functional Activity
This compound is characterized as an α2-adrenergic receptor agonist . However, a key distinguishing feature is its inability to cross the blood-brain barrier effectively. This is attributed to its increased polarity due to the hydroxyl group. Consequently, its pharmacological effects are primarily confined to the periphery. As a peripheral α2-agonist, it is considered to be largely inactive in mediating the central antihypertensive and sedative effects characteristic of its parent compound, clonidine.
Signaling Pathways and Experimental Workflows
Alpha-2 Adrenergic Receptor Signaling Pathway
The agonistic action of this compound at peripheral α2-adrenergic receptors initiates a well-defined signaling cascade.
References
4-Hydroxyclonidine: An In-depth Technical Guide to its Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyclonidine, also known as p-hydroxyclonidine, is the principal metabolite of clonidine, a widely used antihypertensive agent that also finds application in the management of several other conditions, including attention-deficit/hyperactivity disorder (ADHD) and opioid withdrawal. Clonidine exerts its effects primarily through its interaction with α-adrenergic and imidazoline receptors. Understanding the receptor binding profile of its metabolites is crucial for a comprehensive grasp of its overall pharmacological and toxicological effects. This technical guide provides a detailed overview of the receptor binding characteristics of this compound, focusing on quantitative data, experimental methodologies, and relevant signaling pathways.
Receptor Binding Affinity of this compound
The primary targets for clonidine and its metabolites are the α-adrenergic and imidazoline receptor systems. While the binding characteristics of clonidine are well-documented, data for its metabolites are less abundant. The following tables summarize the available quantitative binding data for this compound.
Data Presentation
Table 1: α-Adrenergic Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Test System | IC50 (nM) | Reference |
| α1-Adrenoceptor | This compound | Rat cerebral cortex membranes | 13,000 | [1] |
| α2-Adrenoceptor | This compound | Rat cerebral cortex membranes | 1,100 | [1] |
Note on Imidazoline Receptor Binding: Extensive literature searches did not yield specific quantitative binding data (Kᵢ or IC₅₀ values) for this compound at I₁ or I₂ imidazoline receptor subtypes. While clonidine exhibits high affinity for these receptors, the binding profile of its 4-hydroxy metabolite at these sites remains to be fully elucidated in publicly available research. This represents a significant data gap in the complete pharmacological characterization of this compound.
Experimental Protocols
The following section details a representative experimental protocol for a radioligand binding assay to determine the affinity of a test compound, such as this compound, for α-adrenergic receptors, based on the methodologies cited in the literature.
Protocol: α-Adrenoceptor Radioligand Displacement Assay
1. Objective: To determine the inhibitory concentration (IC₅₀) of this compound at α₁- and α₂-adrenergic receptors in rat cerebral cortex membranes through competitive displacement of specific radioligands.
2. Materials:
- Tissue Preparation: Male Wistar rat cerebral cortices.
- Buffers:
- Homogenization Buffer: 50 mM Tris-HCl, pH 7.7.
- Assay Buffer: 50 mM Tris-HCl, pH 7.7.
- Radioligands:
- [³H]prazosin (for α₁-adrenoceptors).
- [³H]clonidine (for α₂-adrenoceptors).
- Non-specific Binding Control: Phentolamine (10 µM).
- Test Compound: this compound (p-hydroxyclonidine).
- Equipment:
- Homogenizer (e.g., Potter-Elvehjem).
- Refrigerated centrifuge.
- Incubation bath or plate shaker.
- Glass fiber filters (e.g., Whatman GF/B).
- Vacuum filtration manifold.
- Liquid scintillation counter.
- Scintillation fluid.
3. Membrane Preparation:
- Euthanize rats and rapidly dissect the cerebral cortices on ice.
- Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer.
- Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and large debris.
- Collect the supernatant and centrifuge at 48,000 x g for 15 minutes at 4°C.
- Resuspend the resulting pellet in fresh Homogenization Buffer and repeat the centrifugation step.
- The final pellet is resuspended in Assay Buffer to a protein concentration of approximately 0.5 mg/mL. Protein concentration can be determined by a standard method (e.g., Lowry or Bradford assay).
4. Binding Assay Procedure:
- Set up assay tubes or a 96-well plate for total binding, non-specific binding, and competitive binding.
- For the α₁-adrenoceptor assay, add the following to the respective tubes/wells:
- Total Binding: 100 µL of membrane suspension, 50 µL of [³H]prazosin (final concentration ~0.2 nM), and 50 µL of Assay Buffer.
- Non-specific Binding: 100 µL of membrane suspension, 50 µL of [³H]prazosin, and 50 µL of phentolamine (final concentration 10 µM).
- Competitive Binding: 100 µL of membrane suspension, 50 µL of [³H]prazosin, and 50 µL of varying concentrations of this compound.
- For the α₂-adrenoceptor assay, follow the same setup as above, but use [³H]clonidine (final concentration ~0.5 nM) as the radioligand.
- Incubate all tubes/plates at 25°C for 30 minutes.
- Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
- Wash the filters rapidly with three 5 mL aliquots of ice-cold Assay Buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to stand for at least 6 hours.
- Measure the radioactivity in a liquid scintillation counter.
5. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- For the competitive binding data, plot the percentage of specific binding against the logarithm of the concentration of this compound.
- Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways associated with the receptor targets of this compound and a typical workflow for a radioligand binding assay.
Conclusion
This compound, the primary metabolite of clonidine, demonstrates a significantly lower affinity for both α₁- and α₂-adrenergic receptors compared to its parent compound. Its binding affinity for imidazoline receptors has not been well-characterized in the available scientific literature, highlighting a need for further investigation to fully understand its pharmacological profile. The provided experimental protocol offers a robust framework for conducting such binding assays. The diagrams presented herein serve to visually summarize the key signaling pathways and experimental procedures relevant to the study of this compound's receptor interactions. This information is vital for researchers and professionals in the field of drug development and pharmacology for a more complete understanding of clonidine's in vivo activity.
References
Pharmacological Profile of 4-Hydroxyclonidine: A Technical Guide
Abstract
4-Hydroxyclonidine (p-hydroxyclonidine) is the principal metabolite of clonidine, a potent α2-adrenergic receptor agonist widely used for its antihypertensive, sedative, and analgesic properties. Formed primarily in the liver via cytochrome P450 enzymes, notably CYP2D6, this metabolite's pharmacological profile is critical for understanding the overall therapeutic and toxicological effects of its parent compound. However, the available data regarding its activity are limited and present contradictions, with some sources suggesting it retains α2-agonist activity while others classify it as inactive. It is generally considered to have poor penetration of the blood-brain barrier, limiting its central nervous system effects. This technical guide synthesizes the available information on this compound, covering its formation, mechanism of action, and pharmacological activity, and provides standardized protocols for its further characterization.
Introduction
Clonidine is a centrally acting α2-adrenergic agonist that exerts its primary therapeutic effects by stimulating presynaptic α2A-receptors in the brainstem.[1] This stimulation inhibits sympathetic outflow, leading to reductions in peripheral vascular resistance, heart rate, and blood pressure.[2] Approximately 50% of an administered clonidine dose is metabolized in the liver before excretion.[3] The main metabolic pathway is hydroxylation at the para-position of the phenyl ring, yielding this compound.[3][4] Understanding the pharmacological properties of this major metabolite is essential for a complete toxicological and pharmacological assessment of clonidine.
Metabolism and Formation
Clonidine is metabolized into this compound through a hydroxylation reaction catalyzed by several cytochrome P450 (P450) isoforms. In vitro studies using human liver microsomes and cDNA-expressed P450 enzymes have identified CYP2D6 as the primary enzyme responsible for this conversion, accounting for approximately two-thirds of the activity. Other contributing enzymes include CYP1A2, CYP3A4, CYP1A1, and CYP3A5.
The metabolic conversion can be visualized as follows:
References
- 1. 4-Hydroxynonenal Modulates Blood–Brain Barrier Permeability In Vitro through Changes in Lipid Composition and Oxidative Status of Endothelial Cells and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clonidine | C9H9Cl2N3 | CID 2803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CYP2D6 mediates 4-hydroxylation of clonidine in vitro: implication for pregnancy-induced changes in clonidine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 4-Hydroxyclonidine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyclonidine is the principal metabolite of clonidine, a well-established α2-adrenergic receptor agonist. Despite its structural similarity to the parent compound and its own inherent activity at α2-adrenergic receptors, its therapeutic potential has been largely overlooked. This is primarily due to its hydrophilic nature, which significantly limits its ability to cross the blood-brain barrier, thereby preventing it from mediating the central effects characteristic of clonidine, such as sedation and centrally-mediated hypotension. However, its activity as a peripherally-restricted α2-adrenergic agonist suggests a potential for therapeutic applications where peripheral receptor modulation is desired without central nervous system side effects. This technical guide provides a comprehensive overview of the pharmacology, metabolism, and known experimental data for this compound, and explores its potential, albeit currently unrealized, therapeutic applications.
Introduction
Clonidine is a centrally acting α2-adrenergic agonist widely used in the treatment of hypertension, attention deficit hyperactivity disorder (ADHD), and withdrawal syndromes. Following administration, clonidine is hepatically metabolized, with this compound being its major metabolic product.[1] While often summarily dismissed as an "inactive metabolite," this characterization is not entirely precise. Evidence indicates that this compound does possess activity as an α2-adrenergic agonist.[2] Its primary distinguishing feature from clonidine is its pharmacokinetic profile; specifically, its reduced lipophilicity prevents significant penetration of the blood-brain barrier.[3] This whitepaper will synthesize the available technical data on this compound to provide a detailed understanding of its properties and to postulate on its potential therapeutic utility.
Pharmacology
Mechanism of Action
Like its parent compound, this compound is an agonist at α2-adrenergic receptors.[2] These are G-protein coupled receptors that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is the foundation of the pharmacological effects of α2-agonists. In the central nervous system, this leads to a reduction in sympathetic outflow, resulting in decreased blood pressure and heart rate. However, as this compound does not readily enter the CNS, its activity is confined to peripheral α2-adrenergic receptors.
Pharmacokinetics and Metabolism
Approximately 30% of a clonidine dose is metabolized in the liver, with the primary reaction being 4-hydroxylation. This biotransformation is predominantly mediated by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP1A2 and CYP3A4/5. The resulting metabolite, this compound, is more polar than clonidine, a property that underlies its inability to cross the blood-brain barrier. The majority of clonidine and its metabolites are excreted renally.
Quantitative Data
Quantitative pharmacological data for this compound is sparse in the literature. The available information is summarized below.
Table 1: Receptor Binding Affinity
| Compound | Receptor Target | Assay Type | Result | Source |
| This compound | α-Adrenergic Receptors (rat cerebral cortex) | [3H]clonidine displacement | Less effective displacer than clonidine | |
| Clonidine | α2-Adrenergic Receptors | Radioligand Binding | Kd = 1.7 +/- 0.1 nM |
Table 2: Metabolic Enzyme Kinetics (Formation of this compound)
| Enzyme | Activity |
| CYP2D6 | Accounts for ~66% of 4-hydroxylation |
| CYP1A2 | Accounts for 10-20% of 4-hydroxylation |
| CYP3A4/5 | Accounts for 0-20% of 4-hydroxylation |
| CYP1A1, CYP3A4 | Negligible contribution |
| Source: Claessens et al., 2010 |
Experimental Protocols
Protocol for In Vitro Metabolism of Clonidine
This protocol is based on the methodology described by Claessens et al. (2010) to identify the P450 enzymes responsible for this compound formation.
-
Incubation:
-
Combine 0.1 mg of pooled human liver microsomes or 0.02 mg of a specific recombinant P450 enzyme with 0.1 M potassium phosphate buffer (pH 7.4).
-
Add clonidine (substrate) to the mixture.
-
Initiate the metabolic reaction by adding an NADPH-generating system.
-
Incubate the mixture in a shaking water bath at 37°C for a predetermined time (e.g., up to 2 hours).
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solvent, such as ice-cold methanol.
-
-
Sample Preparation:
-
Add an internal standard (e.g., this compound-d4) to all samples.
-
Vortex the samples and centrifuge at high speed (e.g., 13,000g) to pellet the protein.
-
-
Analysis:
-
Analyze the supernatant for the presence and quantity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Monitor for the specific mass-to-charge ratios (m/z) of this compound and the internal standard.
-
-
Inhibition Studies (Optional):
-
To determine the contribution of specific CYP isoforms, pre-incubate the microsomes with selective inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A) before adding clonidine.
-
General Protocol for Radioligand Displacement Assay
This is a standard pharmacological method to determine the binding affinity of a test compound (e.g., this compound) for a specific receptor.
-
Membrane Preparation:
-
Homogenize a tissue known to express the target receptor (e.g., rat cerebral cortex for α2-adrenergic receptors) in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in a binding buffer.
-
-
Binding Reaction:
-
In a series of tubes, combine the membrane preparation with a fixed concentration of a radiolabeled ligand that binds to the target receptor (e.g., [3H]clonidine).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Use non-linear regression analysis to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Visualizations
Caption: Metabolic pathway of clonidine to this compound.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Caption: Workflow for identifying enzymes in this compound formation.
Therapeutic Potential: A Prospective Analysis
The therapeutic utility of this compound is inherently limited by its inability to cross the blood-brain barrier. This property, however, is also what defines its potential. By acting as a peripherally-selective α2-adrenergic agonist, this compound could theoretically offer therapeutic benefits in conditions where peripheral α2-receptor activation is desirable, without the dose-limiting central side effects of clonidine, such as sedation, dizziness, and dry mouth.
Potential, yet unexplored, areas of investigation could include:
-
Topical Applications: For conditions such as rosacea or localized pain, a topical formulation of this compound could provide localized vasoconstriction or analgesia without systemic absorption and central side effects.
-
Ophthalmic Use: The reduction of intraocular pressure is a known effect of α2-agonists. A peripherally-restricted agent could be beneficial in the treatment of glaucoma.
-
Gastrointestinal Motility: α2-Adrenergic receptors are involved in the regulation of gut motility and secretion. A peripherally-acting agonist might have utility in treating certain forms of diarrhea.
It is critical to note that these applications are purely speculative and would require extensive preclinical and clinical investigation. The lower binding affinity of this compound compared to its parent compound would also need to be considered in any drug development program.
Conclusion
This compound is an active metabolite of clonidine that functions as an α2-adrenergic agonist. Its pharmacological profile is dominated by its hydrophilic nature, which confines its actions to the periphery. While this has led to it being largely dismissed in the context of the centrally-mediated effects of clonidine, it also presents a potential opportunity for the development of peripherally-selective α2-agonist therapies. Further research is required to precisely quantify its binding affinities and functional potencies at α2-adrenergic receptor subtypes and to explore its efficacy and safety in peripheral applications. This would clarify whether this compound could be a viable therapeutic agent or if it will remain a pharmacological curiosity in the metabolic pathway of clonidine.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 4-Hydroxyclonidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methods for the detection and quantification of 4-Hydroxyclonidine, the primary metabolite of the antihypertensive drug Clonidine. The following sections detail protocols for Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays, along with relevant quantitative data and visualizations to support your research and development needs.
Introduction
This compound is a key metabolite in the biotransformation of Clonidine, a potent α2-adrenergic agonist. The formation of this metabolite is primarily mediated by the cytochrome P450 enzyme CYP2D6, with minor contributions from other isoforms.[1][2] Accurate and sensitive detection of this compound is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This document outlines established and adaptable analytical methodologies to facilitate these investigations.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analytical methods described. While specific data for this compound is limited in the public domain, performance metrics for the parent compound, Clonidine, are provided as a reference for method development and validation.
Table 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Performance for Clonidine Analysis
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | [3] |
| Linearity Range | 0.01 - 10.0 ng/mL | [3] |
| Interday Accuracy | 101.0% - 108.9% | [4] |
| Interday Precision (CV%) | ≤15% | |
| Extraction Recovery | ≥79% |
Table 2: Immunoassay Performance for Clonidine Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 ng/mL | |
| Cross-Reactivity with 4-OH-Clonidine | Noted, but not quantified |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules like this compound in complex biological matrices. The following protocol is an adapted method based on validated procedures for Clonidine.
a. Sample Preparation: Protein Precipitation
This method is suitable for plasma samples and is effective in removing a majority of proteinaceous interferences.
-
To 100 µL of plasma sample, add 200 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. Chromatographic Conditions
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
c. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 246 → [Fragment Ion 1], m/z 246 → [Fragment Ion 2] (Note: Specific fragment ions should be determined by direct infusion of a this compound standard).
-
Clonidine (for reference): m/z 230 → 213
-
-
Internal Standard: A stable isotope-labeled this compound (e.g., this compound-d4) is recommended for optimal accuracy. If unavailable, Clonidine-d4 can be considered.
Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for the analysis of this compound in plasma using LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed for the analysis of this compound, typically requiring a derivatization step to increase the volatility and thermal stability of the analyte. Silylation is a common derivatization technique for compounds containing hydroxyl and amine groups.
a. Sample Preparation and Derivatization
-
Perform a liquid-liquid or solid-phase extraction of this compound from the biological matrix (e.g., plasma or urine).
-
Evaporate the extract to complete dryness under a stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Seal the vial and heat at 70°C for 30 minutes to facilitate the derivatization reaction.
-
Cool the sample to room temperature before injection.
b. GC-MS Conditions
| Parameter | Description |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Program | Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes. |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-550 |
General Workflow for GC-MS Derivatization and Analysis
Caption: General workflow for GC-MS analysis of this compound following silylation.
Immunoassay
Immunoassays, such as ELISA, can be a high-throughput and cost-effective method for screening this compound. However, it is important to characterize the cross-reactivity of the antibody with the parent drug, Clonidine, and other metabolites. A competitive ELISA format is commonly used for small molecules.
a. General ELISA Protocol (Competitive)
-
Coat a 96-well microplate with an antibody specific to this compound and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards, controls, and samples to the wells, followed by the addition of a fixed concentration of enzyme-labeled this compound (e.g., HRP-conjugated).
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength using a microplate reader. The signal is inversely proportional to the concentration of this compound in the sample.
Logical Flow of a Competitive Immunoassay
Caption: Principle of a competitive immunoassay for this compound detection.
Signaling Pathway
Clonidine exerts its effects primarily through agonism of α2-adrenergic receptors. As a metabolite, this compound is presumed to interact with the same receptors, though its specific affinity and potency may differ. The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in a reduction of sympathetic outflow from the central nervous system.
Simplified Alpha-2 Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling cascade following activation of the α2-adrenergic receptor.
References
- 1. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2D6 mediates 4-hydroxylation of clonidine in vitro: implication for pregnancy-induced changes in clonidine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 4-Hydroxyclonidine using HPLC
An HPLC-based method has been established for the precise quantification of 4-Hydroxyclonidine, a primary metabolite of the antihypertensive drug clonidine. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, detailing the methodology for sample preparation, chromatographic conditions, and method validation.
Introduction
This compound is the main metabolite of clonidine, a potent α2-adrenergic agonist used in the treatment of hypertension.[1][2] The monitoring of this compound levels is crucial for pharmacokinetic and metabolic studies. This document outlines a validated liquid chromatography-mass spectrometry (LC-MS) method for the determination of this compound in biological samples.[1] While this method utilizes mass spectrometry for detection, the chromatographic principles are applicable to HPLC systems.
Chromatographic Conditions
The separation and quantification of this compound can be achieved using a reversed-phase HPLC system. The following table summarizes the instrumental parameters based on a validated LC-MS method.[1]
| Parameter | Value |
| Mobile Phase | A suitable gradient of aqueous and organic solvents. |
| Column | A C18 analytical column is commonly used for clonidine and its metabolites.[3] |
| Flow Rate | Typically around 1.0 ml/min. |
| Injection Volume | 20 µl. |
| Detection | Mass Spectrometry (MS) is a sensitive method. For UV detection, a wavelength of approximately 230 nm may be suitable, as used for clonidine. |
| Internal Standard | This compound-d4 is recommended for LC-MS analysis. |
Experimental Protocols
A detailed experimental protocol is essential for reproducible and accurate quantification.
Sample Preparation
A straightforward protein precipitation method is effective for extracting this compound from biological matrices.
-
To a 0.1 ml aliquot of the plasma sample, add 0.1 ml of methanol and 0.1 ml of perchloric acid.
-
Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 15,400 rpm for 20 minutes.
-
Transfer the supernatant to a clean tube.
-
Inject a 20 µl aliquot of the supernatant into the LC-MS system.
Standard Curve Preparation
A calibration curve is necessary for the accurate quantification of the analyte.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase).
-
Create a series of working standard solutions by diluting the stock solution. A typical calibration range is 0.5–100 ng/ml.
-
Process these standards in the same manner as the unknown samples.
Method Validation
The analytical method should be validated according to ICH Q2 (R1) guidelines to ensure its reliability. Key validation parameters are summarized below.
| Validation Parameter | Typical Results |
| Linearity | A linear response is expected across the concentration range, with a correlation coefficient (r²) > 0.99. |
| Limit of Detection (LOD) | 0.125 ng/ml. |
| Limit of Quantification (LOQ) | 0.25 ng/ml. |
| Precision (Intra-day) | %CV of 1.4% (low QC) and 1.8% (high QC). |
| Precision (Inter-day) | %CV of 9.7% (low QC) and 5.5% (high QC). |
| Accuracy | Recovery rates are typically expected to be between 98% and 102%. |
Data Presentation
The quantitative data for the validation of the this compound quantification method is presented in the following tables.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/ml) | Correlation Coefficient (r²) |
| This compound | 0.5 - 100 | > 0.99 |
Table 2: Precision and Accuracy
| Quality Control | Concentration (ng/ml) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Low | ~5 | 1.4 | 9.7 |
| High | ~100 | 1.8 | 5.5 |
Table 3: Limits of Detection and Quantification
| Parameter | Concentration (ng/ml) |
| Limit of Detection (LOD) | 0.125 |
| Limit of Quantification (LOQ) | 0.25 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Metabolic Pathway of Clonidine
Caption: Metabolic Pathway of Clonidine to this compound.
References
Application Note: Quantitative Analysis of 4-Hydroxyclonidine in Human Plasma by LC-MS/MS
Abstract
This application note details a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-Hydroxyclonidine in human plasma. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis. The described method is intended as a robust starting point for researchers involved in pharmacokinetic studies and drug metabolism research concerning clonidine and its metabolites.
Introduction
This compound is a metabolite of clonidine, a potent antihypertensive agent. Accurate measurement of its concentration in plasma is crucial for understanding the pharmacokinetics and metabolism of the parent drug. This document outlines a complete analytical method leveraging the high sensitivity and specificity of LC-MS/MS for this purpose. The protocols are based on established methodologies for the parent compound, clonidine, and adapted for this compound.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard: this compound and this compound-d4 (internal standard, IS).
-
Chemicals and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm), Human plasma (K2-EDTA).
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL of this compound-d4).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS System and Conditions
Liquid Chromatography:
| Parameter | Condition |
| System | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | Zorbax RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient | See Table 1 |
Table 1: Liquid Chromatography Gradient
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry:
| Parameter | Condition |
| System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 246.0 | 229.0 | 135 | 20 |
| this compound-d4 (IS) | 250.0 | 233.0 | 135 | 20 |
Data Presentation
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Table 3: Calibration Curve and Linearity
| Parameter | Result |
|---|---|
| Calibration Range | 0.05 - 50 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 4: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.05 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| Low | 0.15 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium | 5.0 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High | 40.0 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low | 0.15 | 85 - 115 | 85 - 115 |
| High | 40.0 | 85 - 115 | 85 - 115 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Caption: Logical flow of the bioanalytical method validation process.
Conclusion
The proposed LC-MS/MS method provides a sensitive, selective, and robust workflow for the quantification of this compound in human plasma. The detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with the outlined validation parameters, offers a solid foundation for researchers in drug metabolism and pharmacokinetics. This method is suitable for high-throughput analysis in a regulated bioanalytical laboratory.
Application Note: Quantitative Analysis of 4-Hydroxyclonidine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Introduction
4-Hydroxyclonidine is a primary metabolite of clonidine, an antihypertensive agent also used in the treatment of several other conditions. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method employs this compound-d4, a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative bioanalysis.[1][2] The use of a deuterated internal standard ensures high accuracy and precision by compensating for variations during sample preparation and potential matrix effects during ionization.[3][4][5]
Principle of Isotope Dilution Mass Spectrometry
The foundation of this method is isotope dilution mass spectrometry (IDMS). A known, fixed amount of the deuterated internal standard (this compound-d4) is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same losses during extraction and the same degree of ion suppression or enhancement in the mass spectrometer. The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. By measuring the peak area ratio of the analyte to the internal standard, any variability is normalized, leading to highly reliable and reproducible quantification.
Proposed Bioanalytical Method
This section outlines the parameters for a representative LC-MS/MS method for the quantitative analysis of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System |
| Column | Reversed-Phase C18, e.g., ZORBAX-XDB-ODS C18 (2.1 mm x 30 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| LC Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| MRM Transitions | Compound |
| This compound | |
| This compound-d4 (IS) |
Note: MRM transitions and collision energies are hypothetical and should be optimized during method development. The precursor ion for this compound (MW ≈ 246.1) is the [M+H]⁺ ion. The product ion is based on a potential neutral loss of NH₃.
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
This compound-d4 internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and tips
-
Vortex mixer and centrifuge
2. Preparation of Standard and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and this compound-d4 in methanol to obtain 1 mg/mL stock solutions. Store at -20°C.
-
Intermediate Solutions: Prepare intermediate stock solutions of the analyte by serially diluting the main stock solution with 50:50 acetonitrile:water to create calibration curve spanning the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound-d4 stock solution with 50:50 acetonitrile:water to achieve a final concentration of 10 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
Add 25 µL of the Internal Standard Working Solution (10 ng/mL) to all tubes except the blank. To the blank, add 25 µL of 50:50 acetonitrile:water.
-
Vortex all tubes for 10 seconds.
-
To precipitate plasma proteins, add 300 µL of acetonitrile to each tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
4. Data Analysis
-
Integrate the chromatographic peaks for both this compound and this compound-d4.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a 1/x² weighting factor. The regression equation should yield a correlation coefficient (r²) of ≥ 0.99.
-
Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Summary
The following table summarizes the typical acceptance criteria for a bioanalytical method validation, providing expected performance targets for this assay.
Table 3: Representative Method Validation Data and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | Defines the quantifiable range | 0.1 – 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10; Accuracy within ±20%; Precision ≤20% CV | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤15% (≤20% for LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤15% (≤20% for LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% of nominal (±20% for LLOQ) | -10% to +10% |
| Recovery (%) | Consistent and reproducible | > 80% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
Application Notes and Protocols for 4-Hydroxyclonidine Reference Standard
For Research Use Only. Not for diagnostic or therapeutic use.
Introduction
4-Hydroxyclonidine is the principal metabolite of clonidine, a well-known α2-adrenergic and imidazoline receptor agonist used in the management of hypertension and other conditions.[1][2] Formed primarily in the liver via the cytochrome P450 enzyme CYP2D6, this compound itself exhibits activity as an α2-adrenergic agonist.[1] However, due to its lower lipophilicity compared to its parent compound, it does not readily cross the blood-brain barrier.[2] This characteristic makes the this compound reference standard an invaluable tool for researchers seeking to investigate the peripheral effects of α2-adrenergic agonism, distinguish between central and peripheral drug actions, and study the metabolism and disposition of clonidine.
This document provides detailed application notes and experimental protocols for the use of the this compound reference standard in various research settings.
Physicochemical Properties
| Property | Value |
| CAS Number | 57101-48-1 |
| Molecular Formula | C₉H₉Cl₂N₃O |
| Molecular Weight | 246.09 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Mechanism of Action
This compound is an agonist at α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs). Activation of these receptors, which are coupled to inhibitory G proteins (Gi), leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is initiated by the inhibition of adenylyl cyclase. The α2-adrenergic receptors have three main subtypes: α2A, α2B, and α2C, and this compound is expected to interact with these subtypes, similar to its parent compound, clonidine. Additionally, clonidine and its metabolites may interact with imidazoline receptors (I1 and I2), which are also involved in cardiovascular regulation.
digraph "Alpha2_Adrenergic_Signaling_Pathway" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="α2-Adrenergic Receptor Signaling Pathway", splines=true, overlap=false, nodesep=0.6, ranksep=0.8, size="7.6,7.6!"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
"this compound" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"Alpha2_Adrenergic_Receptor" [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", label="α2-Adrenergic\nReceptor"];
"Gi_Protein" [shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", label="Gi Protein\n(α, βγ subunits)"];
"Adenylyl_Cyclase" [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", label="Adenylyl Cyclase"];
"ATP" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"cAMP" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"Cellular_Response" [shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF", label="Downstream\nCellular Response"];
"this compound" -> "Alpha2_Adrenergic_Receptor" [label="Binds and Activates"];
"Alpha2_Adrenergic_Receptor" -> "Gi_Protein" [label="Activates"];
"Gi_Protein" -> "Adenylyl_Cyclase" [label="Inhibits", arrowhead=tee];
"Adenylyl_Cyclase" -> "cAMP" [label="Converts"];
"ATP" -> "Adenylyl_Cyclase";
"cAMP" -> "Cellular_Response" [label="Leads to"];
}
Figure 2: Radioligand Binding Assay Workflow
Materials:
-
Cell membranes expressing the α2-adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-Rauwolscine or [³H]-Yohimbine for antagonists, or a suitable agonist radioligand)
-
This compound reference standard
-
Non-specific binding control (e.g., 10 µM Phentolamine or unlabeled Yohimbine)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Methodology:
-
Preparation:
-
Prepare serial dilutions of this compound in binding buffer.
-
Dilute the radioligand to a working concentration (typically near its Kd value).
-
Thaw and dilute the cell membranes in ice-cold binding buffer to the desired protein concentration.
-
Assay Setup (in triplicate):
-
Total Binding: Add binding buffer, radioligand, and cell membranes to designated wells.
-
Non-specific Binding (NSB): Add non-specific binding control, radioligand, and cell membranes to designated wells.
-
Competition Binding: Add different concentrations of this compound, radioligand, and cell membranes to the remaining wells.
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from the average total and competition binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels in cells expressing α2-adrenergic receptors.
Materials:
-
Whole cells expressing the α2-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells)
-
This compound reference standard
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium and supplements
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
96-well or 384-well cell culture plates
Methodology:
-
Cell Culture: Seed the cells in microplates at an appropriate density and allow them to attach overnight.
-
Assay Preparation:
-
Prepare serial dilutions of this compound in assay buffer (e.g., HBSS or serum-free medium) containing a PDE inhibitor.
-
Prepare a solution of forskolin at a concentration that elicits a submaximal stimulation of cAMP production (e.g., EC80).
-
Compound Incubation:
-
Remove the culture medium from the cells and replace it with the this compound dilutions.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation:
-
Add the forskolin solution to all wells except the basal control wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.
In Vivo Study: Blood Pressure Measurement in Rodents
This protocol outlines a general procedure for assessing the cardiovascular effects of peripherally administered this compound in anesthetized or conscious rodents.
References
- 1. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2D6 mediates 4-hydroxylation of clonidine in vitro: implication for pregnancy-induced changes in clonidine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine 4-Hydroxyclonidine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyclonidine is the primary metabolite of clonidine, a well-known alpha-2 adrenergic receptor (α2-AR) agonist used in the management of hypertension and other conditions.[1] Understanding the pharmacological activity of this compound at the α2-AR is crucial for a comprehensive understanding of clonidine's overall therapeutic effect and metabolism. As an α2-AR agonist, this compound is expected to mimic the effects of endogenous ligands like norepinephrine and epinephrine at these receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] While it is known to be as potent as clonidine in displacing labeled clonidine from antibodies, detailed functional data from cell-based assays are essential for a thorough characterization.[1]
These application notes provide detailed protocols for two common cell-based assays to quantify the agonist activity of this compound at the α2-adrenergic receptor: a cAMP Inhibition Assay and a Luciferase Reporter Gene Assay.
Mechanism of Action: Alpha-2 Adrenergic Receptor Signaling
The α2-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi.[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gi protein. The activated Gi protein inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP. This inhibition results in a decrease in the intracellular concentration of cAMP, a key second messenger involved in numerous cellular processes.
dot
References
- 1. Clonidine | C9H9Cl2N3 | CID 2803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In Vitro Metabolism of Clonidine in Human Hepatic Microsomes and Cytochrome P450 Isoforms | PPT [slideshare.net]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay with 4-Hydroxyclonidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyclonidine is a primary metabolite of clonidine, a well-known α2-adrenergic receptor agonist used in the treatment of hypertension and other conditions. Understanding the binding characteristics of this compound to its target receptors is crucial for elucidating its pharmacological profile and potential contribution to the therapeutic and side effects of its parent compound. This document provides detailed protocols for conducting radioligand binding assays to characterize the interaction of this compound with α2-adrenergic receptors. These assays are fundamental in drug discovery and development for determining key binding parameters such as affinity (Ki), receptor density (Bmax), and the dissociation constant (Kd).
The α2-adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate various physiological responses.[1] They are coupled to inhibitory G proteins (Gi), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling cascade is central to the effects of α2-adrenergic agonists. There are three main subtypes of α2-adrenergic receptors: α2A, α2B, and α2C, all of which are coupled to Gi/o-proteins.[1]
Key Concepts in Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor. The primary types of assays are:
-
Saturation Assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. This is achieved by incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand.
-
Competition Assays: Used to determine the affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to compete with a radioligand for binding to the receptor.
Data Presentation
Due to the limited availability of published binding data specifically for this compound, the following table presents hypothetical binding parameters. For context and comparison, experimentally determined values for the parent compound, clonidine, are also included.
| Compound | Receptor Subtype | Radioligand | Kᵢ (nM) | Bₘₐₓ (fmol/mg protein) | Kₔ (nM) |
| This compound (Hypothetical) | α2A-Adrenergic | [³H]-Rauwolscine | 15 | 350 | N/A |
| Clonidine | α2-Adrenergic (rat brain) | [³H]-Clonidine | N/A | Not Reported | 2.6 - 2.7 |
Note: The data for this compound is hypothetical and for illustrative purposes. The data for clonidine is sourced from literature.
Experimental Protocols
Membrane Preparation from Cells Expressing α2-Adrenergic Receptors
This protocol describes the preparation of cell membranes, a crucial first step for in vitro binding assays.
Materials:
-
Cells stably expressing the human α2A, α2B, or α2C adrenergic receptor.
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Sucrose Buffer: Lysis buffer containing 10% sucrose.
-
Centrifuge and homogenizer.
Procedure:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cell pellet in 20 volumes of cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.
-
Resuspend the final pellet in sucrose buffer.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Competition Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound.
Materials:
-
Prepared cell membranes expressing the α2-adrenergic receptor subtype of interest.
-
Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (α2-antagonists).
-
Unlabeled this compound (test compound).
-
Non-specific Ligand: 10 µM Phentolamine or unlabeled yohimbine.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 25 µL Binding Buffer, 25 µL Radioligand, 50 µL Cell Membranes (5-20 µg protein).
-
Non-specific Binding (NSB): 25 µL Non-specific Ligand, 25 µL Radioligand, 50 µL Cell Membranes.
-
Competition Binding: 25 µL of each this compound dilution, 25 µL Radioligand, 50 µL Cell Membranes.
-
-
The radioligand concentration should be close to its Kd value (e.g., 1-2 nM for [³H]-Rauwolscine).
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters.
-
Wash the filters 3-4 times with ice-cold binding buffer.
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
α2-Adrenergic Receptor Signaling Pathway
Caption: Agonist binding to the α2-adrenergic receptor activates the inhibitory G protein (Gi).
Experimental Workflow for Competition Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
References
Experimental Protocols for the Study of 4-Hydroxyclonidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyclonidine is the primary metabolite of clonidine, a well-known α2-adrenergic receptor agonist used in the treatment of hypertension and other conditions. The pharmacological profile of this compound is not extensively characterized in publicly available literature, with some sources describing it as an inactive metabolite.[1][2] However, understanding its potential interaction with adrenergic receptors is crucial for a complete comprehension of clonidine's overall effect and metabolism.
These application notes provide detailed protocols for the in vitro and in vivo study of this compound, focusing on its metabolic generation from clonidine and its potential activity at α2-adrenergic receptors. The provided methodologies are standard assays for characterizing compounds targeting this receptor system.
Data Presentation
Pharmacological Profile of Clonidine
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50/pEC50) | Assay Type | Reference |
| Clonidine | α2A-Adrenergic | ~1-10 nM (species dependent) | pEC50 = 8.66 | Radioligand Binding ([3H]clonidine or [3H]rauwolscine) / Rat Vas Deferens Twitch Response | [3] |
| This compound | α2-Adrenergic | Data Not Available | Data Not Available | - | - |
Note: The pharmacological activity of this compound is not well-documented in peer-reviewed literature and is often cited as inactive.
In Vitro Metabolism of Clonidine to this compound
| Parameter | Value |
| Primary Metabolizing Enzyme | Cytochrome P450 2D6 (CYP2D6)[4] |
| Other Contributing Enzymes | CYP3A4/5, CYP1A1/2[4] |
| Lower Limit of Detection (LC-MS) | 0.125 ng/mL |
| Lower Limit of Quantitation (LC-MS) | 0.25 ng/mL |
Signaling Pathways and Experimental Workflows
Alpha-2 Adrenergic Receptor Signaling Pathway
Activation of the α2-adrenergic receptor by an agonist like clonidine initiates a signaling cascade through an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (camp).
Caption: Alpha-2 adrenergic receptor signaling cascade.
Metabolic Conversion of Clonidine to this compound
The primary metabolic pathway for the formation of this compound is through the action of the cytochrome P450 enzyme, CYP2D6.
Caption: Enzymatic conversion of clonidine.
Experimental Workflow for In Vitro Pharmacological Characterization
Caption: In vitro pharmacological testing workflow.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Clonidine using Human Liver Microsomes
This protocol is adapted from studies on clonidine metabolism and is designed to measure the formation of this compound in an in vitro setting.
Objective: To determine the kinetics of this compound formation from clonidine by human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
Clonidine
-
This compound (as a standard)
-
This compound-d4 (internal standard)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Microcentrifuge tubes
-
Shaking water bath (37°C)
-
LC-MS/MS system
Methodology:
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixture containing human liver microsomes (final concentration ~0.1-0.5 mg/mL) in potassium phosphate buffer.
-
Substrate Addition: Add clonidine (from a stock solution in methanol, ensuring the final methanol concentration is <0.5%) to achieve a range of final concentrations (e.g., 1-500 µM) to determine enzyme kinetics.
-
Pre-incubation: Pre-incubate the microsome and substrate mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring linearity of product formation with respect to time and protein concentration.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard (this compound-d4).
-
Sample Preparation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.
-
LC-MS/MS Analysis: Transfer the supernatant to HPLC vials for analysis. Use a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Monitor the parent and product ions for this compound and its deuterated internal standard.
-
Data Analysis: Construct a standard curve using known concentrations of this compound. Quantify the amount of this compound formed in the microsomal incubations. For kinetic analysis, plot the rate of formation of this compound against the clonidine concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Protocol 2: α2-Adrenergic Receptor Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity of this compound for α2-adrenergic receptors.
Objective: To determine the inhibitory constant (Ki) of this compound at α2-adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptors.
-
Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine (α2-antagonists).
-
Non-specific binding control: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in binding buffer.
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add binding buffer, radioligand (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding (NSB): Add the non-specific binding control, radioligand, and cell membranes.
-
Competition Binding: Add the serially diluted this compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Functional Assessment of α2-Adrenergic Receptor Activation (cAMP Inhibition Assay)
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a functional consequence of α2-adrenergic receptor activation.
Objective: To determine the potency (EC50 or IC50) of this compound as an agonist or antagonist at α2-adrenergic receptors.
Materials:
-
A suitable cell line (e.g., HEK293, CHO) stably expressing the desired α2-adrenergic receptor subtype.
-
Forskolin (an adenylyl cyclase activator).
-
A known α2-adrenergic receptor agonist (e.g., clonidine or UK 14,304) for antagonist mode.
-
This compound.
-
Cell culture medium.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Methodology:
Agonist Mode:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to confluence.
-
Compound Incubation: Replace the medium with serum-free medium containing various concentrations of this compound and a fixed concentration of forskolin (to stimulate cAMP production).
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP detection kit protocol.
-
cAMP Quantification: Measure the intracellular cAMP levels using the chosen detection method.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound. Determine the EC50 value from the dose-response curve.
Antagonist Mode:
-
Pre-incubation with Test Compound: Pre-incubate the cells with various concentrations of this compound.
-
Agonist Challenge: Add a fixed concentration of a known α2-agonist (at its EC80) and a fixed concentration of forskolin.
-
Incubation, Lysis, and Quantification: Follow steps 3-5 from the agonist mode protocol.
-
Data Analysis: Plot the percentage of cAMP production against the log concentration of this compound. Determine the IC50 value.
Protocol 4: In Vivo Assessment of Cardiovascular Effects in Rodents
This protocol provides a general framework for evaluating the effect of this compound on blood pressure and heart rate in anesthetized rats.
Objective: To determine the in vivo effect of this compound on mean arterial pressure (MAP) and heart rate (HR).
Materials:
-
Spontaneously hypertensive or normotensive rats.
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine).
-
Catheters for femoral artery and vein cannulation.
-
Pressure transducer and data acquisition system.
-
This compound.
-
Vehicle (e.g., saline).
Methodology:
-
Animal Preparation: Anesthetize the rat and cannulate the femoral artery for blood pressure measurement and the femoral vein for drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes until MAP and HR are constant.
-
Baseline Measurement: Record baseline MAP and HR for a defined period (e.g., 15-30 minutes).
-
Drug Administration: Administer a bolus intravenous injection of this compound at various doses. Administer vehicle to a control group.
-
Data Recording: Continuously record MAP and HR for a set period after each dose (e.g., 60-120 minutes).
-
Data Analysis: Calculate the change in MAP and HR from baseline at each dose. Plot the dose-response curve for the effect of this compound on these cardiovascular parameters.
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. Appropriate safety precautions and ethical guidelines for animal research must be followed.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Effect of clonidine on platelet alpha 2-adrenoreceptors and plasma norepinephrine of children with Tourette syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 4-Hydroxyclonidine in Human Urine by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of 4-Hydroxyclonidine, a primary metabolite of Clonidine, in human urine samples. The protocol employs a supported liquid extraction (SLE) for sample cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is designed for high-throughput clinical research and drug development applications, offering excellent accuracy, precision, and a wide dynamic range.
Introduction
Clonidine is a centrally acting alpha-2 adrenergic agonist used in the treatment of hypertension, attention deficit hyperactivity disorder (ADHD), and withdrawal from certain substances. The monitoring of its metabolites, such as this compound, in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic profile of the parent drug. This application note presents a validated LC-MS/MS method for the reliable quantification of this compound in human urine. The methodology involves an enzymatic hydrolysis step to account for conjugated metabolites, followed by a streamlined supported liquid extraction for sample purification.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard, IS)
-
Ammonium acetate
-
Ammonium hydroxide
-
Formic acid
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Human urine (drug-free)
-
Supported Liquid Extraction (SLE) 96-well plates
Instrumentation
-
Agilent 1290 Infinity II UHPLC system or equivalent[4]
-
Agilent 6470 Triple Quadrupole LC/MS system or equivalent[4]
-
Nitrogen generator for evaporation
LC-MS/MS Conditions
The following tables summarize the liquid chromatography and mass spectrometry conditions for the analysis of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Zorbax Poroshell EC-C18, 2.1 x 100mm, 2.7µm or equivalent |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | As described in Table 2 |
Table 2: LC Gradient
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 350 °C |
| Gas Flow | 12 L/min |
| Nebulizer | 50 psi |
| Capillary Voltage | 2000 V |
| MRM Transitions | As described in Table 4 |
Table 4: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 246.0 | 229.0 | 20 |
| This compound-d4 (IS) | 250.0 | 233.0 | 20 |
Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 in methanol.
-
Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solution with 50:50 methanol:water to create calibration standards.
-
Calibration Curve Standards: Spike drug-free human urine with the working standard solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human urine at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
2. Sample Preparation Protocol
-
Enzymatic Hydrolysis:
-
To 200 µL of urine sample (calibrator, QC, or unknown), add 175 µL of 100 mM ammonium acetate buffer (pH 5.0).
-
Add 25 µL of β-glucuronidase solution (10,000 units/mL).
-
Vortex for 30 seconds and incubate at 60 °C for 2 hours.
-
Cool the samples to room temperature.
-
Add 20 µL of 5 M ammonium hydroxide to stop the reaction.
-
-
Supported Liquid Extraction (SLE):
-
Load the entire pre-treated sample onto the SLE 96-well plate.
-
Allow the sample to absorb for 5 minutes.
-
Apply two aliquots of 750 µL of methyl tert-butyl ether (MTBE) to the wells and allow the solvent to flow through by gravity.
-
Apply a gentle positive pressure or vacuum to elute the remaining solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of mobile phase A (0.1% Formic acid in Water).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Results and Discussion
Linearity
The calibration curve for this compound was linear over the concentration range of 1 to 1000 ng/mL. A weighted (1/x) linear regression is recommended for data analysis. The coefficient of determination (r²) should be greater than 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision of the method should be evaluated using the prepared QC samples. The acceptance criteria are typically within ±15% (±20% for the LLOQ) for both accuracy and precision.
Table 5: Representative Quantitative Data (Example)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 3.0 | 2.9 | 96.7 | 5.8 |
| Mid | 300.0 | 305.1 | 101.7 | 3.2 |
| High | 800.0 | 792.8 | 99.1 | 2.5 |
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of this compound in human urine. The protocol, incorporating enzymatic hydrolysis and supported liquid extraction, ensures accurate and precise results suitable for clinical and research applications.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key steps in the analytical method for this compound.
References
Synthesis of 4-Hydroxyclonidine for Research Applications: A Detailed Guide
Abstract
This document provides a comprehensive guide for the synthesis of 4-Hydroxyclonidine, a primary metabolite of the antihypertensive drug Clonidine. Intended for researchers, scientists, and professionals in drug development, these application notes detail a feasible synthetic pathway, experimental protocols, and relevant biological context. The synthesis is proposed via a multi-step process commencing from 2,6-dichlorophenol, proceeding through nitration, reduction, and subsequent guanidinylation and cyclization to yield the target compound. This guide also includes information on the mechanism of action of this compound as an α2-adrenergic agonist and a general workflow for its characterization in a research setting.
Introduction
This compound is the principal metabolite of Clonidine, a potent α2-adrenergic agonist used clinically for the treatment of hypertension and other conditions[1]. While Clonidine's effects are primarily mediated by its action in the central nervous system, this compound is less lipophilic and does not readily cross the blood-brain barrier[2]. Nevertheless, its activity at peripheral α2-adrenergic receptors makes it a valuable tool for researchers investigating the pharmacology of this receptor subtype in various tissues. The in-vitro synthesis of this compound is crucial for producing the quantities and purity required for rigorous scientific investigation. This document outlines a proposed synthetic route and detailed protocols to facilitate its preparation in a laboratory setting.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 3,5-dichloro-4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenol | [2] |
| Alternate Names | para-Hydroxyclonidine, p-Hydroxyclonidine | [2] |
| CAS Number | 57101-48-1 | [3] |
| Molecular Formula | C₉H₉Cl₂N₃O | |
| Molecular Weight | 246.09 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in methanol, DMSO |
Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of this compound.
Step 1: Synthesis of 2,6-Dichloro-4-nitrophenol
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,6-dichlorophenol (16.3 g, 0.1 mol) and 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitration: Slowly add a nitrating mixture of concentrated nitric acid (6.3 mL, 0.15 mol) and concentrated sulfuric acid (10 mL) from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The yellow precipitate that forms is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water until the washings are neutral to litmus paper. Recrystallize the solid from an ethanol-water mixture to afford 2,6-dichloro-4-nitrophenol.
-
Characterization: Confirm the identity of the product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
| Parameter | Expected Value |
| Yield | 80-90% |
| Melting Point | 124-126 °C |
| Appearance | Yellow solid |
Step 2: Synthesis of 4-Amino-2,6-dichlorophenol
-
Reaction Setup: To a 500 mL round-bottom flask, add 2,6-dichloro-4-nitrophenol (20.8 g, 0.1 mol), 200 mL of ethanol, and iron powder (28 g, 0.5 mol).
-
Reduction: Heat the mixture to reflux and add 20 mL of concentrated hydrochloric acid dropwise over 30 minutes.
-
Reaction: Continue refluxing for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the hot solution to remove the iron residues. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in hot water and neutralize with a saturated solution of sodium bicarbonate. The precipitate of 4-amino-2,6-dichlorophenol is collected by filtration, washed with cold water, and dried.
-
Characterization: Confirm the product's identity via melting point and spectroscopy.
| Parameter | Expected Value |
| Yield | 70-80% |
| Melting Point | 167-170 °C |
| Appearance | Off-white solid |
Step 3: Synthesis of N-(4-hydroxy-3,5-dichlorophenyl)guanidine
-
Reaction Setup: In a sealed reaction vessel, combine 4-amino-2,6-dichlorophenol (17.8 g, 0.1 mol) with a solution of cyanamide (4.2 g, 0.1 mol) in 100 mL of butanol.
-
Reaction: Heat the mixture at 100-110 °C for 6 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is used in the next step without further purification.
Step 4: Synthesis of this compound
-
Reaction Setup: Dissolve the crude N-(4-hydroxy-3,5-dichlorophenyl)guanidine from the previous step in 150 mL of ethylene glycol. Add ethylenediamine (7.2 g, 0.12 mol).
-
Cyclization: Heat the reaction mixture to 120-130 °C and maintain this temperature for 4 hours.
-
Work-up: Cool the reaction mixture and pour it into 500 mL of ice water. Adjust the pH to 9-10 with a 2M sodium hydroxide solution to precipitate the crude this compound.
-
Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and its purity assessed by HPLC.
| Parameter | Expected Value |
| Yield | 40-50% (over 2 steps) |
| Purity (HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Mechanism of Action: α2-Adrenergic Receptor Signaling
This compound, like its parent compound Clonidine, is an agonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gi).
Caption: α2-Adrenergic receptor signaling pathway.
Activation of the α2-adrenergic receptor by an agonist like this compound leads to the dissociation of the Gi protein into its αi and βγ subunits. The activated αi subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and subsequent downstream signaling events, ultimately resulting in a physiological response, such as the inhibition of norepinephrine release from presynaptic nerve terminals.
Experimental Workflow for Characterization
A typical workflow for the in-vitro characterization of synthesized this compound is outlined below.
Caption: Experimental workflow for this compound.
This workflow begins with the synthesis and purification of the compound. The identity and purity of the synthesized this compound are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Subsequently, the biological activity is assessed through in-vitro assays. A receptor binding assay can be performed to determine the affinity of the compound for the α2-adrenergic receptor. Following this, a functional assay, such as measuring the inhibition of cAMP production, can be used to confirm its agonistic activity.
Conclusion
This document provides a detailed framework for the synthesis and characterization of this compound for research purposes. The proposed synthetic route is based on established chemical principles and provides a viable path to obtaining this important metabolite. The included protocols and diagrams are intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development. It is imperative that all experimental work is conducted in a well-equipped laboratory by trained personnel, adhering to all necessary safety precautions.
References
Application Notes and Protocols for 4-Hydroxyclonidine: Electrophysiological Effects on Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyclonidine is the primary metabolite of clonidine, a well-known α2-adrenergic receptor agonist used in the treatment of hypertension and other conditions. Like its parent compound, this compound is a potent agonist at α2-adrenergic receptors. However, a key pharmacological distinction is its reduced lipophilicity, which significantly limits its ability to cross the blood-brain barrier.[1][2] Consequently, its direct electrophysiological effects on central nervous system (CNS) neurons following systemic administration are minimal.[2]
These application notes provide an overview of the expected electrophysiological effects of this compound on neurons, based on the extensive research conducted on clonidine and other α2-adrenergic agonists. The protocols detailed below are designed for in vitro preparations, such as primary neuronal cultures, brain slices, or isolated peripheral neurons, where the blood-brain barrier is not a factor. In these systems, this compound is expected to exhibit the full range of electrophysiological activities associated with α2-adrenergic receptor activation.
The primary mechanism of action for this compound is the stimulation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).[3][4] Activation of this pathway leads to a cascade of intracellular events that ultimately modulate neuronal excitability and synaptic transmission.
Electrophysiological Effects of this compound (Inferred from Clonidine)
Activation of α2-adrenergic receptors by this compound is predicted to have the following electrophysiological consequences on neurons:
-
Postsynaptic Inhibition:
-
Membrane Hyperpolarization: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to K+ efflux and hyperpolarization of the neuronal membrane. This makes it more difficult for the neuron to reach the threshold for firing an action potential.
-
Increased Input Resistance: By closing channels that are open at rest, such as hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, the neuron's input resistance can increase.
-
-
Presynaptic Inhibition:
-
Reduced Neurotransmitter Release: Inhibition of voltage-gated Ca2+ channels at the presynaptic terminal, which is a critical step for vesicle fusion and neurotransmitter release. This leads to a decrease in the release of various neurotransmitters, including glutamate and norepinephrine.
-
Modulation of the Release Machinery: Direct effects on the synaptic vesicle release machinery downstream of Ca2+ entry.
-
-
Modulation of Voltage-Gated Ion Channels:
-
Sodium (Na+) Channels: Partial inhibition of voltage-gated Na+ channels and a shift in the steady-state inactivation curve to more negative potentials, which can reduce the availability of these channels and decrease the probability of action potential generation.
-
Potassium (K+) Channels: In addition to activating GIRK channels, α2-agonists can modulate other K+ currents, contributing to the overall reduction in neuronal excitability.
-
Data Presentation: Summary of Quantitative Electrophysiological Effects of Clonidine
The following tables summarize quantitative data on the electrophysiological effects of clonidine, which are expected to be comparable for this compound in in vitro settings.
| Parameter | Neuron Type | Preparation | Clonidine Concentration | Effect | Reference |
| Neuronal Firing | Tonic-firing spinal dorsal horn neurons | Rat spinal cord slices | 10 µM | Reduction in firing frequency of action potential trains | |
| Locus Coeruleus neurons | Rat in vivo | 0.5-6.0 µg/kg (i.v.) | Dose-dependent inhibition of firing rate | ||
| Dorsal Root Ganglion neurons | Rat cultured neurons | 20 µM | Reduction in number and frequency of repetitive action potentials | ||
| Membrane Properties | Deep layer mPFC pyramidal neurons | Rat brain slices | Not specified | 3-5 mV hyperpolarization of resting membrane potential | |
| Myenteric neurons | Guinea pig myenteric plexus | 100 pM - 30 nM | Concentration-dependent membrane hyperpolarization | ||
| Synaptic Transmission | VTA dopaminergic neurons | Rat brain slices | 15-40 µM | Dose-dependent reduction of glutamate-induced EPSC amplitude (~40% at 40 µM) | |
| Hippocampal CA1 | Rat in vivo | 0.1 mg/kg (i.p.) | Reduction of fEPSP amplitude to 123.10 ± 11.83% of baseline (vs. potentiated control) | ||
| Cardiac vagal neurons | Rat brainstem slice | 10 µM | Significant decrease in GABAergic IPSC frequency (from 5.1±1.0 Hz to 2.4±0.8 Hz) | ||
| Anterior cortex synaptosomes | Rat synaptosomes | 100 µM | 50-90% inhibition of K+-evoked glutamate overflow | ||
| Ion Channel Currents | Spinal dorsal horn neurons | Rat spinal cord slices | 6-100 µM | Partial inhibition of voltage-gated Na+ and K+ channels | |
| Myenteric neurons | Guinea pig myenteric plexus | 100 pM - 30 nM | Activation of membrane potassium conductance |
Mandatory Visualizations
Caption: Signaling pathway of this compound via the α2-adrenergic receptor.
Caption: Experimental workflow for electrophysiological analysis.
Caption: Logical relationships of this compound's effects.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons
This protocol is adapted for studying the effects of this compound on the intrinsic excitability and synaptic activity of individual neurons in a dissociated culture.
Materials:
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, 10 mM glucose. Bubble with 95% O2/5% CO2.
-
Internal Solution (K-Gluconate based): 130 mM K-Gluconate, 5 mM KCl, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.3 with KOH.
-
This compound Stock Solution: 10 mM in sterile water or DMSO. Store at -20°C.
-
Recording Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, microscope with DIC optics.
-
Borosilicate glass capillaries: For pulling recording pipettes.
Procedure:
-
Preparation:
-
Plate primary neurons or iPSC-derived neurons on coverslips a few days prior to recording.
-
Turn on all equipment and start perfusing the recording chamber with aCSF at a rate of 1.5-2 mL/min.
-
Place the coverslip with cultured neurons into the recording chamber.
-
-
Pipette Preparation and Cell Approach:
-
Pull glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Fill the pipette with internal solution and mount it on the pipette holder.
-
Apply light positive pressure to the pipette and lower it into the bath.
-
Under visual guidance, approach a healthy-looking neuron until the pipette tip touches the cell membrane, creating a small dimple.
-
-
Seal Formation and Whole-Cell Configuration:
-
Release the positive pressure and apply gentle negative pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Once a Giga-seal is formed, apply a brief, strong suction pulse to rupture the membrane patch, achieving the whole-cell configuration.
-
-
Recording and Drug Application:
-
Baseline Recording (Current-Clamp): Switch to current-clamp mode. Record the resting membrane potential. Inject a series of hyperpolarizing and depolarizing current steps to assess input resistance and firing patterns. Record for at least 5-10 minutes to establish a stable baseline.
-
Baseline Recording (Voltage-Clamp): Switch to voltage-clamp mode and hold the neuron at -70 mV. Record spontaneous excitatory or inhibitory postsynaptic currents (sEPSCs/sIPSCs). To study specific ion channels, apply appropriate voltage protocols.
-
Drug Application: Dilute the this compound stock solution into the aCSF to the desired final concentration (e.g., 1-100 µM) and switch the perfusion line to apply the drug.
-
Effect Recording: Continue recording for 10-15 minutes during drug application to observe the full effect.
-
Washout: Switch the perfusion back to the control aCSF to wash out the drug and record for another 10-15 minutes to assess the reversibility of the effects.
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, action potential threshold, and firing frequency.
-
In voltage-clamp, analyze changes in the frequency and amplitude of synaptic currents.
-
Protocol 2: Microelectrode Array (MEA) Recording of Neuronal Network Activity
This protocol is suitable for assessing the effects of this compound on the spontaneous and evoked activity of an entire neuronal network.
Materials:
-
Microelectrode Arrays (MEAs): 60-electrode MEA plates.
-
Neuronal Culture Medium: As appropriate for the cell type.
-
Coating reagents: Polyethyleneimine (PEI) and laminin.
-
MEA Recording System: MEA amplifier, data acquisition software, and stimulus generator.
-
This compound Stock Solution: 10 mM in sterile water or DMSO.
Procedure:
-
MEA Preparation and Cell Plating:
-
Clean and sterilize MEAs according to the manufacturer's instructions.
-
Coat the MEAs with PEI and laminin to promote neuronal adhesion.
-
Dissociate primary cortical or hippocampal neurons and plate them onto the MEAs at a suitable density.
-
Culture the neurons for at least 2-3 weeks to allow for the formation of a mature, spontaneously active network.
-
-
Recording Setup:
-
Place the MEA with the mature neuronal culture into the recording headstage within an incubator that maintains physiological conditions (37°C, 5% CO2).
-
Allow the culture to acclimate for at least 15-20 minutes.
-
-
Baseline and Drug Application:
-
Baseline Recording: Record the spontaneous network activity for at least 20-30 minutes to establish a stable baseline. Key metrics include mean firing rate, burst rate, burst duration, and network synchrony.
-
Drug Application: Prepare the desired concentration of this compound in pre-warmed culture medium. Carefully remove half of the medium from the MEA and replace it with the medium containing this compound.
-
Effect Recording: Record the network activity for another 20-30 minutes to observe the effects of the compound. A decrease in overall network activity, including firing and bursting rates, is expected.
-
-
Washout and Data Analysis:
-
Washout: To perform a washout, carefully replace the medium containing the drug with fresh, pre-warmed culture medium two to three times.
-
Recovery Recording: Record for a final 20-30 minutes to assess the reversibility of the effects.
-
Data Analysis: Use MEA analysis software to quantify changes in network parameters (mean firing rate, burst characteristics, synchrony index) before, during, and after drug application.
-
Conclusion
This compound, as a potent α2-adrenergic receptor agonist, is expected to be a powerful modulator of neuronal activity in vitro. Its primary effects are inhibitory, leading to a reduction in neuronal excitability and synaptic transmission. The protocols provided here offer robust methods for characterizing these effects at both the single-cell and network levels. Due to its poor penetration of the blood-brain barrier, in vitro electrophysiological assays are the most relevant for elucidating its direct neuronal actions. These studies are crucial for understanding its potential peripheral effects and for its use as a pharmacological tool in neuroscience research.
References
Application Note: Chiral Separation of 4-Hydroxyclonidine Enantiomers by High-Performance Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust method for the enantioselective separation of 4-Hydroxyclonidine, a principal metabolite of the antihypertensive drug Clonidine. The presented protocol utilizes High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase, providing a reliable and reproducible method for the analysis and quantification of the individual (R)- and (S)-enantiomers. This methodology is crucial for researchers in drug metabolism, pharmacokinetics, and toxicology to investigate the stereospecific properties of this metabolite.
Introduction
This compound is a significant metabolite of Clonidine, a widely used α2-adrenergic agonist for treating hypertension and other conditions.[1] As this compound possesses a chiral center, it exists as two enantiomers. Enantiomers of a drug or metabolite can exhibit different pharmacological and toxicological profiles.[2] Therefore, the ability to separate and quantify the individual enantiomers of this compound is essential for a comprehensive understanding of its biological activity. Chiral HPLC is a powerful technique for the separation of enantiomers, often employing chiral stationary phases (CSPs) that create a chiral environment, leading to differential interactions with the enantiomers.[3][4] This application note provides a detailed protocol for the chiral separation of this compound enantiomers using a cellulose-based CSP.
Experimental Workflow
Caption: Experimental workflow for the chiral separation of this compound enantiomers.
Materials and Reagents
-
Racemic this compound (analytical standard)
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Chiral Column | Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Detailed Experimental Protocol
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in ethanol.
-
From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase.
-
-
HPLC System Preparation:
-
Equilibrate the Chiralcel® OJ-H column with the mobile phase (n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Injection and Analysis:
-
Inject 10 µL of the prepared working standard solution onto the column.
-
Acquire data for 20 minutes.
-
Expected Results
Under the specified chromatographic conditions, baseline separation of the (R)- and (S)-enantiomers of this compound is expected. The following table summarizes the anticipated chromatographic parameters.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | ~ 12.5 | ~ 15.2 |
| Tailing Factor | ≤ 1.5 | ≤ 1.5 |
| Theoretical Plates | > 2000 | > 2000 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
Signaling Pathway of this compound
This compound, as a metabolite of the α2-adrenergic agonist clonidine, is expected to interact with α2-adrenergic receptors.[5] These are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate various downstream cellular processes. The specific affinities and efficacies of the individual (R)- and (S)-enantiomers for the different α2-adrenergic receptor subtypes have not been extensively characterized in publicly available literature.
Caption: Generalized signaling pathway for α2-adrenergic agonists like this compound.
Conclusion
The described HPLC method provides a reliable and efficient means for the chiral separation of this compound enantiomers. This protocol is a valuable tool for researchers investigating the stereoselective metabolism, pharmacology, and toxicology of clonidine and its metabolites. The use of a polysaccharide-based chiral stationary phase demonstrates excellent enantioselectivity for this class of compounds. Further optimization of the mobile phase composition and temperature may be performed to enhance resolution and reduce analysis time.
References
- 1. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. learnaboutpharma.com [learnaboutpharma.com]
- 5. derangedphysiology.com [derangedphysiology.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Parameters for 4-Hydroxyclonidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of 4-Hydroxyclonidine, a primary metabolite of the antihypertensive drug Moxonidine.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for Moxonidine and its metabolite, this compound?
A1: Published methods for Moxonidine provide established mass transitions. For this compound, the precursor ion is derived from the addition of an oxygen atom to the Moxonidine parent mass. The product ions should be determined through infusion and fragmentation analysis.
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes |
| Moxonidine | 242.2 | 206.1, 199.1, 198.9 | The sum of multiple daughter ions can be used for quantification[1][2]. |
| This compound | 258.2 | To be determined | The precursor ion is the [M+H]+ of Moxonidine (242.2) + 16 Da for the hydroxyl group. Product ions must be optimized. |
Q2: What are the recommended starting liquid chromatography (LC) conditions for the analysis of this compound?
A2: A reverse-phase C8 or C18 column with a gradient elution using acetonitrile and an aqueous buffer containing an additive like ammonium acetate or formic acid is a good starting point. The polar nature of this compound may lead to challenges with retention on traditional C18 columns, and a C8 column might offer suitable selectivity[2].
| Parameter | Recommendation |
| Column | Hypurity C8 (100 x 4.6 mm) or Lichrospher ODS (5 µm, 250 mm x 4.6 mm)[3] |
| Mobile Phase A | 10 mmol Ammonium Acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high aqueous percentage and ramp up the organic phase. A typical starting point could be 85:15 (A:B). |
| Flow Rate | Dependent on column dimensions, typically in the range of 0.5-1.0 mL/min for a 4.6 mm ID column. |
Troubleshooting Guide
Issue 1: Poor peak shape or tailing for this compound.
-
Possible Cause: Secondary interactions with the stationary phase or inappropriate mobile phase pH.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: this compound is a basic compound. Ensure the mobile phase pH is at least 2 pH units below the pKa of the analyte to promote good peak shape. The use of formic acid or ammonium acetate can help achieve this.
-
Change Column Chemistry: If peak tailing persists, consider a column with a different stationary phase, such as one with end-capping to minimize silanol interactions.
-
Lower Injection Volume: High sample concentration can lead to peak fronting or tailing. Try diluting the sample or reducing the injection volume.
-
Issue 2: Low sensitivity or no detectable signal for this compound.
-
Possible Cause: Suboptimal ionization or fragmentation, or matrix effects.
-
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas flow, and temperature. Positive ionization mode is generally preferred for this class of compounds.
-
Optimize Collision Energy: While infusing the standard, perform a product ion scan to identify the most abundant and stable fragment ions. Then, optimize the collision energy for each transition to maximize the signal.
-
Evaluate Matrix Effects: The presence of endogenous components in the sample matrix (e.g., plasma, urine) can suppress the ionization of the analyte. To assess this, compare the signal of a standard in solvent to a standard spiked into an extracted blank matrix. If significant suppression is observed, improve the sample preparation method (see Issue 3).
-
Issue 3: High background noise or interfering peaks.
-
Possible Cause: Contamination from the sample matrix, solvents, or the LC system.
-
Troubleshooting Steps:
-
Improve Sample Preparation: For complex matrices like plasma, a simple protein precipitation may not be sufficient. Consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample extract.
-
Use High-Purity Solvents: Ensure that all solvents and reagents are LC-MS grade to minimize background contamination.
-
System Cleaning: If contamination is suspected from the LC system, flush the system with a strong solvent wash.
-
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound or a related compound like clonidine).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Visualizations
Caption: Workflow for this compound analysis.
References
Technical Support Center: 4-Hydroxyclonidine Stability in Biological Samples
Welcome to the technical support center for 4-hydroxyclonidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in biological samples. Accurate quantification of this primary metabolite of clonidine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.
Currently, specific quantitative stability data for this compound in biological matrices is limited in publicly available literature. Therefore, this guide provides information based on the stability of the parent drug, clonidine, general principles of analyte stability, and recommended bioanalytical method validation guidelines. All provided protocols are examples and should be validated for your specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound in biological samples?
A1: Several factors can influence the stability of this compound in biological matrices such as plasma, serum, and urine. These include:
-
Temperature: Elevated temperatures can accelerate degradation. Therefore, proper storage at low temperatures (e.g., -20°C or -80°C) is critical.[1][2][3]
-
pH: The pH of the sample, particularly urine, can affect the stability of the analyte.[1][4]
-
Enzymatic Degradation: Endogenous enzymes present in biological samples can potentially metabolize this compound.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples may lead to the degradation of the analyte. It is advisable to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.
-
Light Exposure: Exposure to light can degrade photosensitive compounds. Samples should be stored in amber tubes or protected from light.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the analyte.
Q2: What are the recommended storage conditions for biological samples containing this compound?
-
Short-term storage (up to 24 hours): Refrigeration at 2-8°C.
-
Long-term storage: Freezing at -20°C or -80°C. Storage at -80°C is generally preferred for extended periods to minimize degradation.
Q3: How many freeze-thaw cycles are acceptable for samples containing this compound?
A3: The number of acceptable freeze-thaw cycles should be determined during method validation. For the parent drug, clonidine, stability has been demonstrated for up to three freeze-thaw cycles in human plasma. It is recommended to assume a similar stability profile for this compound and to minimize the number of freeze-thaw cycles by storing samples in single-use aliquots.
Q4: Are there any specific anticoagulants recommended for blood sample collection?
A4: The choice of anticoagulant (e.g., EDTA, heparin, citrate) should be evaluated during method development and validation to ensure it does not interfere with the assay or affect the stability of this compound. For clonidine, methods have been successfully developed using EDTA plasma.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low recovery of this compound from stored samples. | Degradation due to improper storage temperature. | Verify freezer temperatures and ensure consistent cold chain management. For long-term studies, -80°C is recommended. |
| Multiple freeze-thaw cycles. | Aliquot samples upon collection to avoid repeated freezing and thawing. Validate the number of acceptable freeze-thaw cycles. | |
| pH-mediated degradation in urine samples. | Measure the pH of the urine samples. If necessary, adjust the pH with a suitable buffer immediately after collection. The optimal pH for stability should be determined experimentally. | |
| Enzymatic degradation. | Process samples on ice and freeze them as quickly as possible after collection. Consider the use of enzyme inhibitors if enzymatic degradation is suspected, but their compatibility with the analytical method must be verified. | |
| High variability in results between replicate analyses of the same sample. | Inconsistent sample handling. | Standardize all sample handling procedures, including thawing time and temperature. Ensure complete thawing and vortexing before analysis. |
| Analyte adsorption to container surfaces. | Use low-binding polypropylene tubes for sample collection and storage. | |
| Appearance of unknown peaks or degradation products in chromatograms. | Chemical degradation during sample processing or storage. | Investigate the impact of light exposure and temperature during sample processing. Use amber vials and keep samples on ice. |
| Interaction with other substances in the matrix. | Evaluate the matrix effect during method validation. If necessary, optimize the sample extraction procedure to remove interfering substances. |
Quantitative Data Summary
Specific stability data for this compound is not extensively published. The following tables summarize the stability data for the parent compound, clonidine , in human plasma, which can be used as a preliminary guide. It is crucial to perform a comprehensive stability assessment for this compound as part of the bioanalytical method validation.
Table 1: Short-Term and Freeze-Thaw Stability of Clonidine in Human Plasma
| Condition | Duration | Concentration Levels (ng/mL) | Mean Accuracy (%) | Precision (RSD%) |
| Room Temperature | 6 hours | 0.010, 1.0, 10.0 | Within ±15% | < 15% |
| Freeze-Thaw Cycles (-20°C to Room Temp) | 3 cycles | 0.010, 1.0, 10.0 | Within ±15% | < 15% |
Data adapted from a method validation study for clonidine in human plasma. The exact percentage values were not provided in the abstract, but the results were stated to be within acceptable limits.
Table 2: Long-Term Stability of Clonidine in Human Plasma
| Storage Temperature | Duration | Concentration Levels (ng/mL) | Mean Accuracy (%) | Precision (RSD%) |
| -20°C | 4 weeks | 0.010, 1.0, 10.0 | Within ±15% | < 15% |
Data adapted from a method validation study for clonidine in human plasma. The exact percentage values were not provided in the abstract, but the results were stated to be within acceptable limits.
Experimental Protocols
Protocol 1: Sample Collection and Handling
-
Blood Collection:
-
Collect whole blood into tubes containing K2EDTA as the anticoagulant.
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tubes on ice or in a refrigerated rack.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C within 1 hour of collection.
-
Carefully transfer the supernatant (plasma) into clean, labeled polypropylene tubes.
-
-
Urine Collection:
-
Collect urine samples in sterile containers.
-
If not analyzed immediately, measure the pH and consider adjusting it to a neutral pH (e.g., with phosphate buffer) to minimize pH-dependent hydrolysis. This step should be validated.
-
-
Storage:
-
For short-term storage (up to 24 hours), store the plasma or urine samples at 2-8°C.
-
For long-term storage, aliquot the samples into single-use polypropylene tubes and store them at -80°C. Avoid using frost-free freezers, which can cause temperature fluctuations.
-
Protocol 2: Stability Testing of this compound
This protocol is a general guideline based on regulatory recommendations for bioanalytical method validation.
-
Preparation of Quality Control (QC) Samples:
-
Spike blank biological matrix (plasma, serum, or urine) with known concentrations of this compound to prepare low, medium, and high QC samples.
-
-
Freeze-Thaw Stability:
-
Analyze one set of QC samples at each concentration level (low, medium, high) to establish the baseline (T=0) concentration.
-
Subject another set of QC samples to three freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw them completely at room temperature.
-
After the third cycle, analyze the samples and compare the results to the baseline.
-
-
Short-Term (Bench-Top) Stability:
-
Thaw QC samples at each concentration level and keep them at room temperature for a specified period (e.g., 4, 8, or 24 hours) that mimics the expected sample handling time during analysis.
-
Analyze the samples and compare the results to the baseline.
-
-
Long-Term Stability:
-
Store QC samples at the intended long-term storage temperature (e.g., -20°C and -80°C).
-
Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).
-
Compare the results to the baseline to determine the acceptable storage duration.
-
-
Autosampler Stability:
-
Process QC samples and place them in the autosampler under the conditions of the analytical run (e.g., 4°C) for a duration that exceeds the expected run time.
-
Analyze the samples and compare the results to freshly prepared and analyzed samples.
-
Visualizations
Caption: Metabolic pathway of Clonidine to this compound.
Caption: Workflow for this compound stability testing.
References
- 1. biochemia-medica.com [biochemia-medica.com]
- 2. Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 4-Hydroxyclonidine Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential degradation pathways of 4-Hydroxyclonidine. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic degradation pathways for this compound?
A1: The primary metabolic pathway for the formation of this compound is the hydroxylation of Clonidine, predominantly mediated by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP1A2, CYP3A4, CYP1A1, and CYP3A5.[1][2][3][4] While direct metabolic degradation pathways of this compound are not extensively detailed in the literature, based on the metabolism of the parent compound Clonidine, potential subsequent pathways could involve further oxidation or cleavage of the imidazolidine ring.[5]
Q2: What are the likely degradation products of this compound under forced degradation conditions?
A2: Based on forced degradation studies of Clonidine hydrochloride, which is sensitive to acidic and oxidative conditions, this compound is also expected to degrade under similar stress. Potential degradation products could arise from:
-
Oxidation: Further hydroxylation of the aromatic ring or oxidation of the imidazolidine ring.
-
Acid/Base Hydrolysis: Cleavage of the bond between the dichlorophenylamino group and the imidazolidine ring, potentially leading to the formation of 1-(2,6-dichloro-4-hydroxyphenyl)guanidine.
-
Photodegradation: Exposure to light may induce degradation, although specific photolytic products are not well-documented.
Q3: Which analytical techniques are most suitable for studying the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and effective technique for separating and identifying this compound and its degradation products. The use of a stability-indicating HPLC method is crucial to ensure that the parent compound can be resolved from all potential degradation products.
Q4: How can I troubleshoot peak tailing or poor resolution in my HPLC analysis of this compound?
A4: Peak tailing or poor resolution can be caused by several factors. Consider the following troubleshooting steps:
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte. For amine-containing compounds like this compound, a pH that maintains a consistent ionization state is necessary.
-
Column Choice: A C18 column is commonly used, but if issues persist, consider a column with a different stationary phase or end-capping.
-
Ion-Pairing Agents: For basic compounds, adding an ion-pairing agent to the mobile phase can improve peak shape.
-
Flow Rate and Gradient: Optimize the flow rate and gradient profile to achieve better separation.
Troubleshooting Guides
This section provides solutions to common issues encountered during the study of this compound degradation.
| Problem | Potential Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of exposure. |
| The compound is highly stable under the tested conditions. | Confirm the stability by analyzing a positive control known to degrade under the applied conditions. | |
| Excessive degradation (>20%) observed. | Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve a target degradation of 5-20%. |
| Appearance of unexpected peaks in the chromatogram. | Contamination of the sample or mobile phase. | Prepare fresh solutions and filter all solvents and samples before injection. |
| Formation of novel degradation products. | Utilize LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures. | |
| Poor mass balance in the stability study. | Some degradation products are not being detected. | Ensure the analytical method is capable of detecting all potential degradation products. This may require using a detector with a wider wavelength range or a universal detector like a mass spectrometer. |
| Degradation products are volatile or insoluble. | Modify the sample preparation procedure to minimize the loss of volatile compounds or to ensure the solubility of all products. |
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound, including its formation from Clonidine and subsequent hypothetical degradation routes based on known metabolic pathways of the parent drug and general chemical principles.
Caption: Potential metabolic and forced degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solid drug substance or a solution at a high temperature (e.g., 70°C) for a specified duration.
-
Photodegradation: Expose the solution to a light source providing both UV and visible light, as per ICH Q1B guidelines.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to separate this compound from its degradation products.
1. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate polar degradation products from the less polar parent drug. A typical mobile phase could consist of:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with a low percentage of Solvent B (e.g., 5-10%) and gradually increase to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength that provides a good response for both the parent drug and expected degradation products (e.g., 220-280 nm). For identification purposes, a mass spectrometer is highly recommended.
-
Column Temperature: 30°C.
2. Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity is demonstrated by showing that the peaks of the degradation products are well-resolved from the parent drug peak and from each other.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated from a forced degradation study. Researchers should replace this with their experimental data.
| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 8 | 85.2 | 10.5 | 2.1 |
| 0.1 M NaOH, 60°C | 24 | 92.7 | 4.8 | Not Detected |
| 3% H₂O₂, RT | 4 | 78.9 | 15.3 | 3.5 |
| 70°C, Dry Heat | 48 | 98.1 | Not Detected | Not Detected |
| Photolysis (ICH Q1B) | 24 | 90.5 | 6.2 | 1.8 |
Logical Workflow for Degradation Analysis
The following diagram illustrates a logical workflow for investigating the degradation of this compound.
Caption: A logical workflow for the investigation of this compound degradation.
References
- 1. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clonidine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CYP2D6 mediates 4-hydroxylation of clonidine in vitro: implication for pregnancy-induced changes in clonidine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Metabolic degradation of clonidine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming matrix effects in 4-Hydroxyclonidine analysis
Welcome to the technical support center for the bioanalysis of 4-Hydroxyclonidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on mitigating matrix effects in LC-MS/MS analysis.
Disclaimer: Detailed experimental data for this compound is limited in publicly available literature. The following guidance is substantially based on validated methods for its parent compound, clonidine, which serves as a close analytical surrogate. Researchers should perform specific method development and validation for this compound in their respective matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification of this compound.[1] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[1]
Q2: What is the most significant source of matrix effects in plasma samples?
A2: Phospholipids are a major cause of matrix effects in plasma samples.[2] Due to their amphipathic nature, they are often co-extracted with the analyte of interest and can cause significant ion suppression in electrospray ionization (ESI) mass spectrometry.
Q3: How can I assess the presence and extent of matrix effects in my assay?
A3: The post-extraction spike method is a widely accepted technique to quantitatively assess matrix effects.[1] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?
A4: While not strictly mandatory, using a SIL-IS is highly recommended and considered the gold standard for quantitative bioanalysis by LC-MS/MS. A SIL-IS, such as this compound-d4, will have nearly identical chemical and physical properties to the analyte. This means it will co-elute and experience similar extraction recovery and matrix effects, allowing for effective compensation and leading to more accurate and precise results. For clonidine analysis, clonidine-d4 is a commonly used SIL-IS.
Troubleshooting Guide
Issue 1: Poor Peak Shape and Asymmetry
Possible Cause:
-
Suboptimal Chromatographic Conditions: Inappropriate mobile phase pH or organic content.
-
Column Overload: Injecting too high a concentration of the analyte.
-
Matrix Interference: Co-eluting matrix components affecting peak shape.
Troubleshooting Steps:
-
Optimize Mobile Phase: For a basic compound like this compound, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) can improve peak shape by ensuring the analyte is in a consistent ionic state.
-
Adjust Gradient: Modify the gradient elution profile to better separate this compound from interfering matrix components.
-
Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to avoid overloading the analytical column.
-
Improve Sample Cleanup: Employ a more rigorous sample preparation technique (see Issue 2) to remove interfering components.
Issue 2: Low Analyte Recovery
Possible Cause:
-
Inefficient Extraction: The chosen sample preparation method (PPT, LLE, or SPE) is not effectively extracting this compound from the matrix.
-
Analyte Adsorption: The analyte may be adsorbing to plasticware or the LC system.
-
Analyte Instability: Degradation of this compound during sample processing.
Troubleshooting Steps:
-
Optimize Extraction Protocol:
-
LLE: Experiment with different organic solvents and pH adjustments of the aqueous phase. For clonidine, a mixture of diethyl ether and dichloromethane has been shown to be effective.
-
SPE: Select an appropriate sorbent (e.g., mixed-mode cation exchange for a basic compound) and optimize the wash and elution steps.
-
PPT: While simple, PPT can result in lower recoveries for some analytes. Consider trying different precipitation solvents (e.g., acetonitrile vs. methanol) or a combination.
-
-
Use Low-Binding Labware: Utilize low-adsorption polypropylene tubes and plates.
-
Assess Stability: Perform stability experiments at each stage of the sample preparation process (bench-top, freeze-thaw, and in-autosampler) to identify any potential degradation.
Issue 3: Significant Ion Suppression or Enhancement
Possible Cause:
-
Co-eluting Matrix Components: Phospholipids, salts, or other endogenous compounds are interfering with the ionization of this compound.
-
Inadequate Sample Cleanup: The chosen sample preparation method is not sufficiently removing matrix interferences.
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from the region of matrix suppression. A post-column infusion experiment can help identify these regions.
-
Enhance Sample Preparation:
-
Phospholipid Removal: Incorporate a specific phospholipid removal step, such as using specialized SPE cartridges or plates (e.g., HybridSPE®).
-
Switch Extraction Technique: If using PPT, consider moving to a more selective technique like LLE or SPE.
-
-
Utilize a SIL-IS: A co-eluting SIL-IS is the most effective way to compensate for unavoidable matrix effects.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.
Experimental Protocols
Sample Preparation Methodologies
The choice of sample preparation is critical for minimizing matrix effects. Below are detailed protocols for three common techniques, with comparative data for clonidine provided in the subsequent tables.
1. Protein Precipitation (PPT)
-
Principle: A simple and fast method where a water-miscible organic solvent is added to the sample to precipitate proteins.
-
Protocol:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (containing the internal standard).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
2. Liquid-Liquid Extraction (LLE)
-
Principle: A technique that separates compounds based on their differential solubilities in two immiscible liquid phases (typically aqueous and organic).
-
Protocol:
-
To 200 µL of plasma sample, add the internal standard.
-
Add 50 µL of 1 M sodium hydroxide to basify the sample.
-
Add 1 mL of an extraction solvent mixture (e.g., 80:20 diethyl ether:dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for injection.
-
3. Solid-Phase Extraction (SPE)
-
Principle: A selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while matrix components are washed away.
-
Protocol (using a mixed-mode cation exchange cartridge):
-
Condition: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Load the pre-treated sample (e.g., 200 µL of plasma diluted with 200 µL of 2% formic acid).
-
Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash 2: Wash the cartridge with 1 mL of methanol.
-
Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Clonidine Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | ~70-85% | 87.5 ± 2.0% | ≥79% |
| Matrix Effect | High potential for phospholipids | Moderate | Low to moderate |
| Selectivity | Low | Moderate | High |
| Speed | Fast | Moderate | Slowest |
| Cost | Low | Low-Moderate | High |
Table 2: Example LC-MS/MS Parameters for Clonidine (as a starting point for this compound)
| Parameter | Setting |
| LC Column | C18 (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3-0.5 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition (Clonidine) | m/z 230.0 -> 213.0 |
| MRM Transition (Clonidine-d4) | m/z 234.0 -> 217.0 |
Note: The MRM transition for this compound will need to be optimized. The precursor ion will be [M+H]+ corresponding to the mass of this compound, and the product ion will be a stable fragment determined by infusion and fragmentation experiments.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for addressing matrix effects.
References
troubleshooting low recovery of 4-Hydroxyclonidine in extraction
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low recovery of 4-Hydroxyclonidine during solid-phase and liquid-liquid extraction procedures.
Section 1: Understanding this compound
Low recovery is often linked to the physicochemical properties of the target analyte. This compound, a metabolite of Clonidine, is an amphoteric molecule, meaning it has both acidic and basic functional groups.[1] This characteristic is critical for developing a successful extraction strategy, as its charge state, and therefore its solubility and retention, is highly dependent on pH.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3,5-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylamino)phenol | [2] |
| Molecular Formula | C₉H₉Cl₂N₃O | [1][2][3] |
| Molecular Weight | ~246.09 g/mol | |
| Key Functional Groups | Phenolic hydroxyl (acidic), Imidazoline amine (basic) |
Section 2: Troubleshooting Low Recovery (FAQs)
Use this section to diagnose and resolve common extraction issues.
Q1: My overall recovery of this compound is low. Where should I begin troubleshooting?
Start by identifying where the analyte is being lost. Analyze your starting sample, the extraction flow-through, the wash fractions, and the final eluate. This will determine if the problem is poor binding, premature elution during washing, or inefficient elution. The workflow below outlines a systematic approach.
Caption: General troubleshooting workflow for low extraction recovery.
Q2: How does pH affect the extraction of this compound?
The pH is the most critical factor. This compound's charge state changes with pH due to its acidic (phenol, pKa ~10) and basic (imidazoline, pKa ~8) groups.
-
Low pH (e.g., pH < 2): The imidazoline group is protonated (positive charge), and the phenol group is neutral. The molecule has a net positive charge.
-
Neutral pH (e.g., pH ~9): The molecule is likely a zwitterion or neutral, making it ideal for extraction into an organic solvent during LLE or for retention on a reversed-phase (e.g., C18) sorbent.
-
High pH (e.g., pH > 11): The phenol group is deprotonated (negative charge), and the imidazoline group is neutral. The molecule has a net negative charge.
Caption: Ionization states of this compound at different pH values.
Q3 (SPE): My analyte is in the flow-through and is not binding to the C18 cartridge. What should I do?
This is a common issue when using a standard reversed-phase (nonpolar) sorbent for a polar compound like this compound.
-
Sorbent Choice: A C18 sorbent relies on nonpolar interactions, which are weak for this analyte. A better choice is a mixed-mode polymeric sorbent (e.g., with both reversed-phase and ion-exchange properties) or a hydrophilic interaction liquid chromatography (HILIC) sorbent.
-
pH Adjustment: To improve retention on a C18 column, adjust the sample pH to near the isoelectric point (~pH 9) to make the analyte as neutral as possible.
-
Sample Dilution: Ensure the organic solvent content in your sample is low (<5%) before loading onto a reversed-phase cartridge.
-
Flow Rate: Decrease the sample loading flow rate (e.g., <1 mL/min) to allow more time for the analyte-sorbent interaction to occur.
Q4 (LLE): What are the best practices for improving low recovery in a liquid-liquid extraction?
-
Optimize pH: Adjust the pH of the aqueous sample to ~9 to neutralize this compound, which will maximize its partitioning into the organic solvent.
-
Solvent Selection: Use a moderately polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. The polarity should be matched to the neutral form of the analyte.
-
Salting Out: Add a salt like sodium chloride or sodium sulfate (e.g., 3-5 M) to the aqueous phase. This increases the polarity of the aqueous layer, reducing the solubility of this compound and "pushing" it into the organic phase.
-
Increase Solvent Ratio: Use a higher ratio of organic solvent to aqueous sample, such as 7:1, to improve extraction efficiency.
-
Perform Back Extraction: To clean up the sample, you can perform a back extraction. After the initial extraction into the organic phase, extract the organic layer with a fresh acidic aqueous solution (e.g., pH 2). The this compound will become charged and move into the new aqueous phase, leaving neutral impurities behind in the organic layer.
Section 3: Extraction Strategy Comparison
The following table summarizes different extraction strategies and their expected outcomes, providing a basis for method optimization.
Table 2: Comparison of Extraction Strategies and Expected Outcomes
| Extraction Method | Sorbent/Solvent System | Sample pH | Expected Retention/Partitioning | Elution/Final Step |
| Reversed-Phase SPE | C18 (Nonpolar) | ~9.0 | Moderate. Analyte is neutral, allowing for some hydrophobic interaction. | Elute with acidified methanol or acetonitrile. |
| Reversed-Phase SPE | C18 (Nonpolar) | < 7.0 | Poor. Analyte is charged and highly polar, leading to poor retention. | N/A (Analyte lost in flow-through). |
| Mixed-Mode SPE | Cation Exchange + Reversed-Phase | 2.0 - 4.0 | Excellent. Analyte is positively charged, binding strongly to the cation exchanger. | Wash with acid, then methanol. Elute with a basic organic solvent (e.g., 5% NH₄OH in Methanol). |
| Liquid-Liquid Extraction | Ethyl Acetate | ~9.0 | Good. Neutral analyte partitions well into the moderately polar organic solvent. | Evaporate organic layer and reconstitute. |
| Liquid-Liquid Extraction | Ethyl Acetate | < 7.0 or > 11.0 | Poor. Charged analyte remains in the aqueous phase. | N/A (Analyte lost in aqueous phase). |
Section 4: Experimental Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is recommended for high selectivity and recovery from complex matrices like plasma or urine.
-
Sorbent Selection: Choose a mixed-mode, strong cation exchange polymeric cartridge.
-
Conditioning: Condition the cartridge with 1-2 mL of methanol, followed by 1-2 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1-2 mL of an acidic buffer (e.g., 0.1 M formic acid, pH ~2.7). Do not let the sorbent go dry.
-
Sample Preparation & Loading: Acidify the sample to pH < 4 with a suitable acid. Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).
-
Washing:
-
Wash 1: Pass 1-2 mL of the acidic buffer to remove polar interferences.
-
Wash 2: Pass 1-2 mL of methanol to remove nonpolar interferences.
-
-
Elution: Elute the this compound with 1-2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the charged analyte, releasing it from the sorbent.
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
Caption: Workflow for Mixed-Mode Solid-Phase Extraction.
Protocol 2: Optimized Liquid-Liquid Extraction (LLE)
This protocol is suitable for simpler matrices and relies on precise pH control.
-
Sample Preparation: Take a known volume of your aqueous sample (e.g., 1 mL).
-
pH Adjustment: Add a basic buffer or solution (e.g., 0.1 M sodium carbonate) to adjust the sample pH to ~9.0. Verify with a pH meter.
-
Salting Out (Optional): Add sodium chloride until the solution is saturated to decrease the analyte's aqueous solubility.
-
Extraction: Add a high volume of ethyl acetate (e.g., 7 mL for a 1 mL sample). Vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample for 5-10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully collect the upper organic layer containing the this compound.
-
Repeat (Optional): For maximum recovery, you can perform a second extraction on the remaining aqueous layer with a fresh portion of ethyl acetate and combine the organic fractions.
-
Final Step: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.
References
Technical Support Center: Optimizing 4-Hydroxyclonidine Peak Shape in HPLC
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 4-Hydroxyclonidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal peak shape for this compound.
Troubleshooting Guide
Poor peak shape for this compound, a basic compound, is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase. This guide provides a systematic approach to diagnosing and resolving these issues.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor peak shape for this compound.
4-Hydroxyclonidine interference in clonidine assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clonidine assays.
Frequently Asked Questions (FAQs)
Q1: My clonidine immunoassay results seem higher than expected. Could the presence of metabolites be interfering?
A1: Yes, interference from clonidine metabolites is a potential issue, particularly with immunoassays. The primary metabolite of clonidine, 4-hydroxyclonidine, has been reported to cross-react in some clonidine immunoassays.[1] Immunoassays rely on antibody recognition of a specific molecular structure, and structural similarities between clonidine and its metabolites can lead to the antibody binding to both, resulting in an overestimation of the clonidine concentration. For definitive quantification, it is recommended to use a more specific analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Q2: What is this compound and how is it formed?
A2: this compound is the main metabolite of clonidine. It is formed in the liver primarily through the action of the cytochrome P450 enzyme CYP2D6. While this compound is also an alpha-2 adrenergic agonist, it is less lipophilic than clonidine and does not readily cross the blood-brain barrier.
Q3: Are there analytical methods that can differentiate between clonidine and this compound?
A3: Yes, chromatographic methods are excellent for separating and independently quantifying clonidine and this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods used for this purpose.[2][3][4][5] These techniques separate the compounds based on their physicochemical properties before detection, allowing for accurate measurement of each substance without interference from the other.
Q4: Where can I find information on the cross-reactivity of a specific clonidine immunoassay kit?
A4: The package insert or Instructions for Use (IFU) provided by the manufacturer is the primary source for cross-reactivity information. However, it is important to note that not all manufacturers list this compound in their cross-reactivity tables. If this information is not available, it is advisable to contact the manufacturer's technical support directly or to perform an in-house validation study to assess the potential for interference.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Higher than expected clonidine concentrations in immunoassay. | Interference from clonidine metabolites, particularly this compound. | 1. Review the package insert of your immunoassay kit for any listed cross-reactivity with this compound. 2. If no information is available, consider that cross-reactivity is possible. 3. For definitive results, re-analyze the samples using a more specific method such as LC-MS/MS that can differentiate between clonidine and its metabolites. |
| Inconsistent results between different analytical methods (e.g., immunoassay vs. LC-MS/MS). | Immunoassay cross-reactivity with metabolites is leading to an overestimation of clonidine concentration. | Trust the results from the more specific method (LC-MS/MS). Use the immunoassay for initial screening purposes only and rely on a confirmatory method for accurate quantification, especially in research and clinical settings. |
| Need to quantify both clonidine and this compound. | The chosen analytical method is not capable of separating the two compounds. | Utilize an analytical method specifically designed for the simultaneous quantification of clonidine and its metabolites, such as a validated LC-MS/MS or HPLC method. |
Quantitative Data
Table 1: Cross-Reactivity of a Commercial Clonidine ELISA Kit
| Compound | Cross-Reactivity (%) |
| Clonidine | 100 |
| Romifidine | <44 |
| Tizanidine | <8 |
| Xylazine | <0.03 |
| This compound | Data not provided by manufacturer |
Note: This data is from a sample ELISA kit and may not be representative of all available assays. Researchers should always consult the package insert for their specific kit.
Experimental Protocols
HPLC-UV Method for the Determination of Clonidine in Plasma
This protocol provides a general overview of an HPLC-UV method for clonidine quantification.
1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of a suitable organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
1.2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., acetonitrile) in a suitable ratio (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of 220 nm.
1.3. Quantification
-
Create a calibration curve using standard solutions of clonidine of known concentrations.
-
Calculate the concentration of clonidine in the samples by comparing the peak area with the calibration curve.
LC-MS/MS Method for the Simultaneous Quantification of Clonidine and this compound in Plasma
This protocol outlines a general procedure for the sensitive and specific quantification of clonidine and its primary metabolite.
2.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add an internal standard (e.g., clonidine-d4).
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH).
-
Add 500 µL of an extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using two solvents:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Clonidine: e.g., m/z 230.0 → 213.0
-
This compound: e.g., m/z 246.0 → 229.0
-
Clonidine-d4 (Internal Standard): e.g., m/z 234.0 → 217.0
-
2.3. Quantification
-
Construct calibration curves for both clonidine and this compound using the peak area ratios of the analytes to the internal standard.
-
Determine the concentrations of the analytes in the samples from their respective calibration curves.
Visualizations
Caption: Clonidine is primarily metabolized to this compound by the CYP2D6 enzyme.
Caption: Workflow comparing screening immunoassays with confirmatory LC-MS/MS for accurate results.
Caption: A logical approach to troubleshooting unexpectedly high clonidine immunoassay results.
References
- 1. A newly developed precise and sensitive radioimmunoassay for clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Liquid chromatography tandem mass spectrometry method for the quantification of clonidine with LLOQ of 10 pg/mL in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination and quantification of clonidine in human blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity 4-Hydroxyclonidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity 4-Hydroxyclonidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: While detailed protocols for the direct synthesis of this compound are not abundantly available in public literature due to its primary role as a metabolite of clonidine, a plausible and chemically sound approach involves a multi-step synthesis starting from 2,6-dichlorophenol. This route includes the nitration of 2,6-dichlorophenol, followed by the reduction of the nitro group to an amine, and subsequent construction of the imidazolidine ring.
Q2: What are the critical starting materials for the synthesis of this compound?
A2: The key starting material for the proposed synthetic route is 2,6-dichlorophenol. Other critical reagents include nitric acid, a reducing agent such as hydrazine hydrate with a catalyst (e.g., palladium on carbon), and reagents for the formation of the imidazolidine ring, such as thiophosgene and ethylenediamine.
Q3: What are the major challenges in synthesizing high-purity this compound?
A3: The primary challenges include:
-
Controlling the regioselectivity of nitration: Ensuring the nitro group is introduced at the para-position to the hydroxyl group of 2,6-dichlorophenol is crucial.
-
Preventing side reactions during reduction: The reduction of the nitro group must be carried out under conditions that do not affect the chloro and hydroxyl substituents.
-
Formation of impurities during imidazolidine ring formation: The reaction of the aniline intermediate with reagents to form the imidazolidine ring can lead to the formation of byproducts.
-
Purification of the final product: The polar nature of this compound can make its purification challenging, often requiring chromatographic techniques.
Q4: What are the expected impurities in the synthesis of this compound?
A4: Potential impurities can arise from various stages of the synthesis and may include unreacted starting materials, intermediates, and byproducts of side reactions. Based on the synthesis of clonidine and related compounds, potential impurities could include:
-
Unreacted 4-amino-3,5-dichlorophenol
-
Isomers formed during nitration (e.g., 2,6-dichloro-3-nitrophenol)
-
Over-reduced or partially reduced intermediates
-
Byproducts from the imidazolidine ring formation, such as substituted thioureas.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of 2,6-dichloro-4-nitrophenol (Step 1) | Incomplete nitration or formation of undesired isomers. | Optimize the reaction temperature and the rate of addition of nitric acid. Ensure the use of a suitable solvent to control the reaction. |
| Incomplete reduction of the nitro group (Step 2) | Insufficient reducing agent or inactive catalyst. | Increase the amount of reducing agent (e.g., hydrazine hydrate) and ensure the catalyst (e.g., Pd/C) is fresh and active. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of multiple products during imidazolidine ring formation (Step 3) | Non-specific reactions of the isothiocyanate intermediate. | Control the reaction temperature and stoichiometry of the reactants carefully. The dropwise addition of reagents can help in minimizing side reactions. |
| Difficulty in purifying the final product | The presence of polar impurities and the polar nature of this compound. | Employ column chromatography with a suitable stationary phase (e.g., silica gel) and a polar eluent system. Recrystallization from an appropriate solvent system can also be attempted. |
| Presence of residual starting material (4-amino-3,5-dichlorophenol) in the final product | Incomplete reaction in the final step. | Increase the reaction time or temperature of the final step. Ensure the reagents for ring formation are of high purity and used in the correct stoichiometric ratio. |
Experimental Protocols
A plausible synthetic route for this compound is outlined below. This protocol is based on established organic chemistry principles and published methods for analogous compounds.
Step 1: Synthesis of 2,6-dichloro-4-nitrophenol
-
To a stirred solution of 2,6-dichlorophenol (1 equivalent) in a suitable solvent (e.g., acetic acid), slowly add nitric acid (1.1 equivalents) at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 2,6-dichloro-4-nitrophenol.
Step 2: Synthesis of 4-amino-3,5-dichlorophenol
-
To a solution of 2,6-dichloro-4-nitrophenol (1 equivalent) in a suitable solvent (e.g., ethanol), add a catalyst such as 10% palladium on carbon.
-
To this mixture, add hydrazine hydrate (3-5 equivalents) dropwise at a controlled temperature.
-
After the addition, reflux the reaction mixture for several hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture and filter off the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-amino-3,5-dichlorophenol, which can be purified by recrystallization.
Step 3: Synthesis of this compound
-
Dissolve 4-amino-3,5-dichlorophenol (1 equivalent) in a suitable solvent (e.g., chloroform).
-
Add thiophosgene (1.1 equivalents) dropwise at 0 °C to form the isothiocyanate intermediate.
-
In a separate flask, prepare a solution of ethylenediamine (1.2 equivalents) in the same solvent.
-
Slowly add the isothiocyanate solution to the ethylenediamine solution at a controlled temperature.
-
Stir the reaction mixture at room temperature for several hours.
-
The resulting intermediate is then cyclized, often with the aid of a reagent like methyl iodide followed by heating, to form the imidazolidine ring of this compound.
-
The crude product is then purified by column chromatography.
Data Presentation
Table 1: Summary of Analytical Data for Purity Assessment
| Analytical Technique | Information Provided | Typical Specification for High Purity |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity (% area), detection of non-volatile impurities. | > 99.0% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and identification of impurities. | Conforms to the expected molecular weight of 245.01 g/mol for the free base. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and detection of proton- and carbon-containing impurities. | Conforms to the expected chemical structure. |
| Elemental Analysis | Determination of the elemental composition (C, H, N, Cl, O). | Within ±0.4% of the theoretical values. |
Visualizations
Caption: Proposed experimental workflow for the synthesis of high-purity this compound.
Caption: Signaling pathway of this compound via the α2-adrenergic receptor.
Technical Support Center: 4-Hydroxyclonidine MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the mass spectrometry (MS) analysis of 4-Hydroxyclonidine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[3] In complex biological matrices like plasma or urine, endogenous components such as salts, proteins, and lipids are common causes of ion suppression.
Q2: What are the primary causes of ion suppression in LC-MS/MS analysis of this compound?
A2: Ion suppression for this compound analysis can stem from several sources:
-
Endogenous Matrix Components: Biological samples contain numerous compounds like salts, phospholipids, and proteins that can interfere with the ionization process.
-
Exogenous Substances: Contaminants from lab consumables (e.g., plasticizers), mobile phase additives, or dosing vehicles can also lead to ion suppression.
-
High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.
-
Co-eluting Metabolites: Other metabolites of clonidine that have similar chemical properties and retention times may co-elute and interfere with this compound ionization.
Q3: How can I determine if my this compound analysis is experiencing ion suppression?
A3: There are two primary methods to assess ion suppression:
-
Post-Column Infusion (PCI): This qualitative technique helps identify the regions in the chromatogram where ion suppression occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal of the analyte indicates the retention time of interfering components.
-
Post-Extraction Spike Analysis: This quantitative method determines the extent of signal suppression or enhancement. The response of this compound in a spiked, extracted blank matrix is compared to its response in a neat solution.
Q4: What are the most effective strategies to minimize ion suppression for this compound?
A4: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than protein precipitation (PPT).
-
Improve Chromatographic Separation: Modifying the LC method to separate this compound from co-eluting matrix components is a crucial step. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a different column chemistry.
-
Select an Appropriate Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI). If ESI must be used, optimizing source parameters like gas flows and temperature can help.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for unavoidable ion suppression. The SIL-IS co-elutes with the analyte and experiences the same degree of suppression, allowing for reliable quantification.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving ion suppression issues in your this compound MS analysis.
Problem: Poor Signal Intensity or High Variability in Results
This could be an indication of significant ion suppression. Follow these steps to diagnose and mitigate the issue.
Before making significant changes to your method, confirm that ion suppression is the root cause.
-
Method 1: Post-Column Infusion (PCI)
-
Objective: To visualize the regions of ion suppression in your chromatogram.
-
Protocol:
-
Prepare a solution of this compound in your mobile phase at a concentration that provides a stable, mid-range signal.
-
Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.
-
After achieving a stable baseline for the this compound signal, inject a blank, extracted matrix sample.
-
Monitor the this compound signal. A significant drop in the baseline indicates a region of ion suppression. Compare the retention time of this drop with the retention time of your this compound peak.
-
-
-
Method 2: Quantitative Matrix Effect Assessment (Post-Extraction Spike)
-
Objective: To quantify the degree of ion suppression.
-
Protocol:
-
Prepare Sample Set A (Neat Solution): Spike a known amount of this compound into the mobile phase or reconstitution solvent.
-
Prepare Sample Set B (Post-Extraction Spike): Extract a blank biological matrix using your established procedure. Spike the same amount of this compound as in Set A into the final, extracted matrix.
-
Analyze and Calculate Matrix Factor (MF):
-
Analyze both sets of samples and calculate the average peak area for each.
-
Matrix Factor (MF) = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement. An MF = 1 indicates no matrix effect.
-
-
-
Once ion suppression is confirmed, use the following strategies, starting with the most impactful.
-
Workflow for Minimizing Ion Suppression
Caption: A workflow for troubleshooting and mitigating ion suppression.
-
Data on Sample Preparation Techniques
| Sample Preparation Technique | Typical Recovery (%) | Relative Ion Suppression (%) | General Recommendation |
| Protein Precipitation (PPT) | 85-100 | High | Quick for initial screening, but often results in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 70-95 | Medium | More effective than PPT at removing interferences. |
| Solid-Phase Extraction (SPE) | 80-105 | Low | Generally provides the cleanest extracts and is highly recommended for minimizing ion suppression. |
-
Experimental Protocols
-
Solid-Phase Extraction (SPE) - Generic Protocol
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma with internal standard, diluted with an acidic buffer).
-
Washing: Wash the cartridge with 1 mL of an acidic buffer, followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Optimization
-
| Parameter | Recommendation for Reducing Ion Suppression |
| Column Chemistry | If using a standard C18 column, consider a phenyl-hexyl or biphenyl phase to alter selectivity and move the analyte away from interfering peaks. |
| Gradient Profile | A shallower gradient can improve the resolution between this compound and co-eluting matrix components. |
| Flow Rate | Lower flow rates (e.g., in the nanoliter-per-minute range) can improve desolvation and reduce the impact of non-volatile species. |
-
Mass Spectrometer Ionization Source Selection
Caption: Decision tree for ionization source optimization.
By following these guidelines and systematically addressing the potential sources of ion suppression, you can develop a robust and reliable LC-MS/MS method for the quantification of this compound in complex biological matrices.
References
selecting the correct column for 4-Hydroxyclonidine separation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate HPLC column for the separation and analysis of 4-Hydroxyclonidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound?
This compound, a metabolite of clonidine, is a polar compound. The primary challenge in reversed-phase chromatography (RP-HPLC) is achieving adequate retention on traditional non-polar stationary phases (like C18), as polar compounds have a stronger affinity for the polar mobile phase and may elute too quickly, often near the void volume[1].
Q2: Which chromatography mode is best for this compound analysis?
The choice of chromatography mode depends on the sample matrix and the specific separation goals. Three primary modes should be considered:
-
Reversed-Phase (RP-HPLC): This is the most common and often the first choice for its versatility and the wide variety of available columns[2]. For polar analytes like this compound, specialized polar-modified columns are highly recommended.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the retention and separation of very polar compounds that are difficult to retain in reversed-phase mode[3]. HILIC uses a polar stationary phase with a highly organic mobile phase, leading to an elution order that is generally the reverse of RP-HPLC.
-
Mixed-Mode Chromatography (MMC): This approach utilizes stationary phases with multiple interaction modes (e.g., ion-exchange and reversed-phase). It can offer unique selectivity, which is particularly useful for separating compounds with similar polarities or for complex sample matrices.
Q3: If I choose Reversed-Phase HPLC, which specific column type should I use?
For retaining a polar compound like this compound in RP-HPLC, standard C18 columns can be effective, but columns with polar modifications are often superior.
-
Polar-Embedded Columns: These columns have polar groups (e.g., amide, carbamate) embedded within the C18 or C8 alkyl chains. This modification makes the stationary phase more compatible with highly aqueous mobile phases (up to 100% water), preventing the "phase collapse" that can occur with traditional C18 columns and improving retention for polar analytes.
-
Polar-Endcapped Columns: These columns feature special end-capping to cover residual silanol groups on the silica surface. This minimizes unwanted interactions with basic analytes, leading to improved peak shape and reduced tailing.
-
"AQ" or Aqueous-Compatible Columns: Many manufacturers offer columns designated as "AQ," which are designed for stable use in highly aqueous mobile phases, making them suitable for polar compounds.
Q4: How do I troubleshoot poor peak shape (e.g., tailing) for this compound?
Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic silanol groups on the silica surface of the column. To resolve this:
-
Use a high-purity, end-capped column: Modern columns are designed with minimal residual silanols to reduce these interactions.
-
Adjust mobile phase pH: Adding a buffer to the mobile phase to maintain a pH where the analyte is in a single ionic state can improve peak shape. For a basic compound, a low pH (e.g., pH 2.5-3.5) using an additive like trifluoroacetic acid (TFA) or formic acid will ensure the molecule is protonated, which can lead to better peak symmetry.
-
Use a mobile phase additive: Small amounts of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites, though this may not be compatible with mass spectrometry detection.
Q5: My this compound peak is not well-retained. How can I increase its retention time?
-
In Reversed-Phase:
-
Decrease the organic solvent (e.g., acetonitrile, methanol) percentage in your mobile phase.
-
Switch to a less-eluting organic solvent (e.g., from acetonitrile to methanol).
-
Ensure you are using a polar-embedded or aqueous-compatible column if your mobile phase is more than 95% aqueous.
-
-
Switch to HILIC: If retention is still insufficient in reversed-phase, HILIC is the logical next step. HILIC provides strong retention for highly polar compounds.
Q6: Does this compound require chiral separation?
The introduction of a hydroxyl group to the clonidine structure can potentially create a chiral center. If the goal of the analysis is to separate enantiomers, a specialized Chiral Stationary Phase (CSP) is required. Standard achiral columns (C18, HILIC, etc.) will not separate enantiomers. The separation on a CSP relies on forming transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.
Column Selection and Method Parameters
The following table summarizes recommended starting points for column selection and typical method parameters based on published methods for the parent compound, clonidine, which can be adapted for its more polar metabolite.
| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |
| Column Type | C18, Polar-Embedded C18, C8 | Amide, Diol, Unmodified Silica |
| Example Columns | Purospher® STAR RP-18 endcapped, Phenomenex Gemini C18, Prontosil 120-5 C18 AQ | Waters ACQUITY UPLC BEH Amide, SeQuant ZIC-HILIC |
| Particle Size | 1.8 µm (UHPLC), 3-5 µm (HPLC) | 1.7 µm (UHPLC), 3-5 µm (HPLC) |
| Dimensions (L x ID) | 50-150 mm x 2.1-4.6 mm | 50-150 mm x 2.1-4.6 mm |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., 0.1% Formic Acid, 0.1% TFA, or a buffer like ammonium acetate/formate) | Acetonitrile/Water with a buffer (e.g., 10 mM Ammonium Acetate). Start with high organic content (e.g., 95% ACN). |
| pH | Typically acidic (pH 2-4) to ensure protonation of the basic analyte. | Typically between 3 and 6. |
| Flow Rate | 0.2 - 1.0 mL/min (analytical scale) | 0.2 - 1.0 mL/min (analytical scale) |
| Detection | UV at ~210-230 nm or Mass Spectrometry (MS) | UV or Mass Spectrometry (MS) |
Detailed Experimental Protocol: A Starting Point
This protocol describes a general-purpose reversed-phase HPLC-UV method that can be used as a starting point for the analysis of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC-grade
2. Chromatographic System:
-
HPLC or UHPLC system with a UV detector
-
Column: Purospher® STAR RP-18 endcapped (e.g., 150 x 4.6 mm, 5 µm)
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Ultrapure Water. To prepare 1 L, add 1 mL of TFA to 1 L of water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of ACN.
-
Degas both mobile phases by sonication or vacuum filtration before use.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a 50:50 mixture of methanol and water.
-
Perform serial dilutions from the stock solution to create working standards for a calibration curve (e.g., 1 µg/mL to 50 µg/mL).
5. HPLC Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Wavelength: 210 nm
-
Gradient Program:
Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic) 0.0 95 5 10.0 50 50 12.0 5 95 15.0 5 95 15.1 95 5 | 20.0 | 95 | 5 |
6. System Suitability and Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.
-
Perform several injections of a mid-range standard to check for system suitability parameters like retention time repeatability, peak area precision, and theoretical plates.
-
Once the system is stable, proceed with injecting the calibration standards and samples.
Diagrams
Caption: Workflow for selecting the correct HPLC column for this compound analysis.
References
Technical Support Center: 4-Hydroxyclonidine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the bioanalytical method validation of 4-Hydroxyclonidine using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for this compound in plasma?
A1: Protein precipitation (PPT) is a frequently used method for sample preparation due to its simplicity and speed.[1][2] However, for cleaner samples and to minimize matrix effects, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often preferred.[3][4]
Q2: What type of internal standard (IS) is recommended for this compound quantification?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound-d4, is the gold standard. A SIL IS is the most effective way to compensate for matrix effects and variability in extraction and ionization as it behaves nearly identically to the analyte. If a SIL IS is unavailable, a structural analog with similar chromatographic and ionization properties can be considered.
Q3: What are the typical sources of ion suppression when analyzing this compound?
A3: Ion suppression in LC-MS/MS analysis can be caused by co-eluting endogenous matrix components like phospholipids, salts, and other metabolites.[5] The choice of sample preparation method significantly impacts the degree of ion suppression. While protein precipitation is quick, it may result in "dirtier" extracts compared to more rigorous methods like SPE or LLE.
Q4: How can I minimize matrix effects in my this compound assay?
A4: To minimize matrix effects, consider the following strategies:
-
Optimize Sample Preparation: Employ more selective sample preparation techniques like SPE or LLE to remove interfering matrix components.
-
Chromatographic Separation: Improve the chromatographic separation to resolve this compound from co-eluting interferences.
-
Change Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as APCI is often less susceptible.
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).
Q5: What are the key stability assessments for this compound in biological matrices?
A5: Key stability studies include:
-
Freeze-Thaw Stability: Assesses the stability of the analyte after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a duration that mimics the sample handling process.
-
Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) over an extended period.
-
Post-Preparative (Autosampler) Stability: Assesses the stability of the processed samples in the autosampler.
Common factors that can affect the stability of analytes in biological matrices include temperature, light, pH, oxidation, and enzymatic degradation.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Column | This compound has a basic secondary amine. This can interact with residual silanols on the silica-based column, leading to peak tailing. Solution: Use a column with end-capping or a hybrid particle technology. Consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase, or use a lower pH mobile phase to ensure the analyte is fully protonated. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Solution: Dilute the sample or reduce the injection volume. |
| Inappropriate Injection Solvent | If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Solution: Prepare standards and samples in a solvent that is as close in composition to the initial mobile phase as possible. |
Issue 2: High Variability in Internal Standard Response
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Inconsistent recovery of the internal standard during extraction can lead to high variability. Solution: Ensure consistent and precise execution of the sample preparation steps. Automating liquid handling can improve reproducibility. |
| Matrix Effects | The internal standard response can be suppressed or enhanced by matrix components, and this effect can vary between different lots of the biological matrix. Solution: Use a stable isotope-labeled internal standard. If not available, ensure the structural analog co-elutes with the analyte. Evaluate matrix effects across at least six different lots of the biological matrix. |
| Sample Collection/Handling Issues | Improper sample collection or storage can lead to degradation of the internal standard. Solution: Review sample collection and storage protocols. Ensure samples are stored at the appropriate temperature and handled consistently. |
Issue 3: Inability to Reach Required LLOQ
| Possible Cause | Troubleshooting Steps |
| Ion Suppression | Matrix components are suppressing the ionization of this compound. Solution: Improve sample cleanup using SPE or LLE. Optimize chromatography to separate the analyte from the suppression zone. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) to enhance the signal. |
| Suboptimal MS/MS Transition | The selected precursor and product ions may not be the most intense. Solution: Infuse a standard solution of this compound and perform a product ion scan to identify the most intense and specific fragment ions. |
| Inefficient Extraction | The sample preparation method may have low recovery for this compound. Solution: Evaluate different extraction solvents and pH conditions for LLE, or different sorbents and elution solvents for SPE to maximize recovery. |
Experimental Protocols & Data
Sample Preparation: Protein Precipitation (Example Protocol)
-
To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d4 at 50 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Parameters (Example)
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | This compound: e.g., m/z 246.0 -> 201.0 |
| MRM Transition | This compound-d4: e.g., m/z 250.0 -> 205.0 |
Method Validation Summary Tables (Example Data)
Table 1: Linearity
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|
| this compound | 0.1 - 100 | y = 0.025x + 0.001 | > 0.995 |
Table 2: Accuracy and Precision (Intra-day)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 0.1 | 0.095 | 95.0 | 8.5 |
| LQC | 0.3 | 0.291 | 97.0 | 6.2 |
| MQC | 10 | 10.3 | 103.0 | 4.1 |
| HQC | 80 | 78.9 | 98.6 | 3.5 |
Table 3: Stability
| Stability Test | Storage Condition | Concentration (ng/mL) | Mean Stability (% of Nominal) |
|---|---|---|---|
| Freeze-Thaw (3 cycles) | -80°C to RT | 0.3 | 96.2 |
| 80 | 98.1 | ||
| Bench-Top (6 hours) | Room Temperature | 0.3 | 94.5 |
| 80 | 97.3 | ||
| Long-Term (30 days) | -80°C | 0.3 | 95.8 |
| | | 80 | 99.0 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate quantification results.
References
- 1. researchgate.net [researchgate.net]
- 2. ajmb.org [ajmb.org]
- 3. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchps.com [jchps.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
avoiding cross-reactivity in 4-Hydroxyclonidine immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding cross-reactivity in 4-Hydroxyclonidine immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-reactivity a concern in its immunoassays?
A1: this compound (4-OH-clonidine) is the primary metabolite of Clonidine, a medication used to treat high blood pressure and other conditions. In immunoassays designed to measure Clonidine, the presence of 4-OH-clonidine can be a significant issue. Due to its structural similarity to Clonidine, antibodies raised against Clonidine often recognize and bind to 4-OH-clonidine. This phenomenon, known as cross-reactivity, can lead to inaccurate quantification of the parent drug, Clonidine. Research has shown that 4-OH-clonidine exhibits "relevant cross-reactivity" in Clonidine radioimmunoassays (RIA)[1].
Q2: What are the common sources of cross-reactivity in a this compound or Clonidine immunoassay?
A2: The primary source of cross-reactivity is the presence of structurally related molecules in the sample. This includes:
-
Metabolites: As the main metabolite, this compound is the most significant cross-reactant in Clonidine immunoassays.
-
Structural Analogs: Other drugs with a similar imidazoline core structure can also interfere. Examples include Romifidine, Tizanidine, and Xylazine.
-
Endogenous Molecules: While less common for synthetic drugs like Clonidine, endogenous compounds with similar epitopes could theoretically interfere.
Q3: How can I determine the specificity of my antibody for this compound?
A3: The specificity of your antibody should be determined by performing cross-reactivity testing. This involves running a competitive immunoassay with a panel of structurally related compounds. By comparing the IC50 values (the concentration of a compound that causes 50% inhibition of signal) of these compounds to that of your target analyte (this compound or Clonidine), you can calculate the percent cross-reactivity.
Q4: What are the general strategies to minimize cross-reactivity?
A4: Several strategies can be employed to minimize cross-reactivity:
-
Use of Highly Specific Antibodies: Monoclonal antibodies are generally more specific than polyclonal antibodies as they recognize a single epitope.
-
Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can be used to separate the analyte of interest from cross-reacting metabolites before performing the immunoassay.
-
Assay Optimization: Adjusting parameters such as incubation time, temperature, and pH can sometimes help to favor the binding of the target analyte over cross-reactants.
-
Competitive Immunoassay Design: Using a heterologous assay format, where the hapten used for immunization is different from the one used as the competitor in the assay, can sometimes improve specificity.
Troubleshooting Guides
Problem: My measured this compound/Clonidine concentrations are higher than expected.
| Possible Cause | Recommended Solution |
| Cross-reactivity with metabolites or other compounds. | 1. Review the cross-reactivity data for your specific antibody or assay kit. 2. If significant cross-reactivity with a known metabolite is expected, consider using a sample preparation method (e.g., SPE) to remove the interfering compound. 3. If the source of cross-reactivity is unknown, test for interference from other medications the subject may be taking. |
| Matrix effects from the sample (e.g., plasma, urine). | 1. Perform a spike and recovery experiment to assess matrix effects. 2. Dilute the sample in assay buffer and re-test. If the result is linear with dilution, matrix effects are likely minimal. 3. Use a sample diluent that contains blocking agents to minimize non-specific binding. |
Problem: I am seeing high variability between replicate wells.
| Possible Cause | Recommended Solution |
| Improper pipetting technique. | 1. Ensure you are using calibrated pipettes and proper technique. 2. Pre-wet pipette tips before dispensing. 3. Change pipette tips between samples and standards. |
| Inadequate plate washing. | 1. Ensure all wells are filled and emptied completely during each wash step. 2. Increase the number of wash cycles. 3. Tap the plate on absorbent paper to remove residual buffer after the final wash. |
| Plate not sealed properly during incubations. | Use plate sealers to prevent evaporation, especially during long incubations. |
Quantitative Data
The following table summarizes the cross-reactivity of a commercially available Clonidine ELISA kit with several structurally related compounds.
| Compound | Chemical Structure | % Cross-Reactivity |
| Clonidine |
| 100% |
| This compound |
| High (Qualitative)[1] |
| Romifidine |
| < 44% |
| Tizanidine |
| < 8% |
| Xylazine |
| < 0.03% |
Experimental Protocols
Protocol for Determining IC50 and Percent Cross-Reactivity in a Competitive ELISA
This protocol outlines the steps to determine the cross-reactivity of various compounds in a competitive ELISA format.
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with an appropriate concentration of antibody against your target analyte (e.g., anti-Clonidine antibody) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of your standard (e.g., Clonidine) and the compounds to be tested for cross-reactivity in assay buffer.
-
Add a fixed amount of enzyme-labeled analyte (e.g., Clonidine-HRP conjugate) to each well.
-
Add the standard or test compound dilutions to the wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 5 times with wash buffer.
-
-
Detection:
-
Add the substrate solution (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the absorbance values against the log of the concentration for the standard and each test compound.
-
Determine the IC50 value for the standard and each test compound. The IC50 is the concentration that results in 50% of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
-
Visualizations
Caption: Workflow for determining immunoassay cross-reactivity.
Caption: Troubleshooting logic for unexpectedly high immunoassay results.
References
Technical Support Center: 4-Hydroxyclonidine Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability of 4-Hydroxyclonidine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
A1: While a definitive pH-rate profile for this compound is not extensively published, data from its parent compound, clonidine hydrochloride, suggests good stability in acidic to neutral pH ranges. For instance, studies on clonidine hydrochloride oral liquids with pH values around 4.56 to 4.71 showed no significant degradation over 90 days at 25°C.[1][2] It is generally recommended to maintain solutions at a pH below 7 to minimize potential hydrolysis.
Q2: How does this compound degrade under acidic and basic conditions?
A2: Forced degradation studies on the parent compound, clonidine hydrochloride, indicate that it is relatively stable under acidic conditions (e.g., 10 N HCl at 60°C for 4 hours) with minimal degradation observed.[1] However, under basic conditions (e.g., 10 N NaOH), degradation is more pronounced.[1] The primary degradation pathway for clonidine in alkaline conditions can involve the formation of 2,6-dichloroaniline. While specific degradation products of this compound under various pH conditions are not fully characterized in the public domain, similar pathways can be anticipated.
Q3: Is this compound susceptible to degradation by oxidation?
A3: Yes, based on studies of clonidine, it is highly susceptible to oxidative degradation.[1] Exposure to oxidizing agents like hydrogen peroxide can lead to significant degradation, with studies showing approximately 50% degradation of clonidine hydrochloride after 24 hours at 60°C in the presence of 30% H₂O₂. Therefore, it is crucial to protect solutions of this compound from oxidative stress by using deoxygenated solvents and avoiding contact with oxidizing agents.
Q4: Are there any specific buffer systems that should be avoided when working with this compound?
A4: While specific incompatibilities for this compound are not documented, it is good practice to use common pharmaceutical buffer systems like phosphate or acetate buffers. A study on clonidine hydrochloride utilized a potassium dihydrogen phosphate buffer adjusted to pH 4.0 for HPLC analysis, indicating its compatibility. It is always recommended to perform compatibility studies with your specific formulation and buffer system.
Troubleshooting Guides
Problem: I am observing a rapid loss of this compound concentration in my solution.
| Possible Cause | Troubleshooting Step |
| High pH of the solution | Measure the pH of your solution. If it is alkaline (pH > 7), adjust to a slightly acidic or neutral pH (pH 4-7) using a suitable buffer. |
| Oxidative degradation | Prepare solutions using deoxygenated solvents. Consider adding an antioxidant if compatible with your experimental design. Store solutions protected from air. |
| Photodegradation | While clonidine hydrochloride has shown resistance to light degradation in some studies, it is best practice to store solutions in amber vials or protect them from light to minimize any potential for photodegradation. |
| Microbial contamination | If solutions are stored for extended periods, consider sterile filtering or adding a preservative. Visually inspect for any signs of microbial growth. |
Problem: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | This is likely due to degradation. Refer to the stability data and forced degradation protocols to identify potential degradation products. Adjust storage and handling conditions to minimize degradation. |
| Interaction with excipients | If you are working with a formulated product, the extra peaks could be due to interactions with excipients. Analyze a placebo formulation (without this compound) to identify excipient-related peaks. |
| Contamination | Ensure all glassware and solvents are clean and of high purity. Analyze a blank sample (solvent only) to rule out system contamination. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound based on typical degradation kinetics observed for similar pharmaceutical compounds under forced degradation conditions. Note: This data is illustrative and should be confirmed by experimental studies.
| pH | Temperature (°C) | Buffer System | Degradation Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | 40 | HCl | 0.005 | 138.6 |
| 4.0 | 40 | Acetate | 0.002 | 346.5 |
| 7.0 | 40 | Phosphate | 0.010 | 69.3 |
| 9.0 | 40 | Borate | 0.050 | 13.9 |
| 12.0 | 40 | NaOH | 0.200 | 3.5 |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
This protocol outlines a forced degradation study to determine the stability of this compound at different pH values.
1. Materials:
- This compound reference standard
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Phosphate buffer (pH 7.0)
- Acetate buffer (pH 4.0)
- Borate buffer (pH 9.0)
- High-purity water
- HPLC system with UV detector
- pH meter
- Temperature-controlled incubator
2. Preparation of Solutions:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
- Prepare buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 9, and 12). For pH 2 and 12, 0.01 M HCl and 0.01 M NaOH can be used, respectively.
- Dilute the this compound stock solution with each buffer to a final concentration of 100 µg/mL.
3. Experimental Procedure:
- Transfer aliquots of each solution into separate, sealed vials.
- Place the vials in a temperature-controlled incubator set at a specific temperature (e.g., 40°C, 60°C).
- At predetermined time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), withdraw a sample from each vial.
- Immediately analyze the samples by a validated stability-indicating HPLC method.
4. Data Analysis:
- Quantify the concentration of this compound remaining at each time point.
- Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) for each pH.
- Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to separate this compound from its degradation products.
1. Chromatographic Conditions (Example):
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.5 with phosphoric acid) and acetonitrile (e.g., 70:30 v/v).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 220 nm
- Injection Volume: 20 µL
- Column Temperature: 30°C
2. Method Validation:
- The method must be validated according to ICH guidelines to ensure it is stability-indicating. This includes:
- Specificity: Demonstrate that the method can resolve this compound from its degradation products, which can be generated through forced degradation studies (acid, base, oxidation, heat, light).
- Linearity: Establish a linear relationship between the analyte concentration and the detector response.
- Accuracy: Determine the closeness of the measured value to the true value.
- Precision: Assess the repeatability and intermediate precision of the method.
- Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic parameters.
Visualizations
Caption: Experimental workflow for determining the pH-dependent stability of this compound.
Caption: Simplified signaling pathway of clonidine (and presumably this compound) via the α₂-adrenergic receptor.
References
- 1. Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method | PLOS One [journals.plos.org]
Technical Support Center: 4-Hydroxyclonidine Standards
This technical support center provides guidance on the storage, handling, and use of 4-Hydroxyclonidine standards for research and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound standards upon receipt?
A: Upon receipt, it is recommended to store the solid this compound standard in a tightly sealed container in a dry and well-ventilated place.[1] While some suppliers suggest storage at room temperature, it is crucial to consult the Certificate of Analysis (CoA) provided with your specific standard for any lot-specific storage recommendations.[2] For long-term storage, keeping the standard at -20°C is a common practice for preserving the integrity of analytical standards.
Q2: What is the primary application of this compound standards?
A: this compound is the main metabolite of Clonidine.[3][4] Deuterated this compound (this compound-d4) is commonly used as an internal standard for the quantitative analysis of this compound in biological matrices by techniques such as LC-MS or GC-MS.
Q3: In which solvents can I dissolve the this compound standard?
Q4: How should I handle this compound standards safely?
A: this compound should be handled with care in a laboratory setting. It is advised to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[1] Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or under a chemical fume hood.
Q5: Is there any information on the stability of this compound in solution?
A: There is limited direct stability data available for this compound solutions. However, studies on its parent compound, Clonidine, have shown good stability in various aqueous and non-aqueous formulations for extended periods when stored at both refrigerated (4°C) and room temperature (25°C). It is best practice to prepare fresh working solutions daily and to store stock solutions at -20°C or below for short to medium-term storage. A stability study for your specific solvent and storage conditions is recommended for critical applications.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and analysis of this compound standards.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty Dissolving the Standard | - Inappropriate solvent selection.- Standard has degraded due to improper storage. | - Try a different solvent. Based on related compounds, methanol, ethanol, or DMSO are likely candidates.- Use sonication to aid dissolution.- If the standard still does not dissolve, contact the supplier for a replacement. |
| Inconsistent Analytical Results (e.g., varying peak areas in LC-MS) | - Instability of the standard solution.- Pipetting or dilution errors.- Adsorption of the analyte to container surfaces. | - Prepare fresh working solutions daily.- Store stock solutions at ≤ -20°C in tightly sealed vials.- Use calibrated pipettes and perform serial dilutions carefully.- Consider using silanized glassware or low-adsorption polypropylene tubes. |
| No or Low Signal in LC-MS Analysis | - Incorrect instrument parameters (e.g., ionization mode, collision energy).- Degradation of the standard.- Issues with the LC-MS system (e.g., column, spray needle). | - Optimize MS parameters for this compound (and its deuterated internal standard if used).- Prepare a fresh standard solution.- Troubleshoot the LC-MS system following the manufacturer's guidelines. |
| Peak Tailing or Broadening in Chromatography | - Poor column condition.- Inappropriate mobile phase pH.- Column overload. | - Use a new or thoroughly cleaned column.- Adjust the pH of the mobile phase; for amine-containing compounds, a slightly basic or acidic mobile phase with a suitable buffer may improve peak shape.- Inject a smaller volume or a more dilute solution of the standard. |
Experimental Protocols
Protocol 1: Reconstitution and Preparation of a Primary Stock Solution (1 mg/mL)
Objective: To prepare a primary stock solution of this compound standard at a concentration of 1 mg/mL.
Materials:
-
This compound standard (solid)
-
Methanol (HPLC or LC-MS grade)
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial containing the solid this compound standard to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount of the standard (e.g., 1 mg) using a calibrated analytical balance.
-
Transfer the weighed standard to a clean Class A volumetric flask of the appropriate size (e.g., a 1 mL flask for 1 mg of standard).
-
Add a small volume of methanol (approximately half the final volume) to the flask.
-
Vortex the flask for 30-60 seconds to dissolve the standard. If necessary, place the flask in a sonicator bath for 5-10 minutes to aid dissolution.
-
Once the standard is completely dissolved, add methanol to the flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled, amber glass vial with a PTFE-lined cap.
-
Store the primary stock solution at -20°C or below.
Protocol 2: Preparation of Working Standard Solutions
Objective: To prepare a series of working standard solutions for calibration curve construction.
Materials:
-
Primary stock solution of this compound (1 mg/mL)
-
Methanol (or the desired final solvent)
-
Calibrated micropipettes
-
A series of labeled volumetric flasks or low-adsorption polypropylene tubes
Procedure:
-
Retrieve the primary stock solution from the freezer and allow it to equilibrate to room temperature.
-
Perform serial dilutions to achieve the desired concentrations for your calibration curve. For example, to prepare a 10 µg/mL working solution:
-
Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.
-
Add the diluent (e.g., methanol or your mobile phase) to the calibration mark.
-
Cap and invert the flask several times to mix thoroughly.
-
-
Repeat the dilution process to create a range of working standards covering the expected concentration range of your samples.
-
Use these working solutions to spike into your blank matrix for creating your calibration curve.
Visualizations
Caption: Experimental workflow for the preparation and analysis of this compound standards.
Caption: Troubleshooting workflow for common analytical issues with this compound standards.
References
Validation & Comparative
4-Hydroxyclonidine vs. Clonidine: A Comparative Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of clonidine and its metabolite, 4-hydroxyclonidine. While extensive quantitative data is available for clonidine, specific binding affinity values for this compound are not readily found in the current scientific literature. Therefore, this comparison focuses on the well-established binding profile of clonidine, alongside a discussion of the potential influence of the 4-hydroxy modification based on structure-activity relationships of related compounds. Detailed experimental protocols for determining receptor binding affinity are also provided to support further research in this area.
Executive Summary
Clonidine is a well-characterized antihypertensive agent that exerts its effects through interactions with both α-adrenergic and imidazoline receptors. It is recognized as a partial agonist at α2-adrenoceptors and also binds with high affinity to I1-imidazoline receptors.[1][2] The engagement of these two receptor systems is thought to contribute to its therapeutic effects and side-effect profile.[2]
This compound is a major metabolite of clonidine. Understanding its receptor binding profile is crucial for a comprehensive understanding of clonidine's overall pharmacological activity. While direct experimental data on the binding affinity of this compound is scarce, the principles of medicinal chemistry and structure-activity relationship (SAR) studies of clonidine analogs can offer valuable insights.
Quantitative Data: Receptor Binding Affinity of Clonidine
The following table summarizes the binding affinities (Ki) of clonidine for various α-adrenergic and imidazoline receptor subtypes. The Ki value is the inhibition constant for a ligand in a binding assay, representing the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ligand | K | Tissue/Cell Line | Reference |
| α | Clonidine | 2.6 - 51 | Rat Brain, Human Brain | [1][3] |
| I | Clonidine | High Affinity (Specific values vary) | Human Brain, Bovine RVLM |
Note: The hypotensive action of clonidine and its analogs has been shown to correlate more strongly with their binding affinity at imidazole receptors in the rostral ventrolateral medulla than with their affinity for α2-adrenergic receptors.
Structure-Activity Relationship (SAR) and the Potential Impact of 4-Hydroxylation
The addition of a hydroxyl group to the phenyl ring of clonidine to form this compound can be expected to alter its physicochemical properties, which in turn may influence its receptor binding affinity.
Studies on clonidine and its structural analogs have established several key SAR principles for α2-adrenoceptor binding:
-
Aromatic Moiety: The presence of the aromatic ring is crucial for binding.
-
Ortho Substitution: Substitution at the ortho positions of the phenyl ring (as seen with the two chlorine atoms in clonidine) is necessary for high affinity.
-
N-H in Heterocyclic Ring: The presence of a hydrogen atom on a nitrogen in the imidazoline ring is an apparent requirement for α2-receptor affinity.
The introduction of a polar hydroxyl group at the para position of the phenyl ring in this compound could:
-
Increase Polarity: This would alter the compound's solubility and ability to cross the blood-brain barrier.
-
Introduce Hydrogen Bonding Potential: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming new interactions with the receptor binding pocket or disrupting existing ones. Generally, hydroxylation of drug molecules can lead to a decrease in binding affinity due to steric hindrance or unfavorable electronic interactions. However, in some cases, it can enhance affinity if the hydroxyl group forms a favorable hydrogen bond with the receptor.
Without direct experimental data, the precise impact of 4-hydroxylation on clonidine's binding affinity at α-adrenergic and imidazoline receptors remains speculative. Further radioligand binding studies on this compound are necessary to elucidate its specific receptor interaction profile.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. The following is a generalized protocol for a competitive radioligand binding assay to determine the Ki of a test compound like this compound.
Membrane Preparation
-
Source: Tissues (e.g., rat brain cortex for α2-adrenergic receptors) or cultured cells expressing the receptor of interest.
-
Homogenization: The tissue or cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifugation: The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors. The final membrane pellet is resuspended in a suitable buffer and stored at -80°C.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method like the BCA assay.
Competitive Binding Assay
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Components:
-
Membrane Preparation: A specific amount of membrane protein (e.g., 50-120 µg for tissue).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]clonidine or [³H]rauwolscine for α2-adrenergic receptors). The radioligand is used at a concentration close to its K
dvalue. -
Test Compound: Serial dilutions of the unlabeled test compound (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand to saturate all specific binding sites.
-
Total Binding Control: Contains only the membrane preparation and the radioligand.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
Separation of Bound and Free Radioligand
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
Detection and Data Analysis
-
Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC
50) is determined by non-linear regression analysis of the competition curve. -
The Ki value is then calculated from the IC
50value using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kdis its dissociation constant.
-
Signaling Pathways
Below are diagrams illustrating the signaling pathways associated with α2-adrenergic and I1-imidazoline receptors.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Caption: I1-Imidazoline Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the key steps in a typical radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
Conclusion
Clonidine demonstrates high affinity for both α2-adrenergic and I1-imidazoline receptors, which is central to its pharmacological effects. While the precise binding affinity of its metabolite, this compound, remains to be experimentally determined, structure-activity relationship principles suggest that the introduction of a hydroxyl group could modulate its receptor interactions. Further research employing the detailed radioligand binding assays outlined in this guide is essential to fully characterize the pharmacological profile of this compound and its contribution to the overall effects of clonidine. This knowledge will be invaluable for the rational design of new, more selective therapeutic agents targeting these receptor systems.
References
- 1. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hypotensive Effects of Clonidine and its Metabolite, 4-Hydroxyclonidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hypotensive properties of the alpha-2 adrenergic agonist clonidine and its primary metabolite, 4-Hydroxyclonidine. The information presented is based on available experimental data to assist researchers in understanding the distinct pharmacological profiles of these two compounds.
Executive Summary
Clonidine is a well-established centrally acting antihypertensive agent. Its hypotensive effect is primarily mediated by the stimulation of alpha-2 adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow. This compound is the main metabolite of clonidine. A critical distinction between the two is their ability to cross the blood-brain barrier. Due to its lower lipophilicity, this compound does not significantly penetrate the central nervous system. Consequently, it is not believed to contribute to the central hypotensive effects observed with clonidine administration. This guide delves into the available data on their receptor binding affinities and peripheral cardiovascular effects.
Data Presentation: A Comparative Overview
The following table summarizes the key pharmacological parameters of clonidine and this compound based on available in vitro and in vivo data.
| Parameter | Clonidine | This compound | Reference |
| Mechanism of Action | Central and peripheral α2-adrenergic agonist | Peripheral α2-adrenergic agonist | [1] |
| Blood-Brain Barrier Permeability | Readily crosses | Does not readily cross | [1] |
| Primary Site of Hypotensive Action | Central Nervous System | Periphery (theoretically) | [1][2] |
| α2-Adrenergic Receptor Binding Affinity (Ki in nM) | ~2.6-2.7 nM (rat brain) | Data not available in reviewed literature | [3] |
Note: While this compound is known to be an alpha-2 adrenergic agonist, specific binding affinity data (Ki values) were not available in the reviewed scientific literature.
Experimental Protocols
Understanding the methodologies used to evaluate the hypotensive effects of these compounds is crucial for interpreting the data. Below are detailed protocols for key experiments.
In Vivo Hypotensive Effect Assessment in Rats
This protocol describes a typical experiment to measure the mean arterial pressure (MAP) in response to the administration of a test compound in anesthetized rats.
1. Animal Preparation:
-
Male Wistar rats (250-300g) are anesthetized with an intraperitoneal injection of urethane.
-
The trachea is cannulated to ensure a clear airway.
-
The right femoral artery is cannulated with a polyethylene catheter connected to a pressure transducer for continuous MAP monitoring.
-
The right femoral vein is cannulated for intravenous administration of the test compounds.
2. Drug Administration:
-
A baseline MAP is recorded for at least 30 minutes.
-
Clonidine or this compound is administered intravenously at various doses.
-
MAP is continuously recorded for a specified period after each dose to determine the magnitude and duration of the hypotensive response.
3. Data Analysis:
-
The change in MAP from baseline is calculated for each dose of the test compound.
-
Dose-response curves are generated to compare the potency and efficacy of the compounds.
Alpha-2 Adrenergic Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of a compound for alpha-2 adrenergic receptors.
1. Membrane Preparation:
-
Rat cerebral cortex tissue is homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Reaction:
-
A constant concentration of a radiolabeled ligand specific for alpha-2 adrenergic receptors (e.g., [3H]-clonidine) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (clonidine or this compound) are added to compete with the radioligand for binding to the receptors.
-
The reaction is incubated at a specific temperature for a set period to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Hemodynamic and neurohormonal effects of clonidine in patients with preganglionic and postganglionic sympathetic lesions. Evidence for a central sympatholytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Clonidine Antibodies with 4-Hydroxyclonidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of clonidine antibodies with its major metabolite, 4-Hydroxyclonidine. The information is intended to assist researchers and professionals in the development and validation of immunoassays for clonidine, where understanding the specificity of antibodies is critical for accurate quantification.
Executive Summary
The specificity of anti-clonidine antibodies is a crucial factor in the development of reliable immunoassays for the therapeutic drug monitoring and pharmacokinetic studies of clonidine. A significant challenge in this regard is the potential cross-reactivity with its metabolites, particularly this compound. This guide summarizes the available data on this cross-reactivity, provides a detailed experimental protocol for its assessment, and illustrates the relevant biological and experimental pathways.
Quantitative Data on Cross-Reactivity
The following table summarizes the qualitative findings regarding the cross-reactivity of clonidine antibodies. Quantitative data from the primary study is not available in the accessed literature.
| Compound | Antibody Target | Cross-Reactivity with this compound | Assay Type | Reference |
| Clonidine | Clonidine | Yes (Relevant) | Radioimmunoassay (RIA) | Arndts et al., 1979[1] |
| Clonidine | Clonidine | No relevant cross-reactivity with other inactive metabolites | Radioimmunoassay (RIA) | Arndts et al., 1979[1] |
Signaling Pathway of Clonidine
Clonidine is a centrally acting alpha-2 adrenergic agonist. Its primary mechanism of action involves the stimulation of α2-adrenergic receptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system. This results in decreased peripheral vascular resistance, renal vascular resistance, heart rate, and blood pressure. The signaling pathway is initiated by the binding of clonidine to the α2-adrenergic receptor, a G-protein coupled receptor (GPCR), which in turn inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The following is a representative experimental protocol for a competitive radioimmunoassay (RIA) to determine the cross-reactivity of an anti-clonidine antibody with this compound. This protocol is based on general RIA principles for haptens, as the specific, detailed protocol from the Arndts et al. (1979) study is not fully available.
Objective: To quantify the cross-reactivity of a polyclonal or monoclonal anti-clonidine antibody with this compound.
Principle: This competitive RIA is based on the competition between a fixed amount of radiolabeled clonidine (tracer) and unlabeled clonidine (standard) or the cross-reactant (this compound) for a limited number of antibody binding sites. The amount of radiolabeled clonidine bound to the antibody is inversely proportional to the concentration of unlabeled clonidine or the cross-reactant in the sample.
Materials:
-
Anti-clonidine antibody (specific for clonidine)
-
Radiolabeled clonidine (e.g., [³H]-clonidine)
-
Clonidine standard solutions (of known concentrations)
-
This compound solutions (of known concentrations)
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin)
-
Separation reagent (e.g., charcoal-dextran suspension or a second antibody precipitation system)
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes or microplates
Procedure:
-
Preparation of Reagents:
-
Dilute the anti-clonidine antibody in assay buffer to a concentration that binds 30-50% of the radiolabeled clonidine in the absence of unlabeled clonidine (zero standard).
-
Prepare a series of standard solutions of unlabeled clonidine in the assay buffer.
-
Prepare a series of solutions of this compound in the assay buffer covering a wide range of concentrations.
-
Dilute the radiolabeled clonidine in assay buffer to a concentration that yields a sufficient number of counts per minute (CPM) for accurate measurement.
-
-
Assay Setup:
-
Pipette the assay buffer, standard clonidine solutions, or this compound solutions into respective tubes.
-
Add the diluted anti-clonidine antibody to all tubes except the non-specific binding (NSB) tubes.
-
Add the radiolabeled clonidine to all tubes.
-
Vortex gently and incubate for a specified period (e.g., 2-4 hours at room temperature or overnight at 4°C) to allow for competitive binding to reach equilibrium.
-
-
Separation of Bound and Free Radiolabel:
-
Add the separation reagent (e.g., cold charcoal-dextran suspension) to all tubes to adsorb the free radiolabeled clonidine.
-
Incubate for a short period (e.g., 10-15 minutes) at 4°C.
-
Centrifuge the tubes to pellet the separation reagent with the bound free radiolabel.
-
-
Measurement of Radioactivity:
-
Decant the supernatant containing the antibody-bound radiolabeled clonidine into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of radiolabeled clonidine bound for each standard and cross-reactant concentration.
-
Plot a standard curve of percent bound versus the concentration of unlabeled clonidine.
-
Determine the concentration of clonidine and this compound that causes 50% inhibition of the binding of the radiolabeled clonidine (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Clonidine / IC50 of this compound) x 100
-
Experimental Workflow
The following diagram illustrates the logical workflow of a competitive radioimmunoassay for assessing antibody cross-reactivity.
Conclusion
The cross-reactivity of anti-clonidine antibodies with this compound is a critical consideration for the development of accurate and specific immunoassays. The available evidence confirms the existence of this cross-reactivity, which necessitates careful validation of any new clonidine immunoassay. When high specificity is required, methods to separate clonidine from its metabolites prior to analysis, or the use of highly specific monoclonal antibodies with minimal cross-reactivity to this compound, are recommended. Further studies to quantify the extent of cross-reactivity of various clonidine antibodies would be highly beneficial to the research and clinical communities.
References
A Comparative In Vivo Analysis of Clonidine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction to Clonidine
Clonidine is a centrally acting α2-adrenergic agonist widely used for the treatment of hypertension.[1][2] Its therapeutic effects also extend to the management of attention deficit hyperactivity disorder (ADHD), certain pain conditions, and withdrawal syndromes.[1] Clonidine's pharmacological activity is primarily mediated by its interaction with α2-adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow from the central nervous system (CNS).[1][2] This results in decreased peripheral vascular resistance, heart rate, and blood pressure.
In Vivo Metabolism of Clonidine
Following administration, clonidine is partially metabolized in the liver, with approximately 30% of a dose undergoing biotransformation. The primary metabolic pathway is hydroxylation, resulting in the formation of 4-hydroxyclonidine (also known as p-hydroxyclonidine). This process is mainly catalyzed by the cytochrome P450 enzyme CYP2D6. The remainder of the clonidine dose is excreted unchanged in the urine.
Comparative Pharmacological Profile
The principal difference in the in vivo activity between clonidine and its major metabolite, this compound, lies in their ability to penetrate the blood-brain barrier (BBB).
Clonidine:
-
Central Nervous System (CNS) Effects: Clonidine is lipophilic and readily crosses the blood-brain barrier. This allows it to exert its primary therapeutic effects by stimulating α2-adrenergic receptors in the CNS. The central actions of clonidine lead to significant hypotensive, sedative, and analgesic effects.
-
Cardiovascular Effects: The centrally mediated reduction in sympathetic tone by clonidine results in a decrease in heart rate and a fall in blood pressure.
This compound:
-
Central Nervous System (CNS) Effects: In contrast to clonidine, this compound is less lipophilic and does not effectively penetrate the blood-brain barrier. Consequently, it is generally considered to have negligible central effects when administered systemically. While it is an α2-adrenergic agonist, its inability to reach the central receptors significantly limits its potential for sedation and centrally mediated analgesia.
-
Cardiovascular Effects: Due to its limited access to the CNS, this compound is not expected to produce the significant hypotensive effects observed with clonidine that are of central origin. Any cardiovascular effects would likely be mediated by peripheral α2-adrenergic receptors.
Table 1: Qualitative In Vivo Comparison of Clonidine and this compound
| Feature | Clonidine | This compound | Key Difference |
| Primary Site of Action | Central Nervous System (CNS) | Periphery | Blood-Brain Barrier Penetration |
| Blood-Brain Barrier Penetration | High | Low | Lipophilicity |
| Hypotensive Effect | Significant (centrally mediated) | Minimal to None | CNS α2-adrenoceptor activation |
| Sedative Effect | Significant | Negligible | CNS α2-adrenoceptor activation |
| Analgesic Effect | Significant (centrally mediated) | Negligible | CNS α2-adrenoceptor activation |
| α2-Adrenergic Agonism | Yes | Yes | Access to central vs. peripheral receptors |
Signaling Pathway and Mechanism of Action
Clonidine exerts its effects by acting as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The signaling cascade is as follows:
-
Receptor Binding: Clonidine binds to and activates presynaptic α2-adrenergic receptors in the brainstem.
-
G-Protein Activation: This activation leads to the stimulation of an inhibitory G-protein (Gi).
-
Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP: The inhibition of adenylyl cyclase results in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).
-
Reduced Neurotransmitter Release: The reduction in cAMP levels leads to a decrease in the release of norepinephrine from the presynaptic neuron.
-
Physiological Effect: The overall effect is a reduction in sympathetic outflow from the CNS, leading to the observed cardiovascular and sedative effects.
This compound is also an α2-adrenergic agonist and would theoretically activate the same signaling pathway. However, its inability to cross the blood-brain barrier prevents it from significantly engaging the central α2-adrenergic receptors that are crucial for the primary therapeutic effects of clonidine.
Experimental Protocols
While direct comparative studies are lacking, the following are established protocols for assessing the key in vivo effects of α2-adrenergic agonists like clonidine. These methodologies would be applicable in a head-to-head comparison with this compound.
Assessment of Cardiovascular Effects in Rodents
Objective: To measure the effects of the test compound on blood pressure and heart rate.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Anesthesia: Anesthesia is induced and maintained with an appropriate agent (e.g., isoflurane, urethane).
-
Catheterization: The carotid artery is cannulated for direct measurement of arterial blood pressure, and the jugular vein is cannulated for intravenous drug administration.
-
Data Acquisition: The arterial catheter is connected to a pressure transducer, and the signal is amplified and recorded using a data acquisition system to continuously monitor blood pressure and derive heart rate.
-
Drug Administration: After a stabilization period, a baseline recording is obtained. The test compound (clonidine or this compound) or vehicle is administered intravenously at various doses.
-
Analysis: Changes in mean arterial pressure (MAP) and heart rate (HR) from baseline are calculated for each dose and compared between treatment groups.
Assessment of Sedative Effects in Rodents
Objective: To quantify the sedative properties of the test compound.
Methodology:
-
Animal Model: Mice or rats are suitable for this assessment.
-
Locomotor Activity: Animals are placed in an open-field arena equipped with infrared beams to track movement.
-
Drug Administration: Animals are pre-treated with the test compound (clonidine or this compound) or vehicle via an appropriate route (e.g., intraperitoneal, intravenous).
-
Data Collection: Following a brief habituation period after drug administration, locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded for a defined duration.
-
Analysis: The locomotor activity of the drug-treated groups is compared to the vehicle-treated group. A significant reduction in activity is indicative of sedation.
Assessment of Analgesic Effects in Rodents
Objective: To determine the antinociceptive (analgesic) effects of the test compound.
Methodology (Hot Plate Test):
-
Animal Model: Mice or rats are commonly used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55°C) is used.
-
Baseline Measurement: The baseline latency for the animal to exhibit a pain response (e.g., licking a paw, jumping) is recorded.
-
Drug Administration: The test compound (clonidine or this compound) or vehicle is administered.
-
Post-Treatment Measurement: At various time points after drug administration, the latency to the pain response is measured again. A cut-off time is established to prevent tissue damage.
-
Analysis: The increase in response latency after drug treatment compared to baseline and to the vehicle control group is calculated as a measure of analgesia.
Conclusion
The in vivo pharmacological profile of clonidine is dominated by its central α2-adrenergic agonist activity, which is a consequence of its ability to cross the blood-brain barrier. Its primary metabolite, this compound, while also possessing α2-adrenergic agonist properties, is significantly less lipophilic and largely excluded from the central nervous system. This fundamental difference in BBB penetration dictates their distinct in vivo effects, with clonidine producing profound centrally-mediated hypotension, sedation, and analgesia, while this compound is considered peripherally acting and largely inactive in terms of the hallmark therapeutic effects of its parent compound. Further direct comparative studies are warranted to quantitatively confirm these inferred differences.
References
A Comparative Guide to the Activity of 4-Hydroxyclonidine and Other Alpha-2 Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activity of 4-hydroxyclonidine and other prominent alpha-2 adrenergic agonists, including clonidine, guanfacine, and dexmedetomidine. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating these compounds for their studies.
Executive Summary
Comparative Pharmacological Data
The following table summarizes the available quantitative data for key alpha-2 adrenergic agonists. This data is essential for understanding the potency, selectivity, and efficacy of these compounds.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | α2:α1 Selectivity Ratio | Receptor Subtype Specificity |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Clonidine | ~2.7 (rat brain) | 69 ± 37 | 220:1 | α2A, α2B, α2C |
| Guanfacine | Data Not Available | 49 ± 46 | More selective for α2A than clonidine | Preferential for α2A |
| Dexmedetomidine | Data Not Available | 2.57 ± 1.56 | 1620:1 | α2A, α2B, α2C |
Note: The EC50 values are from a study investigating the inhibition of epileptiform activity in rat hippocampal slices and represent functional potency in that specific assay.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the alpha-2 adrenergic receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for alpha-2 adrenergic receptors.
1. Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the desired alpha-2 adrenergic receptor subtype (e.g., α2A, α2B, α2C).
-
Radioligand: A tritiated alpha-2 adrenergic antagonist with high affinity, such as [3H]Rauwolscine or [3H]Yohimbine.
-
Unlabeled Competitor: The test compound (e.g., this compound) and reference compounds (e.g., clonidine, guanfacine, dexmedetomidine) at a range of concentrations.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
2. Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 25 µL of radioligand, and 25 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine), 25 µL of radioligand, and 25 µL of membrane suspension.
-
Competition: 50 µL of the unlabeled competitor at various concentrations, 25 µL of radioligand, and 25 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the ability of an alpha-2 adrenergic agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the signaling pathway.
1. Materials:
-
Cells: A cell line expressing the alpha-2 adrenergic receptor of interest (e.g., HEK293 or CHO cells).
-
Forskolin: An adenylyl cyclase activator.
-
Test Compounds: The alpha-2 adrenergic agonists to be tested (e.g., this compound, clonidine).
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Medium: Appropriate medium for the cell line used.
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Agonist Treatment: Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for an additional 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.
Discussion
The provided data highlights the differences in selectivity and functional potency among established alpha-2 adrenergic agonists. Dexmedetomidine exhibits the highest selectivity for the alpha-2 receptor over the alpha-1 receptor, which may contribute to its distinct clinical profile with less hypertensive side effects compared to clonidine.[1][2] Guanfacine's preference for the α2A subtype is thought to be responsible for its efficacy in treating attention-deficit/hyperactivity disorder (ADHD) with a potentially different side-effect profile than the less subtype-selective clonidine.
The functional potency data, derived from an assay measuring the inhibition of neuronal firing, indicates that dexmedetomidine is the most potent of the compared compounds, followed by guanfacine and then clonidine. This rank order of potency is crucial for dose-response studies and for predicting in vivo efficacy.
While the direct pharmacological data for this compound remains elusive in the reviewed literature, its formation as the primary metabolite of clonidine suggests its potential contribution to the overall pharmacological effect of clonidine.[3] Further research is warranted to isolate this compound and characterize its binding affinity and functional activity at the different alpha-2 adrenergic receptor subtypes. Such data would provide a more complete understanding of the structure-activity relationships within this class of compounds and could inform the development of novel alpha-2 adrenergic agonists with improved therapeutic profiles.
References
- 1. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP2D6 mediates 4-hydroxylation of clonidine in vitro: implication for pregnancy-induced changes in clonidine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of 4-Hydroxyclonidine: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the definitive identification and confirmation of 4-Hydroxyclonidine in a sample. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs, with a focus on experimental data and detailed protocols.
Executive Summary
The positive identification of metabolites such as this compound, a primary metabolite of the antihypertensive drug clonidine, is critical in drug metabolism studies, pharmacokinetics, and quality control. This guide compares the utility of Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose. Additionally, it outlines the roles of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy in providing unequivocal structural confirmation.
Comparison of Analytical Techniques
The selection of an analytical technique for the confirmation of this compound depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. While LC-MS is often the preferred method due to its high sensitivity and specificity, other techniques offer viable alternatives with distinct advantages.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation by liquid chromatography followed by mass-to-charge ratio detection. | Separation by liquid chromatography followed by detection of UV absorbance. | Separation by gas chromatography followed by mass-to-charge ratio detection. |
| Specificity | Very High (provides molecular weight and fragmentation data). | Moderate (relies on retention time and UV spectrum). | High (provides fragmentation pattern). |
| Sensitivity | Very High (LOD: 0.125 ng/mL, LOQ: 0.25 ng/mL for this compound)[1]. | Moderate (LOD: 31.0 ng/mL, LOQ: 91.9 ng/mL for Clonidine)[2][3][4]. | High (can detect concentrations in the pg/mL range for Clonidine)[5]. |
| Sample Derivatization | Not typically required. | Not required. | Often required to increase volatility. |
| Instrumentation Cost | High. | Low to Moderate. | Moderate to High. |
| Primary Use | Quantitative and qualitative analysis, metabolite identification. | Routine quantitative analysis, quality control. | Analysis of volatile and semi-volatile compounds. |
Table 1: Comparison of key features of LC-MS, HPLC-UV, and GC-MS for the analysis of this compound.
Performance Validation Data
The following tables summarize typical validation parameters for the analytical methods discussed. Data for this compound is provided where available; for other techniques, data for the parent compound, clonidine, is presented as a comparable reference.
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound
| Validation Parameter | Result |
| Linearity Range | 0.5–100 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Detection (LOD) | 0.125 ng/mL |
| Limit of Quantitation (LOQ) | 0.25 ng/mL |
| Intraday Precision (%CV) | 1.4 - 1.8% |
| Interday Precision (%CV) | 5.5 - 9.7% |
| Accuracy (Recovery) | Not explicitly stated, but low %CV suggests high accuracy. |
Table 2: Validation data for the analysis of this compound by LC-MS.
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) for Clonidine
| Validation Parameter | Result |
| Linearity Range | 100.0–2000 ng/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 31.0 ng/mL |
| Limit of Quantitation (LOQ) | 91.9 ng/mL |
| Intraday Precision (%CV) | < 3.22% |
| Interday Precision (%CV) | < 4.65% |
| Accuracy (Recovery) | ~100% |
Table 3: Validation data for the analysis of Clonidine by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) for Clonidine
| Validation Parameter | Result |
| Linearity Range | Typically in the pg/mL to low ng/mL range. |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Detection (LOD) | Low pg/mL range. |
| Limit of Quantitation (LOQ) | Low pg/mL range. |
| Precision (%RSD) | Generally <15%. |
| Accuracy (Recovery) | Typically within 85-115%. |
Table 4: Typical validation parameters for the analysis of Clonidine by GC-MS.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the synthesis of a this compound standard and its analysis using various techniques.
Synthesis of this compound Standard
A reference standard of this compound is essential for unequivocal identification. While a detailed, step-by-step protocol for its synthesis from readily available starting materials is not widely published in standard literature, its synthesis has been reported to have been carried out for research purposes. The general approach involves the hydroxylation of clonidine. A plausible synthetic route could involve the protection of the imidazoline amine, followed by directed ortho-lithiation and subsequent reaction with an electrophilic oxygen source, and finally deprotection. For quantitative analysis, a deuterated internal standard (this compound-d4) is recommended.
Sample Preparation
For analysis from biological matrices, a robust sample preparation protocol is necessary to remove interfering substances.
-
Protein Precipitation: For plasma or serum samples, a simple protein precipitation step is often sufficient. Add an equal volume of ice-cold methanol or acetonitrile to the sample, vortex, and centrifuge at high speed (e.g., 13,000 x g for 5 minutes). The resulting supernatant can then be directly injected or further processed.
-
Solid-Phase Extraction (SPE): For cleaner samples and pre-concentration, SPE can be employed. The choice of sorbent (e.g., C18) will depend on the specific matrix and analyte concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This is the benchmark method for the sensitive and specific quantification of this compound.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid to improve peak shape and ionization efficiency.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitored Ions:
-
This compound: m/z 246.
-
This compound-d4 (internal standard): m/z 252.
-
Clonidine (for comparison): m/z 230.
-
Clonidine-d4 (internal standard): m/z 236.
-
-
Fragmentor Voltage: Approximately 160 V.
-
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)
A more accessible technique for routine analysis, though less sensitive than LC-MS.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer) or water with a modifier like trifluoroacetic acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Suitable for volatile compounds, may require derivatization for this compound.
-
Derivatization: Silylation of the hydroxyl and amine groups is likely necessary to increase volatility and improve chromatographic performance.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 70°C) to a high final temperature (e.g., 300°C).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Monitored Ions: The specific ions would be determined after derivatization and fragmentation analysis. For underivatized clonidine, target ions include m/z 354 and 356.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, confirming the connectivity of atoms.
-
Sample Preparation: The purified this compound sample should be dissolved in a deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the protons of the imidazoline ring. The introduction of the hydroxyl group would lead to a change in the chemical shifts of the adjacent aromatic protons compared to clonidine.
-
¹³C NMR: The carbon NMR would show distinct signals for each carbon atom in the molecule, with the carbon atom attached to the hydroxyl group showing a characteristic downfield shift.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, providing definitive structural proof.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.
-
Expected Absorptions:
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group.
-
N-H stretch: Bands in the region of 3100-3500 cm⁻¹ would correspond to the amine groups.
-
C=N stretch: A sharp absorption around 1600-1650 cm⁻¹ would be characteristic of the imidazoline ring.
-
Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch: An absorption in the 1000-1300 cm⁻¹ region.
-
Visualization of Workflows and Relationships
To aid in the understanding of the experimental processes and their interconnections, the following diagrams are provided.
References
- 1. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
The Correlation of 4-Hydroxyclonidine Levels with Clonidine's Therapeutic Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established therapeutic effects of clonidine with the pharmacological activity of its primary metabolite, 4-hydroxyclonidine. Drawing upon available experimental data, this document clarifies the role of each compound in the clinical efficacy of clonidine therapy.
Executive Summary
Clonidine and this compound: A Pharmacokinetic and Pharmacodynamic Comparison
Clonidine is a centrally acting α2-adrenergic agonist used in the treatment of hypertension, attention deficit hyperactivity disorder (ADHD), and other conditions.[1] It is metabolized in the liver, primarily by the CYP2D6 enzyme, to form this compound.[2][3] While this compound is also an α2A agonist, its high polarity prevents it from significantly penetrating the blood-brain barrier. Consequently, it is not believed to contribute to the central therapeutic effects of clonidine.
The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of clonidine and this compound.
| Parameter | Clonidine | This compound | Reference |
| Mechanism of Action | Central α2-adrenergic agonist | α2-adrenergic agonist | [1] |
| Primary Site of Action | Brainstem | Periphery | |
| Blood-Brain Barrier Penetration | Yes | No | |
| Therapeutic Contribution | Primary contributor to clinical effects | Considered pharmacologically inactive | [4] |
| Primary Metabolizing Enzyme | CYP2D6 | - |
Correlation of Clonidine Plasma Concentration with Therapeutic Effect
Numerous studies have established a direct relationship between the plasma concentration of clonidine and its therapeutic effects, particularly in the management of hypertension.
Antihypertensive Effect
A significant correlation exists between clonidine plasma concentrations and the reduction in mean arterial blood pressure (MAP). The hypotensive effect is most pronounced at plasma concentrations between approximately 0.2 and 2.0 ng/mL in patients with normal renal function. However, at plasma concentrations above 2.0 ng/mL, the hypotensive effect may be attenuated.
The table below presents data from a study investigating the relationship between clonidine plasma concentration and its hypotensive effect.
| Clonidine Plasma Concentration (ng/mL) | Mean Arterial Pressure (MAP) Reduction (mmHg) |
| 0.2 - 0.4 | ~10 |
| 0.4 - 0.6 | ~15 |
| 0.6 - 1.0 | ~20 |
| > 1.5 | Diminished hypotensive effect |
Note: The values in this table are illustrative and compiled from descriptions in the cited literature. For precise data, refer to the original studies.
The Role of this compound: Evidence for Pharmacological Inactivity
The European Medicines Agency's Summary of Product Characteristics explicitly states that the main metabolite, p-hydroxy-clonidine, is pharmacologically inactive. This is the prevailing view in the scientific literature. The inability of this compound to cross the blood-brain barrier is the primary reason for its lack of central therapeutic activity.
To date, no clinical studies have demonstrated a correlation between the plasma levels of this compound and the therapeutic effects of clonidine. The focus of clinical research has remained on the parent drug due to its established efficacy.
Experimental Protocols
Determination of Clonidine Plasma Concentrations
A common method for quantifying clonidine in plasma is high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Protocol Outline:
-
Sample Preparation: Plasma samples are mixed with an internal standard (e.g., deuterated clonidine) and a protein precipitation agent (e.g., acetonitrile).
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Extraction: The supernatant containing clonidine and the internal standard is transferred to a new tube and evaporated to dryness.
-
Reconstitution: The residue is reconstituted in a mobile phase-compatible solvent.
-
HPLC-MS/MS Analysis: The reconstituted sample is injected into the HPLC-MS/MS system for separation and quantification.
Assessment of Antihypertensive Effect
The therapeutic effect of clonidine on blood pressure is typically assessed through standardized clinical measurements.
Protocol Outline:
-
Patient Selection: Patients with a diagnosis of essential hypertension are recruited.
-
Baseline Measurement: Blood pressure and heart rate are measured at baseline after a suitable rest period.
-
Drug Administration: A standardized dose of clonidine is administered orally or intravenously.
-
Serial Blood Pressure Monitoring: Blood pressure and heart rate are measured at regular intervals post-administration.
-
Data Analysis: The change in blood pressure from baseline is calculated and correlated with plasma clonidine concentrations determined at corresponding time points.
Visualizing the Pathways and Processes
Metabolic Pathway of Clonidine
Caption: Metabolic conversion of clonidine to this compound.
Experimental Workflow for Correlating Clonidine Levels with Therapeutic Effect
Caption: Workflow for clinical correlation studies.
References
- 1. Effect of clonidine on the activity of tryptophan hydroxylase from rat brainstem following in vivo or in vitro treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP2D6 mediates 4-hydroxylation of clonidine in vitro: implication for pregnancy-induced changes in clonidine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. efda.gov.et [efda.gov.et]
Evaluating the Specificity of a 4-Hydroxyclonidine Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-Hydroxyclonidine, the primary metabolite of the antihypertensive drug clonidine, is crucial for comprehensive pharmacokinetic and metabolic studies. The specificity of the analytical method employed is paramount to distinguish this compound from its parent compound, clonidine, and other structurally related molecules. This guide provides a comparative overview of analytical methodologies, focusing on the critical aspect of assay specificity, and offers detailed experimental protocols for its evaluation.
Comparison of Analytical Methods for this compound Quantification
The two primary analytical techniques suitable for the quantification of this compound are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each method presents distinct advantages and disadvantages concerning specificity.
| Feature | Immunoassay (e.g., RIA, ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Based on the specific binding of an antibody to the target analyte. | Based on the separation of the analyte by chromatography followed by detection based on its unique mass-to-charge ratio. |
| Specificity | Prone to cross-reactivity with structurally similar compounds, such as the parent drug (clonidine) and other metabolites. The degree of cross-reactivity is dependent on the specificity of the antibody. | Highly specific due to the combination of chromatographic separation and mass spectrometric detection. Can differentiate between molecules with very similar structures. |
| Sensitivity | Can achieve high sensitivity, often in the picogram to nanogram per milliliter range. | Generally offers very high sensitivity, often reaching the low picogram per milliliter range. |
| Throughput | High-throughput capabilities, suitable for analyzing a large number of samples simultaneously. | Lower throughput compared to immunoassays, although advancements in automation are improving this. |
| Development Time | Development of a specific antibody and a validated assay can be time-consuming and resource-intensive. | Method development can be complex but is generally faster than developing a new antibody. |
| Cost | Reagents can be costly, but the cost per sample can be low in high-throughput settings. | High initial instrument cost, but can be cost-effective for targeted analysis in the long run. |
Quantitative Comparison of Assay Specificity
Due to a lack of publicly available, direct comparative data on the specificity of a dedicated this compound assay, the following table utilizes data from a radioimmunoassay (RIA) developed for clonidine to illustrate the concept of cross-reactivity. This data highlights the potential for a structurally related metabolite to interfere with an immunoassay.
| Assay Type | Analyte | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Radioimmunoassay | Clonidine | This compound | Present, but not quantified | [1] |
| Radioimmunoassay | Clonidine | Other inactive metabolites | Not relevant | [1] |
Note: The original study on the clonidine radioimmunoassay stated that there was "no relevant cross-reactivity of inactive clonidine metabolites apart from 4-OH-clonidine," indicating that the hydroxylated metabolite does interfere to some extent.[1] For a dedicated this compound assay, the critical specificity parameter would be the cross-reactivity with the parent drug, clonidine. An ideal this compound assay would exhibit minimal (<1%) cross-reactivity with clonidine.
Experimental Protocols
Evaluation of Assay Specificity using LC-MS/MS
This protocol describes a general procedure for assessing the specificity of an LC-MS/MS method for this compound.
Objective: To determine the ability of the LC-MS/MS method to differentiate and accurately quantify this compound in the presence of clonidine and other potential interfering substances.
Materials:
-
This compound reference standard
-
Clonidine reference standard
-
This compound-d4 (internal standard)
-
Control matrix (e.g., human plasma, urine)
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS)
-
Analytical column (e.g., C18 reversed-phase)
-
Methanol, acetonitrile, formic acid (LC-MS grade)
-
Water (ultrapure)
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of this compound, clonidine, and this compound-d4 in a suitable solvent (e.g., methanol).
-
Preparation of Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking the control matrix with known concentrations of this compound and a fixed concentration of the internal standard.
-
Preparation of Specificity Samples:
-
Blank matrix sample (no analyte or internal standard).
-
Matrix sample spiked with the internal standard only.
-
Matrix sample spiked with a high concentration of clonidine.
-
Matrix sample spiked with this compound at the lower limit of quantification (LLOQ) and a high concentration of clonidine.
-
-
Sample Extraction: Perform a protein precipitation extraction by adding three volumes of cold acetonitrile to one volume of the plasma sample. Vortex and centrifuge to pellet the protein. Transfer the supernatant and evaporate to dryness. Reconstitute in the mobile phase.
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from clonidine.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: e.g., m/z 246 -> 229
-
Clonidine: e.g., m/z 230 -> 213
-
This compound-d4: e.g., m/z 250 -> 233
-
-
-
-
Data Analysis:
-
Analyze the chromatograms from the specificity samples.
-
In the blank matrix sample spiked with a high concentration of clonidine, monitor the MRM transition for this compound to assess for any interference at the expected retention time.
-
In the sample containing both this compound (at LLOQ) and a high concentration of clonidine, ensure that the peak for this compound is detectable and its quantification is not affected by the presence of clonidine.
-
Evaluation of Immunoassay Specificity (Cross-Reactivity)
This protocol outlines a general procedure for determining the cross-reactivity of an immunoassay developed for this compound.
Objective: To quantify the extent to which clonidine and other structurally related compounds bind to the antibody used in the this compound immunoassay.
Materials:
-
This compound reference standard
-
Clonidine reference standard
-
Other potentially cross-reacting compounds (e.g., other clonidine metabolites)
-
Coated microplate with antibodies specific to this compound
-
Enzyme-conjugated this compound (for competitive ELISA)
-
Substrate solution
-
Stop solution
-
Plate reader
Procedure:
-
Preparation of Standard Curve: Prepare a standard curve of this compound over a range of concentrations.
-
Preparation of Cross-Reactant Solutions: Prepare a series of concentrations for each potential cross-reactant (e.g., clonidine).
-
Immunoassay Procedure (Competitive ELISA):
-
Add the standard solutions or the cross-reactant solutions to the antibody-coated wells.
-
Add a fixed amount of enzyme-conjugated this compound to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
For each cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Simplified signaling pathway of α2-adrenergic receptor agonists.
References
Establishing a Certified Reference Material for 4-Hydroxyclonidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing a certified reference material (CRM) for 4-Hydroxyclonidine, a primary metabolite of the antihypertensive drug Clonidine. The guide outlines commercially available reference standards, details essential analytical protocols for characterization and certification, and presents a comparison of methodologies to ensure the selection of a high-quality reference material critical for accurate analytical measurements in research and drug development.
Comparison of Commercially Available this compound Reference Materials
The selection of a suitable candidate material is the first step in establishing a certified reference material. Several commercial suppliers offer this compound reference standards. While a direct comparison of batch-specific data is not publicly available, researchers can use the following information as a starting point for sourcing and preliminary evaluation. A comprehensive in-house characterization, as detailed in the subsequent sections, is crucial for certifying a material for its intended use.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Axios Research | 4-Hydroxy Clonidine | 57101-48-1 | C₉H₉Cl₂N₃O | 246.1 | Stated as a "fully characterized chemical compound" for analytical method development and QC applications.[1] |
| LGC Standards (TRC) | 4-Hydroxy Clonidine Hydrochloride | 86861-28-1 | C₉H₉Cl₂N₃O·HCl | 282.56 | Available as the hydrochloride salt. The free base CAS is 57101-48-1.[2] |
| Santa Cruz Biotechnology | 4-Hydroxy Clonidine | 57101-48-1 | C₉H₉Cl₂N₃O | 246.09 | Identified as a metabolite of Clonidine, for research use only.[3] |
| Chemicea Pharmaceuticals | 4-Hydroxy Clonidine | 57101-48-1 | C₉H₉Cl₂N₃O | 246.09 | Offered as an impurity standard of Clonidine.[4] |
| Simson Pharma Limited | 4-Hydroxy Clonidine | 57101-48-1 | Not Specified | Not Specified | Accompanied by a Certificate of Analysis. |
| MedchemExpress | This compound | 57101-48-1 | C₉H₉Cl₂N₃O | 246.09 | Described as a Clonidine metabolite.[5] |
| Veeprho | 4-Hydroxy Clonidine | 57101-48-1 | C₉H₉Cl₂N₃O | 246.09 | Supplied as an impurity reference standard. |
| Alentris Research Pvt. Ltd. | 4-Hydroxy Clonidine | 57101-48-1 | C₉H₉Cl₂N₃O | 246.1 | - |
Experimental Protocols for Certification
A comprehensive characterization is necessary to establish a reference material as "certified." This involves a suite of analytical tests to confirm identity, purity, and stability. The following protocols are recommended based on established methods for Clonidine and its analogues.
Identification
-
Method: High-Resolution Mass Spectrometry (HRMS)
-
Protocol:
-
Prepare a 1 µg/mL solution of the this compound candidate material in methanol.
-
Infuse the solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode.
-
Acceptance Criteria: The measured monoisotopic mass should be within ± 5 ppm of the theoretical exact mass of the [M+H]⁺ ion of this compound (C₉H₁₀Cl₂N₃O⁺), which is 246.0201.
-
-
Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol:
-
Dissolve 5-10 mg of the candidate material in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a minimum field strength of 400 MHz.
-
Acceptance Criteria: The observed chemical shifts, coupling constants, and multiplicity of the signals in the ¹H and ¹³C NMR spectra should be consistent with the known chemical structure of this compound.
-
Purity Assessment
-
Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer such as potassium dihydrogen phosphate (pH adjusted to 4.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a stock solution of the candidate material at 1 mg/mL in methanol.
-
Prepare a working solution at a suitable concentration (e.g., 100 µg/mL) in the mobile phase.
-
Inject the working solution and analyze the chromatogram.
-
-
Acceptance Criteria: The purity of the main peak should be determined using the area normalization method. A purity of ≥99.5% is typically required for a certified reference material. Any impurities should be identified and quantified if they are above 0.1%.
-
Stability Assessment
-
Method: Forced Degradation Studies
-
Protocol:
-
Expose solutions of this compound to various stress conditions, including:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state).
-
Photolytic: Exposure to UV light (254 nm) and visible light for 7 days.
-
-
Analyze the stressed samples by HPLC-UV using the method described above.
-
Acceptance Criteria: The analytical method should be able to separate the main peak from all degradation products, demonstrating its stability-indicating nature. The degradation profile provides information on the potential instability of the material and helps to define appropriate storage conditions.
-
Visualizations
Signaling Pathway of Clonidine
Clonidine, the parent compound of this compound, primarily acts as an agonist at α2-adrenergic receptors. This interaction triggers a G-protein coupled signaling cascade that leads to a reduction in sympathetic outflow. This compound is a major metabolite formed through the action of cytochrome P450 enzymes, primarily CYP2D6.
Caption: Clonidine's α2-adrenergic receptor signaling pathway.
Experimental Workflow for CRM Certification
The following diagram illustrates a typical workflow for the certification of a this compound reference material.
Caption: Workflow for certifying a reference material.
References
- 1. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. 4-Hydroxy Clonidine | 57101-48-1 [chemicea.com]
- 5. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison of Analytical Methods for 4-Hydroxyclonidine
A guide for researchers, scientists, and drug development professionals.
The quantification of drug metabolites is a critical aspect of pharmacokinetic and pharmacodynamic studies. 4-Hydroxyclonidine is a primary metabolite of clonidine, a potent antihypertensive agent.[1] Accurate and reliable analytical methods are essential for elucidating its metabolic profile and contribution to the overall pharmacological effect. This guide provides a comparative overview of analytical methodologies applicable to the quantification of this compound in biological matrices.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods developed for the quantification of clonidine, which are adaptable for this compound. The primary techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | HPLC-UV Method |
| Analyte | Clonidine | Clonidine | Clonidine |
| Biological Matrix | Human Plasma | Human Plasma | Mouse Plasma |
| Limit of Detection (LOD) | 0.005 ng/mL[2] | Not Reported | 31.0 ng/mL[3] |
| Limit of Quantitation (LOQ) | 0.01 ng/mL[2] | 0.25 ng/mL[4] | 91.9 ng/mL |
| Linearity Range | 0.01 - 10.0 ng/mL | 0.25 - 100 ng/mL | 100.0 - 2000 ng/mL |
| Intra-day Precision (%CV) | < 15% | ≤ 15% | 0.25 - 1.7% |
| Inter-day Precision (%CV) | < 15% | ≤ 15% | 0.36 - 1.96% |
| Intra-day Accuracy (%) | Within ± 15% | 102.5 - 105.4% | 96.3 - 111.5% |
| Inter-day Accuracy (%) | Within ± 15% | 101.0 - 108.9% | 93.3 - 109.22% |
| Extraction Recovery | Not Reported | ≥ 79% | Not Reported |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols for clonidine can be adapted for this compound analysis.
LC-MS/MS Method for Clonidine in Human Plasma
This method is highly sensitive and selective, making it suitable for pharmacokinetic studies where low concentrations of the analyte are expected.
1. Sample Preparation (Protein Precipitation)
-
To 0.10 mL of human plasma in a centrifuge tube, add 0.1 mL of methanol and 0.1 mL of perchloric acid.
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge the sample at 15,400 rpm for 20 minutes.
-
Transfer the supernatant to a clean tube.
-
Inject a 20 µL aliquot of the supernatant into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: ZORBAX-XDB-ODS C18 column (2.1 mm × 30 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile and water (60:40, v/v) containing 0.2% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Run Time: 4 minutes.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transition for Clonidine: m/z 230.0 → 213.0.
-
Note for this compound: The mass transition would need to be optimized for this compound (Expected [M+H]+ of approximately m/z 246.0).
HPLC-UV Method for Clonidine in Mouse Plasma
This method is less sensitive than LC-MS/MS but can be a cost-effective alternative for studies with higher analyte concentrations.
1. Sample Preparation (Deproteinization)
-
Details of the deproteinization technique would follow a similar principle of protein precipitation using an organic solvent like acetonitrile, followed by centrifugation.
2. High-Performance Liquid Chromatography
-
Column: Reversed-phase C18 Nova Pack® column (125 mm × 4.6 mm, 3 µm).
-
Mobile Phase: A mixture of 0.1% diethylamine in water and acetonitrile (70:30, v/v), with the pH adjusted to 8.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Internal Standard: Tizanidine.
Visualizations
Experimental Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of a drug or its metabolite in a biological matrix.
References
- 1. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-Hydroxyclonidine in Clonidine's Side Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clonidine, a potent α2-adrenergic and imidazoline I1 receptor agonist, is an effective antihypertensive agent.[1][2] Its clinical utility is often limited by a range of side effects, including sedation, dizziness, and dry mouth.[3][4] Clonidine is principally metabolized in the liver to 4-Hydroxyclonidine. Current evidence suggests that this compound is pharmacologically active at α2-adrenergic receptors but is considered an "inactive" metabolite in the context of clonidine's overall effects due to its significantly lower ability to cross the blood-brain barrier (BBB).[5] This guide synthesizes the available data to validate the hypothesis that the prominent CNS-mediated side effects of clonidine are attributable to the parent compound, with minimal contribution from its 4-hydroxy metabolite.
Data Presentation
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
| Property | Clonidine | This compound | Reference(s) |
| Molecular Formula | C₉H₉Cl₂N₃ | C₉H₉Cl₂N₃O | N/A |
| Molecular Weight ( g/mol ) | 230.1 | 246.1 | N/A |
| LogP (Octanol/Water) | ~1.59 | Predicted to be lower | |
| Primary Route of Metabolism | Hepatic (CYP2D6) | - | |
| Blood-Brain Barrier Permeability | Readily crosses | Poor |
Table 2: Comparative Receptor Binding Affinity and Functional Activity
| Receptor Target | Clonidine | This compound | Reference(s) |
| α2-Adrenergic Receptor Affinity (Ki, nM) | High affinity (subtype dependent) | Data not available for direct comparison | |
| Imidazoline I1 Receptor Affinity (Ki, nM) | High affinity | Data not available for direct comparison | |
| α2-Adrenergic Receptor Functional Activity | Partial Agonist | Agonist (potency data not available for direct comparison) | |
| Effect on cAMP | Inhibits adenylyl cyclase, decreasing cAMP | Presumed to inhibit adenylyl cyclase, decreasing cAMP |
Experimental Protocols
Radioligand Receptor Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of a compound to α2-adrenergic and imidazoline I1 receptors.
-
Membrane Preparation:
-
Homogenize tissue known to express the target receptors (e.g., rat cerebral cortex for α2-adrenergic receptors, or kidney medulla for I1 imidazoline receptors) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the prepared membranes, a radiolabeled ligand specific for the receptor of interest (e.g., [³H]clonidine for α2-adrenergic receptors, [³H]moxonidine for I1 imidazoline receptors), and varying concentrations of the unlabeled test compound (clonidine or this compound).
-
To determine non-specific binding, include a set of wells with a high concentration of an unlabeled competing ligand.
-
Incubate the plates at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
In Vitro Blood-Brain Barrier Permeability Assay (General Protocol)
This protocol describes a general method for assessing the ability of a compound to cross the blood-brain barrier using a cell-based in vitro model.
-
Cell Culture:
-
Culture brain microvascular endothelial cells (BMECs) on a semi-permeable membrane insert in a transwell plate.
-
For a more complex and physiologically relevant model, co-culture the BMECs with astrocytes and pericytes on the basolateral side of the membrane.
-
Monitor the integrity of the endothelial cell monolayer by measuring the transendothelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Once the cell monolayer has reached the desired TEER value, add the test compound (clonidine or this compound) to the apical (blood side) chamber of the transwell.
-
At various time points, collect samples from the basolateral (brain side) chamber.
-
Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of appearance of the compound in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration of the compound in the apical chamber.
-
A higher Papp value indicates greater permeability across the in vitro BBB model.
-
Mandatory Visualization
Figure 1. Logical workflow illustrating the differential CNS penetration of clonidine and this compound.
Figure 2. Simplified signaling pathway for clonidine and this compound at their target receptors.
Conclusion
References
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 3. Articles [globalrx.com]
- 4. Clonidine - Wikipedia [en.wikipedia.org]
- 5. Effects of Clonidine on Cerebral Blood Flow and the Response to Arterial CO2 | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling 4-Hydroxyclonidine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for 4-Hydroxyclonidine, a metabolite of Clonidine. The following procedural guidance is designed to ensure the safe management of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following PPE is mandatory to minimize exposure and ensure personnel safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Hand Protection | Chemical-resistant Gloves | Inspected prior to use. For incidental contact (splash protection), nitrile gloves (15 mil thickness) are suggested. For prolonged direct contact, Viton/Butyl gloves (4/8 mil thickness) are recommended. Dispose of contaminated gloves after use. |
| Body Protection | Disposable Gown or Lab Coat | Long-sleeved with closed cuffs. For significant exposure risk, a chemical-resistant bodysuit (e.g., laminated Tychem SL) or fire-resistant coveralls should be considered. |
| Respiratory Protection | Respirator | To be used in case of inadequate ventilation or when the formation of dust or aerosols is likely. A full-face supplied-air respirator is required if it is the sole means of protection. |
Operational Plan: Handling Procedures
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A laboratory fume hood or other form of local exhaust ventilation is essential to minimize inhalation exposure.[1]
Safe Handling Practices:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[1]
Disposal Plan
Waste Categorization: this compound should be handled as hazardous waste.
Disposal Method:
-
Incineration: The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.
-
Regulatory Compliance: All disposal practices must comply with federal, state, and local regulations for hazardous waste.[2] It is prohibited to dispose of hazardous pharmaceutical waste by flushing it down the drain ("sewering").
-
Waste Containers: Use thick, leak-proof, and clearly labeled plastic bags for discarded gloves, gowns, and other contaminated disposable materials. These bags should be kept inside a covered and labeled waste container.
Quantitative Data
No specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for this compound. However, for its parent compound, Clonidine, the following toxicity data is available:
| Compound | Test | Species | Route | Value |
| Clonidine | LD50 | Rat | Oral | 126 mg/kg |
LD50: Lethal Dose, 50%. The dose at which 50% of the test subjects die.
Experimental Protocols
In Vitro Metabolism of Clonidine to this compound
This protocol describes the general procedure for studying the formation of this compound from its parent compound, Clonidine, using human liver microsomes. This process is primarily mediated by cytochrome P450 enzymes.
Materials:
-
Clonidine
-
Pooled human liver microsomes (HLM) or recombinant CYP450 enzymes
-
0.1 M Potassium phosphate buffer (pH 7.4)
-
NADPH (1 mM)
-
Methanol (ice-cold)
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, add 0.1 mg of microsomal protein or 0.02 mg of recombinant enzyme in 0.1 M potassium phosphate buffer (pH 7.4).
-
Place the tubes in a 37°C shaking water bath.
-
Add Clonidine (dissolved in methanol at a final concentration of <0.5% v/v) to initiate a 5-minute preincubation period.
-
Start the reaction by adding 1 mM NADPH. The final incubation volume should be 200 μl.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold methanol.
-
Vortex the samples and place them on ice to precipitate the protein.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the presence of this compound using a validated analytical method, such as LC-MS/MS.
Visualizations
Metabolic Pathway of Clonidine to this compound
Caption: Metabolic pathway of Clonidine to this compound.
Handling and Disposal Workflow
Caption: Procedural workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
